molecular formula C11H13NO4 B554275 Z-Sar-OH CAS No. 39608-31-6

Z-Sar-OH

Número de catálogo: B554275
Número CAS: 39608-31-6
Peso molecular: 223.22 g/mol
Clave InChI: CBWFTZNMONHKNZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Z-Sar-OH, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
The exact mass of the compound glycine, N-methyl-N-[(phenylmethoxy)carbonyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97943. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[methyl(phenylmethoxycarbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-12(7-10(13)14)11(15)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWFTZNMONHKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068187
Record name Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39608-31-6
Record name N-Methyl-N-[(phenylmethoxy)carbonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39608-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Carbobenzoxysarcosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039608316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 39608-31-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-CARBOBENZOXYSARCOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3ZZ4C081J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Strategic Role of N-benzyloxycarbonyl-sarcosine (Z-Sar-OH) in Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-benzyloxycarbonyl-sarcosine (Z-Sar-OH) is a pivotal building block in peptide chemistry, offering unique advantages in the synthesis of modified peptides and peptidomimetics. Its N-methylated backbone introduces conformational constraints and metabolic stability, making it a valuable tool for designing peptides with enhanced therapeutic properties. This technical guide provides an in-depth analysis of the role of this compound, including its applications, experimental protocols, and impact on peptide structure and function.

Core Applications in Peptide Synthesis

This compound serves as a protected form of sarcosine (N-methylglycine) for incorporation into peptide sequences. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the secondary amine of sarcosine, preventing unwanted side reactions during peptide coupling. This protection is stable under the conditions used for Fmoc and Boc-based solid-phase peptide synthesis (SPPS), allowing for its versatile use in various synthetic strategies.

The incorporation of sarcosine residues via this compound can significantly influence the properties of a peptide:

  • Increased Proteolytic Stability: The N-methylated amide bond in sarcosine is resistant to cleavage by many proteases, thereby extending the in-vivo half-life of the peptide.

  • Conformational Constraint: The presence of the N-methyl group restricts the rotation around the peptide backbone, influencing the local secondary structure and potentially inducing turns or specific folded conformations. This can lead to peptides with higher receptor affinity and selectivity.

  • Improved Solubility: The disruption of inter-chain hydrogen bonding by the N-methyl group can, in some cases, improve the solubility of aggregating peptide sequences.

  • Peptidomimetic Design: Sarcosine is a key component in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.

Quantitative Data Summary

While specific quantitative data for this compound can be sequence and condition-dependent, the following table summarizes typical observations and expectations based on the properties of N-methylated amino acids.

ParameterObservationNotes
Coupling Efficiency Generally lower than non-methylated amino acids due to steric hindrance from the N-methyl group. Double coupling or the use of more potent coupling reagents is often required to achieve high yields.[1][2]The coupling of an N-methylated amino acid to another N-methylated residue is particularly challenging.[1]
Solubility of this compound
In DMFHigh (>100 mg/mL)DMF is a good solvent for most N-protected amino acids and is a common choice for coupling reactions involving this compound.[3]
In NMPHigh (>100 mg/mL)NMP is another excellent and often preferred solvent for peptide synthesis, particularly for sequences prone to aggregation.[3]
In DCMModerate (20-50 mg/mL, estimated)DCM is less polar than DMF and NMP, and while it can be used, co-solvents may be necessary to ensure complete dissolution, especially for larger-scale reactions.[3]
Impact on Conformation Induces a preference for cis-amide bonds and can disrupt secondary structures like α-helices and β-sheets. It is often found in turn structures.The conformational effects are highly context-dependent and can be used strategically to control the peptide's three-dimensional structure.
Deprotection Efficiency The Z-group can be efficiently removed by catalytic hydrogenation or catalytic transfer hydrogenation, typically with high yields. Strong acids like HBr/acetic acid or HF can also be used.Catalytic transfer hydrogenation offers a milder alternative to traditional hydrogenation and strong acid cleavage.[4]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound

This protocol outlines a general procedure for the manual solid-phase coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • Coupling reagent (e.g., HATU, HBTU, or DIC)[5][6]

  • Base (e.g., DIPEA or NMM)

  • Anhydrous DMF or NMP

  • DCM for washing

  • Ninhydrin test kit for monitoring

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes in a reaction vessel.

  • Pre-activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in anhydrous DMF. Add the base (e.g., DIPEA, 6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated this compound solution to the swelled resin. Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time or double coupling may be necessary.[1]

  • Monitoring the Coupling: Perform a Kaiser (ninhydrin) test to monitor the reaction's completion. A negative result (yellow beads) indicates a complete coupling.

  • Washing: After a complete coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Double Coupling (if necessary): If the Kaiser test is positive (blue beads), repeat steps 2-5.

Solution-Phase Peptide Synthesis Coupling of this compound

This protocol describes a general method for coupling this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Pro-NH2)

  • Coupling reagent (e.g., EDC·HCl or DIC)

  • Coupling additive (e.g., HOBt or OxymaPure)

  • Base (e.g., NMM or DIPEA)

  • Anhydrous DCM or DMF

  • TLC plates for reaction monitoring

Procedure:

  • Activation: Dissolve this compound (1 equivalent) and the coupling additive (e.g., HOBt, 1 equivalent) in anhydrous DCM or DMF. Cool the solution to 0°C in an ice bath. Add the coupling reagent (e.g., EDC·HCl, 1.1 equivalents) and stir for 15-30 minutes.

  • Coupling: To the activated solution, add the amino acid ester hydrochloride (1 equivalent) and the base (e.g., NMM, 1 equivalent) to neutralize the hydrochloride salt. Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash successively with 1 M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Deprotection of the Z-Group from a Sarcosine-Containing Peptide

Catalytic transfer hydrogenation is a mild and efficient method for the removal of the Z-group.

Materials:

  • Z-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Hydrogen donor (e.g., formic acid, ammonium formate, or cyclohexene)[4]

  • Methanol or ethanol

Procedure:

  • Reaction Setup: Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

  • Hydrogen Donor Addition: Add the hydrogen donor to the reaction mixture. If using formic acid, it can often be used as the solvent or co-solvent.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Isolation: Evaporate the filtrate under reduced pressure to obtain the deprotected peptide. Further purification may be performed if necessary.

Logical and Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and deprotection of peptides containing this compound.

SPPS_Workflow Resin Peptide-Resin (Free Amine) Swell Swell Resin (DMF/NMP) Resin->Swell Coupling Coupling (2-4h, RT) Swell->Coupling Z_Sar_OH This compound Activation Pre-activation Z_Sar_OH->Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Monitoring Kaiser Test Coupling->Monitoring Wash Wash (DMF, DCM) Monitoring->Wash Negative Double_Coupling Double Coupling Monitoring->Double_Coupling Positive Next_Cycle Next Coupling Cycle or Final Deprotection Wash->Next_Cycle Double_Coupling->Coupling

Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound Coupling.

Deprotection_Workflow Z_Peptide Z-Protected Peptide Solvent Dissolve in Methanol/Ethanol Z_Peptide->Solvent Reaction Catalytic Transfer Hydrogenation (RT) Solvent->Reaction Pd_C 10% Pd/C Pd_C->Reaction H_Donor Hydrogen Donor (e.g., Formic Acid) H_Donor->Reaction Monitoring Monitor by TLC/HPLC Reaction->Monitoring Filtration Filter through Celite Monitoring->Filtration Complete Evaporation Evaporate Solvent Filtration->Evaporation Deprotected_Peptide Deprotected Peptide Evaporation->Deprotected_Peptide

Diagram 2: Catalytic Transfer Hydrogenation Workflow for Z-Group Deprotection.

Signaling Pathways and Drug Development

The incorporation of sarcosine into peptides can modulate their interaction with biological targets. One area of interest is the modulation of the N-methyl-D-aspartate (NMDA) receptor. Sarcosine itself acts as a co-agonist at the glycine binding site of the NMDA receptor, and peptides containing sarcosine may therefore have applications in modulating glutamatergic neurotransmission.[7] Furthermore, sarcosine metabolism has been implicated in the progression of prostate cancer.[8] Peptides designed to interact with enzymes in the sarcosine metabolic pathway could be explored as potential cancer therapeutics.

The design of peptidomimetics often involves structure-activity relationship (SAR) studies, where systematic modifications are made to a peptide to improve its therapeutic properties. The use of this compound allows for the precise placement of N-methyl groups to probe the importance of specific amide protons for receptor binding and to enhance metabolic stability.

Sarcosine_Metabolism cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Sarcosine Sarcosine Glycine Glycine Sarcosine->Glycine Oxidative Demethylation Sarcosine_cyto Sarcosine SARDH Sarcosine Dehydrogenase (SARDH) Glycine_cyto Glycine Glycine_cyto->Sarcosine_cyto Methylation Prostate_Cancer Prostate Cancer Progression Sarcosine_cyto->Prostate_Cancer NMDA_Receptor NMDA Receptor Modulation Sarcosine_cyto->NMDA_Receptor GNMT Glycine N-Methyltransferase (GNMT)

Diagram 3: Simplified Sarcosine Metabolism and its Implication in Disease and Receptor Modulation.

References

An In-depth Technical Guide to Z-Sar-OH (N-Benzyloxycarbonyl-N-methylglycine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Sar-OH, chemically known as N-Benzyloxycarbonyl-N-methylglycine, is a derivative of the amino acid glycine.[1][2] It belongs to the class of N-protected amino acids, where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is instrumental in peptide synthesis, preventing the amine from participating in unwanted side reactions during peptide bond formation. The presence of an N-methyl group on the glycine backbone can also confer unique properties to peptides, such as increased proteolytic stability and altered conformation, which are of significant interest in drug design and development.[3][4]

This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthesis protocol for this compound. While specific biological activity data and defined signaling pathways for this compound are not extensively documented in publicly available literature, this guide will touch upon the general biological context of N-methylated amino acids.

Chemical Structure and Properties

This compound is characterized by a glycine core, N-methylated and protected with a benzyloxycarbonyl group.

Chemical Identifiers:

  • IUPAC Name: 2-[(Benzyloxycarbonyl)(methyl)amino]acetic acid[2]

  • Synonyms: this compound, Z-N-Me-Gly-OH, Cbthis compound, N-Benzyloxycarbonylsarcosine[2]

  • CAS Number: 39608-31-6[1]

  • Molecular Formula: C₁₁H₁₃NO₄[1]

  • SMILES: CN(CC(=O)O)C(=O)OCC1=CC=CC=C1

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Weight 223.23 g/mol [1]
Appearance White to off-white solid
Melting Point 58-59 °C[1]
Boiling Point 385.6 ± 31.0 °C (Predicted)[1]
Solubility Soluble in DMSO (100 mg/mL)
Density 1.26 g/cm³ (Predicted)[1]
Flash Point 187 °C (Predicted)[1]
Vapor Pressure 1.23E-06 mmHg at 25°C (Predicted)[1]
Refractive Index 1.553 (Predicted)[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the N-protection of sarcosine (N-methylglycine) with benzyl chloroformate under basic conditions. The following is a representative experimental protocol adapted from standard procedures for the benzyloxycarbonylation of amino acids.

Experimental Protocol: N-Benzyloxycarbonylation of Sarcosine

Materials:

  • Sarcosine (N-methylglycine)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve sarcosine (1.0 eq) in 2N sodium hydroxide solution (2.0 eq) and cool the mixture to 0-5 °C in an ice bath.

  • Reaction: To the cooled solution, add benzyl chloroformate (1.1 eq) and 4N sodium hydroxide solution (to maintain a pH of 9-10) dropwise and simultaneously, ensuring the temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-3 hours.

  • Work-up:

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

    • Carefully acidify the aqueous layer to a pH of 2-3 with 2N HCl while cooling in an ice bath. A white precipitate should form.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Sarcosine Sarcosine (N-methylglycine) Reaction N-Benzyloxycarbonylation 0-5 °C to RT, aq. base Sarcosine->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction NaOH Sodium Hydroxide (Base) NaOH->Reaction Workup Acidification (HCl) Extraction (EtOAc) Reaction->Workup Crude Product Purification Recrystallization Workup->Purification Product This compound (Final Product) Purification->Product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

General Context of N-Methylated Amino Acids

While specific in-depth biological studies on this compound are limited in publicly accessible literature, the introduction of N-methylation to amino acids and peptides is a known strategy to modulate their biological properties.[3][4] N-methylation can:

  • Increase Proteolytic Stability: The N-methylated amide bond is often more resistant to cleavage by proteases, which can enhance the in vivo half-life of peptide-based drugs.[3]

  • Enhance Membrane Permeability: The reduced hydrogen bonding capacity of the N-methylated amide can lead to increased lipophilicity and improved cell membrane permeability.[5]

  • Induce Conformational Constraints: N-methylation restricts the rotation around the Cα-N bond, influencing the secondary structure of peptides and potentially locking them into a bioactive conformation.[3]

These properties make N-methylated amino acids, like this compound, valuable building blocks in the design of peptidomimetics with improved pharmacokinetic and pharmacodynamic profiles.

Potential Signaling Pathways

There is no direct evidence linking this compound to specific signaling pathways. However, as a derivative of glycine, which can act as a neurotransmitter, and given the general use of amino acid derivatives as supplements that may influence anabolic hormone secretion, it is conceivable that this compound or its metabolites could interact with various cellular signaling cascades.[1] Further research is required to elucidate any such interactions.

The general role of N-methylated amino acids in influencing peptide-receptor interactions can be conceptualized as follows:

N_Methylation_Concept cluster_peptide Peptide Backbone cluster_properties Altered Properties cluster_outcome Biological Outcome NativePeptide Native Peptide (-CO-NH-) NMePeptide N-Methylated Peptide (-CO-N(Me)-) NativePeptide->NMePeptide N-Methylation Conformation Altered Conformation NMePeptide->Conformation Stability Increased Proteolytic Stability NMePeptide->Stability Permeability Enhanced Membrane Permeability NMePeptide->Permeability ReceptorBinding Modulated Receptor Binding Conformation->ReceptorBinding Stability->ReceptorBinding Increased Bioavailability Permeability->ReceptorBinding Signaling Altered Downstream Signaling ReceptorBinding->Signaling

Caption: Conceptual impact of N-methylation on peptide properties.

Conclusion

This compound is a well-characterized N-protected, N-methylated amino acid derivative with established physicochemical properties and a straightforward synthetic route. Its primary application lies in the field of peptide synthesis, where it serves as a valuable building block for creating peptides with potentially enhanced stability and bioavailability. While its specific biological activities and interactions with cellular signaling pathways remain an area for future investigation, the known effects of N-methylation on peptide properties suggest that this compound and its derivatives hold promise for the development of novel therapeutic peptides. This guide provides a foundational resource for researchers and professionals working with this compound.

References

A Comprehensive Technical Guide to N-α-Benzyloxycarbonyl-sarcosine (Z-Sar-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Benzyloxycarbonyl-sarcosine, commonly referred to as Z-Sar-OH. It covers its fundamental chemical properties, detailed synthesis and application protocols, and explores its potential biological relevance. This document is intended to serve as a valuable resource for professionals in the fields of peptide chemistry, drug discovery, and biochemical research.

Core Chemical Properties

This compound is a synthetic amino acid derivative. It is the N-methylated form of glycine, where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is crucial in peptide synthesis to prevent unwanted reactions of the N-terminal amine.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 39608-31-6[1][2]
Molecular Formula C₁₁H₁₃NO₄[1][2]
Molecular Weight 223.23 g/mol [3][4]
Appearance White to off-white solid[4]
Melting Point 58-59 °C
Solubility Soluble in DMSO (100 mg/mL)[4]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its primary application in solid-phase peptide synthesis (SPPS).

Synthesis of N-α-Benzyloxycarbonyl-sarcosine (this compound)

This protocol describes the synthesis of this compound from sarcosine and benzyl chloroformate under basic conditions.

Materials:

  • Sarcosine (N-methylglycine)

  • 2 M Sodium hydroxide (NaOH) solution

  • Benzyl chloroformate (Cbz-Cl)

  • 4 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • 2 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a flask, dissolve sarcosine (1.0 equivalent) in 2 M aqueous sodium hydroxide solution. Cool the solution to 0°C in an ice bath with continuous stirring.

  • Reaction: While maintaining the temperature at 0°C, simultaneously add benzyl chloroformate (1.1-1.2 equivalents) and 4 M aqueous sodium hydroxide solution dropwise. The rate of addition should be controlled to keep the reaction mixture alkaline.

  • Stirring: After the addition is complete, continue stirring the mixture at 0°C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Extraction (1): Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 2 M hydrochloric acid. A white precipitate of this compound should form.

  • Extraction (2): Extract the acidified aqueous layer multiple times with ethyl acetate or diethyl ether.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white crystalline solid.

G Workflow for the Synthesis of this compound cluster_setup Reaction Setup cluster_reaction N-Protection Reaction cluster_workup Workup and Purification A Dissolve Sarcosine in 2M NaOH B Cool to 0°C A->B C Add Benzyl Chloroformate and 4M NaOH B->C D Stir at 0°C, then warm to RT C->D E Wash with Diethyl Ether D->E F Acidify with 2M HCl E->F G Extract with Ethyl Acetate F->G H Dry and Evaporate Solvent G->H I Recrystallize H->I J Pure this compound I->J

Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound.

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for coupling this compound to a growing peptide chain on a solid support using standard Fmoc-based chemistry.

Materials:

  • Resin with N-terminally deprotected peptide (e.g., Rink Amide or Wang resin)

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., DIPEA or NMM)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Kaiser test kit or equivalent for monitoring coupling completion

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): If the N-terminus of the peptide on the resin is Fmoc-protected, treat the resin with 20% piperidine in DMF to remove the Fmoc group, exposing the free amine. Wash the resin thoroughly with DMF.

  • Activation of this compound: In a separate vial, dissolve this compound (typically 2-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, of equal molarity to this compound) in DMF. Add the base (e.g., DIPEA, 2 equivalents relative to this compound) to the solution to activate the carboxylic acid.

  • Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours, or until the coupling reaction is complete.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.

  • Chain Elongation: The peptide chain can be further elongated by repeating the deprotection and coupling steps with subsequent amino acids.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid). The benzyloxycarbonyl (Z) group on the N-terminal sarcosine will also be cleaved under these strong acidic conditions.

G Workflow for this compound Incorporation in SPPS Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple Activated this compound to Resin Wash1->Coupling Activation Activate this compound (Coupling Reagent + Base in DMF) Activation->Coupling Wash2 Wash with DMF/DCM Coupling->Wash2 Next_Cycle Continue to Next Amino Acid Cycle or Proceed to Cleavage Wash2->Next_Cycle

Caption: A schematic of the solid-phase peptide synthesis cycle for incorporating this compound.

Biological Activity and Signaling Pathways

While this compound is primarily a synthetic building block, its core structure, sarcosine (N-methylglycine), is a naturally occurring amino acid derivative with known biological roles. The biological effects of peptides incorporating sarcosine, or of sarcosine itself, can provide context for the potential relevance of this compound in drug development and research.

General Biological Context

Amino acid derivatives, including this compound, are utilized in research as ergogenic supplements that may influence anabolic hormone secretion and provide fuel during exercise[1][3][4]. The N-methylation of the peptide backbone, which can be achieved by incorporating sarcosine, is a key strategy in medicinal chemistry to enhance the metabolic stability and membrane permeability of peptide-based drugs.

Potential Signaling Pathway Involvement: The NMDA Receptor

The most well-documented signaling pathway involving sarcosine is its interaction with the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.

  • Co-agonist Activity: Sarcosine acts as a co-agonist at the glycine-binding site of the NMDA receptor[5][6]. For the NMDA receptor to be activated, both the primary agonist, glutamate, and a co-agonist, either glycine or D-serine, must bind to their respective sites on the receptor complex. Sarcosine can fulfill the role of the co-agonist, thereby potentiating NMDA receptor function.

  • Glycine Transporter Inhibition: In addition to its direct action on the receptor, sarcosine is also an inhibitor of the glycine transporter type 1 (GlyT1)[5]. By inhibiting the reuptake of glycine from the synaptic cleft, sarcosine increases the local concentration of glycine available to act on the NMDA receptor, further enhancing its activation.

Given that this compound is a protected form of sarcosine, it would not be expected to interact directly with the NMDA receptor in this form. However, peptides containing sarcosine, synthesized using this compound, could potentially be degraded in vivo to release sarcosine, which could then modulate NMDA receptor signaling. Furthermore, the development of peptide-based drugs targeting the central nervous system often incorporates N-methylated amino acids to improve their pharmacokinetic properties, making the understanding of sarcosine's neurological effects highly relevant.

G Potential Biological Role of Sarcosine at the NMDA Receptor cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds as Agonist Sarcosine Sarcosine (from this compound metabolism) GlyT1 Glycine Transporter 1 (GlyT1) Sarcosine->GlyT1 Inhibits Sarcosine->NMDA_Receptor Binds as Co-agonist Activation Receptor Activation (Ion Channel Opening) NMDA_Receptor->Activation Response Cellular Response (e.g., Synaptic Plasticity) Activation->Response

Caption: A diagram illustrating the dual mechanism of sarcosine's action on the NMDA receptor.

Conclusion

N-α-Benzyloxycarbonyl-sarcosine (this compound) is a key reagent in synthetic organic and medicinal chemistry, particularly in the field of peptide science. Its utility stems from the stable benzyloxycarbonyl protecting group, which allows for the controlled incorporation of the N-methylated amino acid, sarcosine, into peptide sequences. While this compound itself is not directly bioactive, its parent molecule, sarcosine, has established roles in the central nervous system, primarily as a modulator of NMDA receptor activity. This technical guide provides researchers and drug development professionals with the essential data and detailed protocols necessary for the effective synthesis and application of this compound, as well as a foundational understanding of its potential biological significance.

References

The Enduring Guardian: A Technical Guide to the Z-Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932, stands as a foundational cornerstone in the art of peptide synthesis.[1][2] Its historical significance is matched by its continued relevance in modern organic chemistry, offering a robust and versatile strategy for the protection of amines. This technical guide provides an in-depth exploration of the Z-protecting group, encompassing its introduction, cleavage, and strategic application in the synthesis of peptides and complex molecules. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required for its successful implementation.

Core Principles of the Z-Protecting Group

The Z-group is a carbamate-based protecting group valued for its stability under a range of conditions, including those that cleave other common protecting groups like Boc (acid-labile) and Fmoc (base-labile).[3] This orthogonality is a key advantage in complex synthetic routes.[4] The Z-group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, a process known as the Schotten-Baumann reaction.[5][6] This converts the nucleophilic amine into a less reactive carbamate, effectively shielding it from undesired reactions.[7]

One of the practical advantages of the Z-group is its tendency to impart crystallinity to the protected amino acids, which can simplify purification by recrystallization.[2]

Introduction of the Z-Protecting Group (N-Benzyloxycarbonylation)

The most common method for the introduction of the Z-group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a base. The choice of base and solvent is critical for optimizing the yield and preventing side reactions.

Reaction Mechanism: Schotten-Baumann Reaction

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, followed by the elimination of a chloride ion. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

cluster_deprotection_hbr Acidolysis of Z-Group with HBr/AcOH Z_Protected R-NH-Z HBr HBr Z_Protected->HBr Protonation Protonated_Z [R-NH-Z-H]⁺ Br_ion Br⁻ Protonated_Z->Br_ion SN2 Attack BnBr Bn-Br Carbamic_Acid [R-NH-COOH] Amine R-NH₂ Carbamic_Acid->Amine Decarboxylation CO2 CO₂ cluster_workflow General Workflow for Z-Group in Peptide Synthesis Start Start with Amino Acid Protection Z-Protection of α-amino group Start->Protection Activation Activate Carboxyl Group Protection->Activation Coupling Couple with another Amino Acid/Peptide Activation->Coupling Deprotection Selective Deprotection of Z-group Coupling->Deprotection Elongation Further Peptide Chain Elongation Deprotection->Elongation Final_Deprotection Final Deprotection of all Protecting Groups Elongation->Final_Deprotection Purification Purification of Final Peptide Final_Deprotection->Purification

References

The Multifaceted Role of Sarcosine Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcosine (N-methylglycine), an endogenous amino acid derivative, and its synthetic derivatives have emerged as a compelling class of molecules in medicinal chemistry.[1] Initially recognized for its association with prostate cancer progression, the therapeutic and diagnostic potential of sarcosine now extends to a range of applications, including the modulation of central nervous system (CNS) disorders and as a sensitizing agent in cancer chemotherapy. This technical guide provides an in-depth exploration of the applications of sarcosine derivatives, focusing on their mechanism of action, quantitative biological data, and detailed experimental methodologies to facilitate further research and development in this promising field.

Introduction: Sarcosine - From Biomarker to Therapeutic Target

Sarcosine first gained significant attention in the scientific community as a potential biomarker for prostate cancer.[2][3] Elevated levels of sarcosine were identified in the urine of patients with aggressive prostate cancer, suggesting its involvement in the disease's progression.[2][3] This discovery prompted further investigation into the metabolic pathways of sarcosine and the enzymes that regulate its concentration, such as glycine N-methyltransferase (GNMT) and sarcosine dehydrogenase (SARDH).[2][3]

Beyond its role in oncology, sarcosine and its derivatives have been extensively studied as inhibitors of the glycine transporter 1 (GlyT1).[4][5] By blocking GlyT1, these compounds increase the synaptic concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[6][7] This mechanism of action has positioned sarcosine derivatives as potential therapeutic agents for CNS disorders characterized by NMDA receptor hypofunction, most notably schizophrenia.[8]

This guide will delve into the key applications of sarcosine derivatives, presenting a comprehensive overview of their medicinal chemistry.

Applications in Oncology

Sarcosine as a Biomarker and Therapeutic Target in Prostate Cancer

Metabolomic studies have consistently highlighted a correlation between elevated sarcosine levels and the progression of prostate cancer.[2][3] While its utility as a standalone diagnostic biomarker has been debated, its role in the underlying pathology is increasingly evident.[2][3]

Signaling Pathway in Prostate Cancer Progression:

The progression of prostate cancer involves a complex interplay of signaling pathways, with androgen receptor (AR) signaling playing a central role. Sarcosine metabolism is intricately linked to these pathways. The enzyme Glycine N-methyltransferase (GNMT), which synthesizes sarcosine from glycine, is upregulated in prostate cancer.[2][3] Conversely, the expression of sarcosine dehydrogenase (SARDH), the enzyme responsible for sarcosine degradation, is often reduced.[2][3] This enzymatic imbalance leads to an accumulation of sarcosine, which has been shown to promote an invasive phenotype in prostate cancer cells.[2][3]

Prostate_Cancer_Signaling Sarcosine's Role in Prostate Cancer Progression cluster_Metabolism Sarcosine Metabolism cluster_Cellular_Effects Cellular Effects cluster_Androgen_Signaling Androgen Signaling Glycine Glycine GNMT GNMT Glycine->GNMT Upregulated in PCa Sarcosine Sarcosine GNMT->Sarcosine SARDH SARDH Sarcosine->SARDH Downregulated in PCa Cell_Invasion Cell_Invasion Sarcosine->Cell_Invasion Promotes Cell_Proliferation Cell_Proliferation Sarcosine->Cell_Proliferation Stimulates Glycine_degraded Glycine SARDH->Glycine_degraded Androgen_Receptor Androgen Receptor (AR) Androgen_Receptor->GNMT Upregulates Expression Androgens Androgens Androgens->Androgen_Receptor

Caption: Sarcosine metabolism and its impact on prostate cancer cell behavior.

Sensitizing Cancer Cells to Chemotherapy

Recent studies have unveiled a novel application for sarcosine in oncology: as a chemosensitizing agent. In lung adenocarcinoma, for instance, sarcosine has been shown to enhance the efficacy of cisplatin by inducing ferroptosis, a form of iron-dependent programmed cell death.

Applications in Central Nervous System (CNS) Disorders

GlyT1 Inhibition for the Treatment of Schizophrenia

The hypofunction of the NMDA receptor is a leading hypothesis for the pathophysiology of schizophrenia.[9] Sarcosine and its derivatives act as GlyT1 inhibitors, thereby increasing the availability of the NMDA receptor co-agonist glycine in the synaptic cleft.[4][5] This enhancement of NMDA receptor activity has been shown to ameliorate the negative and cognitive symptoms of schizophrenia in clinical trials.[8]

Signaling Pathway of GlyT1 Inhibition and NMDA Receptor Modulation:

GlyT1 is located on both neurons and astrocytes and plays a crucial role in regulating glycine levels at the synapse.[7][10] By inhibiting GlyT1, sarcosine derivatives prevent the reuptake of glycine, leading to its accumulation in the synaptic space.[4] This elevated glycine concentration enhances the activation of NMDA receptors by glutamate, thereby potentiating glutamatergic neurotransmission.[6][7]

GlyT1_NMDA_Signaling Mechanism of GlyT1 Inhibition on NMDA Receptor Function cluster_Synapse Synaptic Cleft cluster_Presynaptic Presynaptic Terminal cluster_Postsynaptic Postsynaptic Terminal cluster_Astrocyte Astrocyte Glycine Glycine NMDA_Receptor NMDA Receptor Glycine->NMDA_Receptor Co-agonist Binding GlyT1 Glycine Transporter 1 (GlyT1) Glycine->GlyT1 Reuptake Glutamate Glutamate Glutamate->NMDA_Receptor Binds Glutamate_Release Glutamate Release Glutamate_Release->Glutamate Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Channel Neuronal_Activation Neuronal Activation Ca_Influx->Neuronal_Activation Sarcosine_Derivative Sarcosine Derivative Sarcosine_Derivative->GlyT1 Inhibits

Caption: GlyT1 inhibition by sarcosine derivatives enhances NMDA receptor signaling.

Quantitative Data Summary

The following tables summarize key quantitative data for sarcosine and its derivatives from preclinical and clinical studies.

Table 1: In Vitro Activity of Sarcosine and its Derivatives

CompoundTargetAssayIC50 / EC50Reference
SarcosineGlyT1[3H]-Glycine UptakeWeak inhibitor[4]
SarcosineNMDA ReceptorElectrophysiologyEC50 = 26 ± 3 µM[11]
NFPSGlyT1[3H]-Glycine UptakePotent inhibitor[12]
Pyridazine DerivativesGlyT1[3H]-Glycine UptakePotent inhibition[12]

Table 2: Pharmacokinetic Parameters of Sarcosine

ParameterValueSpeciesAdministrationReference
Tmax~1.5 - 2.5 hrHumanOral[13][14]
~1 hrHumanOral[13][14]

Table 3: Clinical Trial Dosages of Sarcosine for Schizophrenia

DosageStudy PhasePopulationOutcomeReference
1 g/day and 2 g/day Phase 2Acutely symptomatic, drug-free patients2 g/day showed better response[8]
2 g/day Add-on to antipsychoticsChronic, stable patientsImproved negative and cognitive symptoms

Experimental Protocols

Quantification of Sarcosine in Biological Fluids (Serum/Urine) by LC-MS/MS

This protocol outlines a high-throughput method for the accurate quantification of sarcosine, resolving it from its isomers.[15]

Materials:

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

  • Reversed-phase HPLC column

  • Sarcosine and stable isotope-labeled internal standard

  • Acetonitrile, formic acid, and water (LC-MS grade)

  • Centrifuge and sample vials

Procedure:

  • Sample Preparation:

    • Thaw serum or urine samples at room temperature.

    • Precipitate proteins by adding a 3-fold volume of acetonitrile containing the internal standard.

    • Vortex and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Perform chromatographic separation using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Detect sarcosine and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Quantify sarcosine concentration by comparing the peak area ratio of sarcosine to the internal standard against a standard curve.

Cell Viability (MTT) Assay for Anticancer Activity

This protocol describes a colorimetric assay to assess the cytotoxic effects of sarcosine derivatives on cancer cell lines.[16][17]

Materials:

  • Cancer cell line of interest (e.g., PC-3 for prostate cancer)

  • Cell culture medium and supplements

  • Sarcosine derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates and multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the sarcosine derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental and Developmental Workflow

The development of novel sarcosine derivatives as therapeutic agents typically follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Drug_Development_Workflow General Workflow for Sarcosine Derivative Development Start Start Target_Identification Target_Identification Start->Target_Identification Identify Therapeutic Target (e.g., GlyT1, Cancer Pathway) End End Lead_Design_Synthesis Lead_Design_Synthesis Target_Identification->Lead_Design_Synthesis Design and Synthesize Sarcosine Derivatives In_Vitro_Screening In_Vitro_Screening Lead_Design_Synthesis->In_Vitro_Screening Screen for Biological Activity (e.g., GlyT1 Inhibition, Cytotoxicity) Lead_Optimization Lead_Optimization In_Vitro_Screening->Lead_Optimization Optimize Potency, Selectivity, and ADME Properties In_Vivo_Studies In_Vivo_Studies Lead_Optimization->In_Vivo_Studies Evaluate Efficacy and Safety in Animal Models Preclinical_Development Preclinical_Development In_Vivo_Studies->Preclinical_Development Toxicology and Pharmacokinetic Studies Clinical_Trials Clinical_Trials Preclinical_Development->Clinical_Trials Phase I, II, III Clinical Trials in Humans Regulatory_Approval Regulatory_Approval Clinical_Trials->Regulatory_Approval Submission for Regulatory Approval Regulatory_Approval->End

Caption: A streamlined workflow for the development of sarcosine-based therapeutics.

Conclusion and Future Directions

Sarcosine and its derivatives represent a versatile and promising class of compounds in medicinal chemistry with diverse therapeutic potential. Their role in prostate cancer progression continues to be an active area of research, with a focus on elucidating the precise molecular mechanisms and developing targeted therapies. In the realm of CNS disorders, GlyT1 inhibitors based on the sarcosine scaffold hold significant promise for the treatment of schizophrenia and potentially other conditions involving NMDA receptor dysfunction.

Future research should focus on the development of more potent and selective sarcosine derivatives, a deeper understanding of their off-target effects, and the exploration of novel applications. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this fascinating class of molecules.

References

The Impact of N-Methylation on Peptide Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a powerful strategy in medicinal chemistry to modulate the conformational and physicochemical properties of peptides. This modification can lead to significant improvements in therapeutic potential by enhancing metabolic stability, membrane permeability, and receptor affinity and selectivity. This in-depth technical guide explores the core principles of N-methylation's impact on peptide conformation, supported by quantitative data, detailed experimental protocols, and illustrative visualizations.

The Conformational Consequences of N-Methylation

The introduction of a methyl group onto the amide nitrogen atom of a peptide backbone induces profound local and global conformational changes. These alterations stem from two primary effects: the removal of a hydrogen bond donor and the introduction of steric hindrance.

  • Disruption of Hydrogen Bonding: The amide proton is a crucial hydrogen bond donor, essential for the formation and stabilization of canonical secondary structures like α-helices and β-sheets. N-methylation eliminates this capability, leading to a disruption of these ordered structures.[1] This disruption can be strategically employed to induce turns or create more flexible regions within a peptide.[2]

  • Steric Hindrance and Rotational Restriction: The bulky methyl group restricts the rotation around the Cα-C' (psi, ψ) and N-Cα (phi, φ) bonds of the peptide backbone. This steric clash can favor specific dihedral angles, leading to a more constrained and pre-organized conformation.[3]

  • Promotion of cis-Amide Bonds: While the trans conformation of the peptide bond is energetically favored for most amino acid residues, the energy difference between the cis and trans isomers is significantly reduced for N-methylated residues. This increases the population of the cis conformation, which can dramatically alter the overall peptide backbone trajectory. The energy barrier for cis-trans isomerization of a neutral N-methylated amide bond is approximately 85 kJ/mol.[4][5] In aqueous solution, the free energy difference (ΔG) favors the trans form by about 2.5 kcal/mol for N-methylacetamide.[6]

Impact on Bioactivity, Stability, and Permeability

The conformational changes induced by N-methylation have significant downstream effects on the biological and pharmacological properties of peptides.

  • Enhanced Metabolic Stability: By shielding the amide bond from proteolytic enzymes, N-methylation significantly increases the resistance of peptides to enzymatic degradation, prolonging their in vivo half-life.[1]

  • Improved Membrane Permeability: The removal of a hydrogen bond donor increases the lipophilicity of the peptide.[7] This, combined with the potential to adopt conformations that mask polar groups, can dramatically improve passive membrane permeability and oral bioavailability.[8][9] However, the relationship between the number of N-methyl groups and permeability is not always linear; an optimal level of methylation often exists for maximal permeability.[7][10]

  • Modulation of Receptor Binding: The pre-organization of a peptide into a bioactive conformation can reduce the entropic penalty upon binding to its target receptor, leading to enhanced affinity. Conversely, if N-methylation induces a conformation incompatible with the receptor's binding pocket, a loss of activity can occur. This highlights the importance of strategic, position-specific N-methylation.

Quantitative Data on the Effects of N-Methylation

The following tables summarize key quantitative data illustrating the impact of N-methylation on peptide properties.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the N-Methyl Group [11]

Amino Acid Residue¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-Me-Ala2.6 - 2.930 - 35
N-Me-Val2.7 - 3.032 - 37
N-Me-Leu2.6 - 2.931 - 36
N-Me-Phe2.8 - 3.134 - 39
N-Me-Gly2.5 - 2.829 - 34

Note: Chemical shifts can vary depending on the solvent, pH, temperature, and the surrounding amino acid sequence.

Table 2: Effect of N-Methylation on the Intestinal Permeability of Cyclic Hexapeptides [7][10][12]

PeptideNumber of N-Methyl GroupsCaco-2 Permeability (Papp, 10⁻⁶ cm/s)
cyclo(-PFwKTF-)0< 1
cyclo(-PF(NMe)wKTF-)1< 1
cyclo(-PFw(NMe)KTF-)1< 1
cyclo(-PFwK(NMe)TF-)1< 1
cyclo(-PFwKT(NMe)F-)1< 1
cyclo(-P(NMe)FwKTF-)1< 1
cyclo(-PF(NMe)w(NMe)KTF-)2~2
cyclo(-P(NMe)FwK(NMe)TF-)2~3
cyclo(-PFw(NMe)K(NMe)T(NMe)F-)34
Unmethylated Hexa-Ala Peptide0< 1
Mono-N-methylated Hexa-Ala Peptides1< 1
Di-N-methylated Hexa-Ala Peptides2Variable, some > 20
Tri-N-methylated Hexa-Ala Peptides3Variable, some > 20
Tetra-N-methylated Hexa-Ala Peptides4Variable, some > 20
Penta-N-methylated Hexa-Ala Peptides5Variable, some > 20

Note: Papp values are highly dependent on the specific peptide sequence and the position of N-methylation.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of N-methylated peptides are crucial for obtaining reliable and reproducible data.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

Objective: To synthesize a peptide containing one or more N-methylated amino acid residues.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-N-methyl amino acids

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve 3-5 equivalents of the Fmoc-amino acid and coupling reagent (e.g., HBTU) in DMF.

    • Add 6-10 equivalents of DIPEA to the activation mixture.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines, Chloranil test for secondary amines).

    • For coupling to an N-methylated residue, longer coupling times (up to 4 hours) or double coupling may be necessary. The use of stronger coupling reagents like HATU is often preferred.[1]

  • Washing: After complete coupling, wash the resin extensively with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the solution conformation of an N-methylated peptide.

Materials:

  • Lyophilized, purified N-methylated peptide

  • Deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O with a suitable buffer)

  • NMR tubes

Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the range of 1-5 mM.[11]

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and identify the characteristic N-methyl proton signal, which typically appears as a singlet between 2.6 and 3.1 ppm.[11]

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY (for smaller peptides) or ROESY (for larger peptides or those with intermediate correlation times) spectrum with a mixing time of 150-300 ms to identify through-space correlations between protons. These are crucial for determining the three-dimensional structure.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate protons with their directly attached carbons. This is useful for assigning the N-methyl group's carbon signal (typically 30-40 ppm) and for resolving spectral overlap.[11]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range correlations between protons and carbons (2-3 bonds), which can help in sequencing and confirming the location of the N-methyl group.

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Analyze the spectra to assign all proton and carbon resonances. Use the NOE/ROE restraints, along with dihedral angle restraints derived from coupling constants (if applicable), as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of solution structures.

Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary structure content of an N-methylated peptide in solution.

Materials:

  • Lyophilized, purified N-methylated peptide

  • Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.[2]

  • Quartz cuvette with a pathlength of 0.1 cm.[2][13]

Protocol:

  • Sample Preparation: Prepare a stock solution of the peptide in the chosen buffer. Determine the precise concentration using UV absorbance at 280 nm (if aromatic residues are present) or by amino acid analysis. Dilute the stock solution to a final concentration of approximately 0.1-0.2 mg/mL.[2]

  • Instrument Setup:

    • Set the spectropolarimeter to scan from 190 to 260 nm.

    • Use a bandwidth of 1.0 nm and a scan speed of 50 nm/min.[2]

    • Set the temperature to a constant value, typically 25 °C, using a Peltier controller.

  • Data Acquisition:

    • Record a baseline spectrum with the buffer alone.

    • Record the spectrum of the peptide sample.

    • Average 3-5 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (mdeg × 100) / (c × n × l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the pathlength in cm.[2]

    • Analyze the shape of the spectrum to qualitatively assess the secondary structure. Deconvolution algorithms can be used to estimate the percentage of α-helix, β-sheet, and random coil.

X-ray Crystallography

Objective: To determine the solid-state structure of an N-methylated peptide at atomic resolution.

Materials:

  • Highly purified (>98%) N-methylated peptide

  • Crystallization screens and reagents

  • Cryoprotectant

  • X-ray source (in-house or synchrotron)

Protocol:

  • Crystallization Screening:

    • Dissolve the peptide at a high concentration (typically 5-20 mg/mL) in a suitable buffer.

    • Use a variety of commercially available or in-house crystallization screens to test a wide range of precipitants, pH values, and additives.

    • Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) or microbatch methods.

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the peptide, precipitant, and additives to grow larger, single crystals suitable for diffraction.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the crystals from the crystallization drop.

    • Soak the crystals in a cryoprotectant solution (typically the mother liquor supplemented with glycerol, ethylene glycol, or other cryo-agents) to prevent ice formation during data collection at cryogenic temperatures.

    • Flash-cool the crystals in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the cryo-cooled crystal on the goniometer of the X-ray diffractometer.

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Process the diffraction images to integrate the reflection intensities and determine the unit cell parameters and space group.

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., by incorporating heavy atoms).

  • Model Building and Refinement:

    • Build an initial atomic model into the electron density map.

    • Refine the model against the diffraction data, alternating between automated refinement and manual model adjustments, until the model and the data are in good agreement.[14]

    • Validate the final structure using established crystallographic quality metrics.

Computational Simulations

Objective: To explore the conformational landscape and dynamics of an N-methylated peptide in silico.

Materials:

  • High-performance computing resources

  • Molecular dynamics simulation software (e.g., GROMACS, AMBER, NAMD)

  • Force field parameters suitable for N-methylated residues (e.g., AMBER ff14SB, CHARMM36m)

Protocol:

  • System Setup:

    • Build the initial structure of the N-methylated peptide using peptide building software.

    • Place the peptide in a simulation box of appropriate size and shape.

    • Solvate the system with an explicit water model (e.g., TIP3P, SPC/E).[15]

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • Perform a short simulation with position restraints on the peptide atoms to allow the solvent to equilibrate around the peptide (NVT ensemble).

    • Perform a subsequent simulation, gradually releasing the restraints, to equilibrate the system's pressure and temperature (NPT ensemble).

  • Production Simulation: Run a long (nanoseconds to microseconds) molecular dynamics simulation without restraints to sample the conformational space of the peptide.

  • Analysis:

    • Analyze the trajectory to study the peptide's conformational dynamics.

    • Calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration, and secondary structure content over time.

    • Perform clustering analysis to identify the most populated conformational states.

    • Analyze the dihedral angle distributions (phi, psi) to create Ramachandran plots.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of N-methylated peptides.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_evaluation Functional Evaluation spps Solid-Phase Peptide Synthesis cleavage Cleavage & Deprotection spps->cleavage hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry hplc->ms nmr NMR Spectroscopy ms->nmr cd Circular Dichroism ms->cd xray X-ray Crystallography ms->xray comp Computational Modeling ms->comp stability Metabolic Stability Assay nmr->stability permeability Permeability Assay (e.g., Caco-2) nmr->permeability binding Receptor Binding Assay nmr->binding cd->stability cd->permeability cd->binding xray->stability xray->permeability xray->binding comp->stability comp->permeability comp->binding

Caption: Experimental workflow for the study of N-methylated peptides.

conformational_effects cluster_direct Direct Structural Effects cluster_consequences Conformational Consequences n_methylation N-Methylation h_bond Loss of H-bond Donor n_methylation->h_bond steric Increased Steric Hindrance n_methylation->steric cis_trans Increased cis-Amide Population n_methylation->cis_trans secondary_structure Disruption of α-helices & β-sheets h_bond->secondary_structure flexibility Reduced Backbone Flexibility steric->flexibility preorganization Conformational Pre-organization cis_trans->preorganization flexibility->preorganization drug_development_logic start Lead Peptide Identified problem Poor Pharmacokinetics (Low Stability / Permeability) start->problem strategy Strategic N-Methylation Scan problem->strategy synthesis Synthesize N-Methylated Analogs strategy->synthesis screening Screen for Improved Properties synthesis->screening screening->strategy No improvement, re-strategize optimization Lead Optimization screening->optimization Analogs with improved properties candidate Drug Candidate optimization->candidate

References

Z-Sar-OH: A Comprehensive Technical Guide for Peptidomimetic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutic agents, bridging the gap between the high specificity of peptides and the favorable pharmacokinetic properties of small molecules. A key building block in the design and synthesis of these sophisticated molecules is N-benzyloxycarbonyl-sarcosine, commonly known as Z-Sar-OH. This N-protected derivative of sarcosine (N-methylglycine) offers unique structural and functional advantages, including the introduction of conformational constraints and enhanced proteolytic stability to the resulting peptidomimetic. This in-depth technical guide provides a comprehensive overview of this compound, encompassing its synthesis, characterization, and strategic incorporation into peptide chains, supported by detailed experimental protocols and quantitative data.

Chemical and Physical Properties

This compound is a white to off-white solid that is soluble in many organic solvents. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
CAS Number 39608-31-6
Melting Point 58-59 °C
Boiling Point 385.6 ± 31.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³
Flash Point 187.0 ± 24.8 °C

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-protection of sarcosine using benzyl chloroformate (Cbz-Cl) under basic conditions. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound from Sarcosine

Materials:

  • Sarcosine

  • Sodium hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution and Cooling: Dissolve sarcosine in an aqueous solution of sodium hydroxide and cool the mixture to 0-5 °C in an ice bath.

  • Protection Reaction: While maintaining the temperature below 5 °C and ensuring the pH remains in the alkaline range, simultaneously add benzyl chloroformate and an additional aliquot of aqueous sodium hydroxide dropwise to the stirred solution.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification and Extraction: Carefully acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid. This will precipitate the this compound product. Extract the product into ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Crystallization: Purify the crude this compound by crystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain the final product as a white solid.

Quantitative Data:

Synthesis MethodStarting MaterialReported YieldReference
N-protection of SarcosineSarcosineHighGeneral Procedure
From Cbz-glycineCbz-glycine48%PrepChem

Characterization of this compound

Accurate characterization of this compound is essential to confirm its identity and purity before its use in peptide synthesis. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data:
TechniqueObserved Signals
¹H NMR Signals corresponding to the N-methyl protons, the α-methylene protons, the benzylic methylene protons, and the aromatic protons of the Cbz group.
¹³C NMR Resonances for the N-methyl carbon, the α-methylene carbon, the benzylic methylene carbon, the aromatic carbons, and the carbonyl carbons of the carboxyl and carbamate groups.
IR (cm⁻¹) Broad O-H stretch (carboxylic acid), C-H stretches (aromatic and aliphatic), a strong C=O stretch (carbamate), and a C=O stretch (carboxylic acid).
MS (m/z) Molecular ion peak corresponding to the mass of this compound, along with characteristic fragmentation patterns.

Note: Specific peak values can be found in spectral databases for N-benzyloxycarbonyl-sarcosine.

Incorporation of this compound into Peptidomimetics

This compound is a versatile building block for both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). The N-methylated backbone introduced by sarcosine can impart unique conformational properties and resistance to enzymatic degradation.

Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the incorporation of this compound onto a solid support.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Coupling of this compound (e.g., HBTU/DIEA in DMF) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat If not final residue Cleavage Cleavage and Global Deprotection (e.g., TFA cocktail) Wash2->Cleavage If final residue Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, DIC)[1]

  • Base (e.g., DIEA, NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Activation and Coupling: In a separate vessel, dissolve this compound (2-3 equivalents), a coupling reagent (e.g., HBTU, 2-3 equivalents), and a base (e.g., DIEA, 4-6 equivalents) in DMF. Add this activation solution to the deprotected resin.

  • Reaction and Monitoring: Agitate the reaction vessel for 1-2 hours at room temperature. Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. A negative test indicates the absence of free primary amines.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

Solution-Phase Peptide Synthesis

This compound is also well-suited for solution-phase synthesis, particularly for the preparation of di- or tri-peptides which can then be used as building blocks for larger molecules.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • Coupling reagent (e.g., EDC·HCl, DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous DCM or DMF

Procedure:

  • Activation: Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath. Add the coupling reagent (e.g., EDC·HCl, 1.1 equivalents) and stir for 30 minutes at 0 °C.

  • Coupling: To the activated solution, add the amino acid ester hydrochloride (1.1 equivalents) and the base (1.1 equivalents). Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide. The product can be purified by column chromatography or crystallization.

Quantitative Data on Coupling Efficiency:

The coupling efficiency of Z-protected amino acids is generally high, often exceeding 98-99% with appropriate coupling reagents and conditions.[2] The choice of coupling reagent and base can significantly impact the efficiency and the extent of side reactions, such as racemization.

Coupling ReagentBaseExpected Coupling Efficiency
HBTU/HOBtDIEA>98%[2]
HATUDIEAHigh
DIC/HOBt-High (low racemization)
Deprotection of the Z-Group

The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation, a mild and efficient method that is orthogonal to many other protecting groups used in peptide synthesis.[3]

Materials:

  • Z-protected peptide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)

Procedure:

  • Reaction Setup: Dissolve the Z-protected peptide in methanol or ethanol in a flask. Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere and stir vigorously at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Application in Modulating Biological Signaling Pathways

The incorporation of sarcosine into peptidomimetics can influence their biological activity. For instance, sarcosine metabolism has been implicated in the progression of prostate cancer through its interaction with the androgen signaling pathway.[4]

Sarcosine and Androgen Signaling in Prostate Cancer

Sarcosine_Pathway cluster_0 Androgen Receptor Signaling cluster_1 Sarcosine Metabolism Androgen Androgens AR Androgen Receptor (AR) Androgen->AR activates ERG ERG (oncogene) AR->ERG regulates GNMT GNMT ERG->GNMT regulates expression SARDH SARDH ERG->SARDH regulates expression Sarcosine Sarcosine GNMT->Sarcosine catalyzes formation Glycine Glycine SARDH->Glycine catalyzes degradation Glycine->Sarcosine methylation Sarcosine->Glycine demethylation Cell_Invasion Prostate Cancer Cell Invasion Sarcosine->Cell_Invasion promotes

Caption: Role of sarcosine in androgen signaling and prostate cancer.[4]

This pathway highlights how the levels of sarcosine, regulated by the enzymes GNMT and SARDH under the control of the androgen receptor and the oncogene ERG, can contribute to the invasive phenotype of prostate cancer cells.[4] Peptidomimetics containing sarcosine derivatives could potentially be designed to interfere with these processes, offering novel therapeutic strategies.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptidomimetics. Its unique N-methylated structure provides a means to introduce conformational rigidity and enhanced stability, properties that are highly desirable in the development of new therapeutics. The synthetic and purification protocols detailed in this guide, along with the characterization data and an understanding of its potential role in modulating biological pathways, provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their peptidomimetic design and discovery efforts. The continued exploration of sarcosine-containing peptidomimetics holds significant promise for the development of novel drugs targeting a range of diseases.

References

The Strategic Incorporation of Sarcosine for Enhanced Peptide Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The inherent instability of peptides in biological systems presents a significant hurdle in the development of novel peptide-based therapeutics. Rapid enzymatic degradation limits their bioavailability and therapeutic efficacy. A promising strategy to overcome this challenge is the incorporation of unnatural amino acids, such as sarcosine (N-methylglycine), into the peptide backbone. This technical guide explores the effects of sarcosine incorporation, facilitated by the use of its protected form, N-benzyloxycarbonyl-sarcosine (Z-Sar-OH), on peptide stability. We will delve into the mechanistic basis of this enhanced stability, provide detailed experimental protocols for its evaluation, and present a framework for understanding its impact on peptide drug development.

Introduction: The Challenge of Peptide Instability

Peptides are promising therapeutic agents due to their high specificity and potency.[1][2][3] However, their clinical utility is often hampered by rapid degradation by proteases and peptidases in the gastrointestinal tract and blood plasma.[1][2][3][4] This enzymatic breakdown leads to a short in vivo half-life, necessitating frequent administration and limiting oral bioavailability.[1][3][4]

Several chemical modification strategies have been developed to enhance peptide stability, including:

  • Cyclization: Restricting the peptide's conformation to reduce susceptibility to proteases.[4]

  • PEGylation: Attaching polyethylene glycol chains to shield the peptide from enzymatic attack.

  • Incorporation of non-canonical amino acids: Introducing residues that are not recognized by common proteases.[1]

This guide focuses on the latter strategy, specifically the use of sarcosine (Sar), an N-methylated amino acid. The precursor for its incorporation in peptide synthesis is often a protected form, such as this compound.[5][]

The Role of this compound in Peptide Synthesis

This compound, or N-benzyloxycarbonyl-sarcosine, is a derivative of sarcosine where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[5][] This protection is crucial during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and ensure the correct peptide sequence is assembled.[7] Once the desired peptide is synthesized, the Z-group is removed to yield the final sarcosine-containing peptide. Other protected forms of sarcosine, such as Fmoc-Sar-OH and Boc-Sar-OH, are also commonly used in peptide synthesis.[7]

The incorporation of sarcosine, made possible by reagents like this compound, imparts unique properties to the resulting peptide. The methyl group on the nitrogen atom introduces steric hindrance and disrupts the hydrogen bonding network of the peptide backbone, which can lead to increased resistance to enzymatic degradation.[7]

Mechanistic Insights into Sarcosine-Mediated Stability

The enhanced stability of sarcosine-containing peptides can be attributed to several factors:

  • Steric Hindrance: The N-methyl group of sarcosine sterically hinders the approach of proteases to the adjacent peptide bonds, making them less susceptible to cleavage.

  • Conformational Rigidity: The presence of sarcosine can restrict the conformational flexibility of the peptide backbone.[8] This can lock the peptide into a conformation that is not recognized by the active site of degradative enzymes.

  • Disruption of Secondary Structure: Sarcosine is known as a "helix breaker" and can disrupt common secondary structures like alpha-helices and beta-sheets, which can be recognition motifs for certain proteases.

The overall effect is a peptide with a longer biological half-life, a critical attribute for a successful therapeutic agent.

Quantitative Analysis of Peptide Stability

To assess the impact of sarcosine incorporation on peptide stability, quantitative in vitro assays are essential. A common method involves incubating the peptide in a biologically relevant matrix, such as human serum or plasma, and monitoring its degradation over time.

Table 1: Hypothetical Half-Life Data for a Model Peptide and its Sarcosine-Containing Analogue

Peptide SequenceModificationHalf-Life in Human Serum (hours)
Gly-Phe-Ala-Leu-GlyNone0.5
Gly-Sar -Ala-Leu-GlySarcosine at position 28.2
Gly-Phe-Ala-Sar -GlySarcosine at position 45.7

This table presents hypothetical data to illustrate the potential stabilizing effect of sarcosine incorporation. Actual results will vary depending on the peptide sequence and the position of the sarcosine residue.

Experimental Protocols

A standardized protocol for evaluating peptide stability is crucial for obtaining reproducible results. Below is a general methodology for an in vitro peptide stability assay.

General Protocol for In Vitro Peptide Stability Assay in Human Serum

1. Materials and Reagents:

  • Test peptide and its sarcosine-containing analogue(s)
  • Human serum (commercially available)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • Quenching solution (e.g., 10% TFA in ACN)
  • High-performance liquid chromatography (HPLC) system with a C18 column
  • Mass spectrometer (optional, for metabolite identification)

2. Experimental Procedure:

  • Prepare stock solutions of the test peptides in a suitable solvent (e.g., DMSO or water).
  • Pre-warm human serum to 37°C.
  • Initiate the degradation reaction by adding the peptide stock solution to the pre-warmed serum to a final concentration of, for example, 100 µM.
  • Incubate the mixture at 37°C.
  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of quenching solution. This will precipitate the serum proteins.
  • Centrifuge the quenched samples to pellet the precipitated proteins.
  • Collect the supernatant containing the remaining peptide.
  • Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to quantify the amount of intact peptide remaining. A typical mobile phase system would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
  • The percentage of remaining peptide at each time point is calculated relative to the amount at time zero.
  • The half-life (t1/2) of the peptide is determined by fitting the degradation data to a first-order decay curve.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide_Stock Peptide Stock Solution Incubation Incubate at 37°C Peptide_Stock->Incubation Serum Human Serum (37°C) Serum->Incubation Sampling Sample at Time Points Incubation->Sampling Quench Quench Reaction Sampling->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC RP-HPLC Analysis Centrifuge->HPLC Data_Analysis Data Analysis (Half-life calculation) HPLC->Data_Analysis

Figure 1: Workflow for in vitro peptide stability assay.

Signaling Pathways and Structure-Activity Relationships

While this compound itself does not directly participate in signaling pathways, the resulting sarcosine-modified peptide can have altered interactions with its biological targets. The conformational changes induced by sarcosine can affect receptor binding affinity and specificity. Therefore, it is crucial to conduct thorough structure-activity relationship (SAR) studies for any sarcosine-modified peptide.[9][10][11][12]

The goal of SAR studies is to understand how modifications at different positions in the peptide sequence affect its biological activity.[9][11] This involves synthesizing a library of analogues with systematic modifications and evaluating their activity in relevant bioassays.

Logical Relationship in SAR Studies

SAR_Logic cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead_Peptide Lead Peptide Sar_Scan Sarcosine Scan (Systematic Replacement) Lead_Peptide->Sar_Scan Synthesis Peptide Synthesis (using this compound, etc.) Sar_Scan->Synthesis Bioassay In Vitro Bioassay (e.g., Receptor Binding) Synthesis->Bioassay Stability_Assay Stability Assay Synthesis->Stability_Assay SAR_Analysis SAR Analysis Bioassay->SAR_Analysis Stability_Assay->SAR_Analysis Optimized_Peptide Optimized Peptide SAR_Analysis->Optimized_Peptide Optimized_Peptide->Lead_Peptide Iterative Optimization

Figure 2: Logical workflow for SAR studies of sarcosine-containing peptides.

Conclusion

The incorporation of sarcosine into peptides, facilitated by protected precursors like this compound, represents a powerful strategy for enhancing their metabolic stability. This modification can significantly increase the in vivo half-life of peptide therapeutics, thereby improving their potential for clinical success. However, it is imperative to couple this stability enhancement with comprehensive structure-activity relationship studies to ensure that the desired biological activity is maintained or even improved. The methodologies and frameworks presented in this guide provide a foundation for researchers and drug developers to effectively explore the benefits of sarcosine incorporation in their peptide-based drug discovery programs.

References

foundational principles of solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Foundational Principles of Solid-Phase Peptide Synthesis (SPPS)

This guide provides a comprehensive overview of the core principles of Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide and protein chemistry. Developed by R.B. Merrifield, this technique revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble solid support, thereby simplifying the purification process at each step.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of SPPS methodologies.

Core Principles of Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, often a resin.[1][2][3] The core principle of SPPS is the simplification of the purification process; after each reaction step, excess reagents and by-products can be removed by simple filtration and washing of the resin-bound peptide.[4]

The synthesis typically proceeds from the C-terminus to the N-terminus of the peptide.[5] The general SPPS cycle consists of the following key steps:

  • Resin Swelling : The solid support is swollen in a suitable solvent to ensure optimal accessibility of the reactive sites.[5][6]

  • First Amino Acid Attachment (Anchoring) : The C-terminal amino acid, with its α-amino group temporarily protected, is covalently attached to the functionalized solid support.[1]

  • Deprotection : The temporary protecting group on the α-amino group of the resin-bound amino acid is removed to allow for the next coupling reaction.[1]

  • Washing : The resin is thoroughly washed to remove excess deprotection reagents and by-products.

  • Coupling : The next N-α-protected amino acid is activated and coupled to the free amino group of the preceding amino acid on the resin, forming a peptide bond.[1]

  • Washing : The resin is washed again to remove unreacted amino acids, coupling reagents, and by-products.

  • Repeat Cycle : The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection : Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed.[3] This is typically achieved using a strong acid cocktail containing scavengers to prevent side reactions.[7]

  • Purification : The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

The Solid Support: Resins and Linkers

The choice of solid support and linker is crucial for a successful synthesis. The resin provides the insoluble matrix, while the linker connects the growing peptide chain to the resin and determines the conditions for the final cleavage.[8]

Commonly Used Resins:

  • Polystyrene (PS) Resins : These are widely used due to their low cost and good chemical stability. They are hydrophobic and require non-polar solvents for optimal swelling.[8][9]

  • Polyethylene Glycol (PEG) Resins : These resins are more hydrophilic and offer better swelling in a wider range of solvents, which can improve reaction kinetics for difficult sequences.[10]

Key Linkers in SPPS:

LinkerCleavage ConditionC-Terminal Functionality
Wang Moderate acid (e.g., 50% TFA in DCM)Carboxylic acid
Rink Amide Mild acid (e.g., 20% TFA in DCM)Amide
Sieber Very mild acid (e.g., 1% TFA in DCM)Amide
2-Chlorotrityl Very mild acid (e.g., 1% TFA in DCM or TFE/DCM)Protected peptide acid
Monitoring the Synthesis

Monitoring the completeness of the coupling and deprotection reactions is critical to ensure a high yield of the desired peptide. Incomplete reactions can lead to deletion sequences, which are difficult to separate from the final product.[11]

Common Monitoring Techniques:

  • Kaiser Test (Ninhydrin Test) : A qualitative colorimetric test to detect the presence of free primary amines. A blue color indicates an incomplete coupling reaction.[12]

  • UV-Vis Spectroscopy : In Fmoc-based SPPS, the concentration of the dibenzofulvene-piperidine adduct released during deprotection can be quantified by UV-Vis spectroscopy to monitor the reaction progress.[13]

  • Refractometry : An online monitoring technique that can be used to determine resin loading and follow the course of the synthesis in real-time.[1][13]

Protecting Group Strategies

To prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily or permanently protected.[11][13] The choice of protecting group strategy is a defining feature of an SPPS workflow. An ideal protecting group strategy is "orthogonal," meaning that the different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[3]

Fmoc/tBu Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most commonly used approach in modern SPPS.[14]

  • N-α-Protection : The Fmoc group is used for the temporary protection of the α-amino group. It is labile to mild basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[15]

  • Side-Chain Protection : The side-chain protecting groups are typically based on the tert-butyl (tBu) group, which is labile to strong acidic conditions.

  • Final Cleavage : The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.[5]

The Fmoc/tBu strategy offers the advantage of milder deprotection conditions for the N-α-amino group, which helps to preserve the integrity of sensitive peptide sequences.[16]

Boc/Bzl Strategy

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy is the classical approach to SPPS.[5]

  • N-α-Protection : The Boc group is used for the temporary protection of the α-amino group and is removed by treatment with a moderate acid, such as 50% TFA in dichloromethane (DCM).[17]

  • Side-Chain Protection : The side-chain protecting groups are typically benzyl-based and are stable to the conditions used for Boc group removal.

  • Final Cleavage : The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[17]

While robust, the Boc/Bzl strategy requires the use of highly corrosive and hazardous strong acids for the final cleavage step.[18]

Comparison of Protecting Group Strategies
ParameterFmoc/tBu StrategyBoc/Bzl Strategy
N-α-Protecting Group FmocBoc
N-α-Deprotection Reagent 20% Piperidine in DMF50% TFA in DCM
Deprotection Time 5-20 minutes20-30 minutes
Side-Chain Protecting Groups tert-Butyl (tBu) basedBenzyl (Bzl) based
Final Cleavage Reagent TFA-based cocktailsAnhydrous HF or TFMSA
Cleavage Time 1-3 hours~1 hour
Orthogonality Fully orthogonalQuasi-orthogonal

Coupling Reagents in SPPS

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group on the resin-bound peptide chain requires the activation of the carboxyl group.[19] This is achieved using coupling reagents.

Common Classes of Coupling Reagents
  • Carbodiimides : Such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress side reactions and reduce racemization.[6]

  • Phosphonium Salts : Such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP®). These are effective for sterically hindered couplings.[20]

  • Aminium/Uronium Salts : Such as HBTU, HATU, and HCTU. These are highly efficient and widely used for routine SPPS.[20][21]

Properties of Common Coupling Reagents
ReagentClassAdvantagesDisadvantages
HBTU/HATU Aminium/UroniumFast, efficient, widely usedCan cause racemization, especially with Cys and His. HBTU is a known allergen.[20]
HCTU GuanidiniumHigh coupling efficiency, often faster than HBTUMore expensive than HBTU[20]
DIC/Oxyma Carbodiimide/AdditiveLow racemization, cost-effectiveSlower than uronium/aminium salts[20]
PyBOP® PhosphoniumEffective for sterically hindered couplingsCan be less efficient than HATU for some sequences[20]
COMU UroniumHigh efficiency, safer alternative to HOBt/HOAt-based reagentsHigher cost[20]

Experimental Protocols

The following are generalized protocols for key steps in manual Fmoc-based SPPS. These may require optimization depending on the specific peptide sequence and resin used.

Resin Swelling

Objective : To swell the resin in a suitable solvent to allow for optimal diffusion of reagents.

Protocol :

  • Place the desired amount of resin (e.g., 100 mg) in a suitable reaction vessel.[20]

  • Add a solvent that effectively swells the resin (e.g., DMF for polystyrene resins, approximately 10 mL per gram of resin).

  • Agitate the resin slurry gently for 30-60 minutes at room temperature.

  • Drain the solvent by filtration.

N-α-Fmoc Deprotection

Objective : To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

Protocol :

  • Wash the swollen resin with DMF.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin (approximately 10 mL per gram of resin).[20]

  • Agitate the mixture for an initial 2 minutes, then drain the solution.[20]

  • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[20]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[20]

Amino Acid Coupling using HBTU

Objective : To form a peptide bond between the free N-terminal amine on the resin and the incoming Fmoc-protected amino acid.

Protocol :

  • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.[20]

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate the carboxyl group. The solution will typically change color.[20]

  • Immediately add the activated amino acid solution to the deprotected peptidyl-resin.[20]

  • Agitate the reaction mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended or performed at an elevated temperature.[20]

  • After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and then DCM.[20]

  • A qualitative ninhydrin (Kaiser) test can be performed to confirm the completion of the coupling reaction. A blue color indicates the presence of free primary amines, signifying an incomplete reaction.[20]

Cleavage and Final Deprotection

Objective : To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.

Protocol :

  • After the final coupling step, perform an N-terminal Fmoc deprotection as described in Protocol 4.2.

  • Wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.[20]

  • Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent K, which consists of TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). For peptides with arginine, triisopropylsilane (TIS) is a common scavenger. A typical mixture is TFA/TIS/water (95:2.5:2.5).[20]

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[5]

  • Agitate the mixture at room temperature for 1-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[20]

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).[20]

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[20]

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[20]

Visualizing SPPS Workflows and Principles

The General Solid-Phase Peptide Synthesis Cycle

SPPS_Cycle Resin Resin-Bound Peptide Deprotection N-α-Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (Activated Fmoc-AA, Base) Washing1->Coupling Washing2 Washing Coupling->Washing2 Final Repeat Cycle or Final Cleavage Washing2->Final Final->Resin Next Cycle

Caption: A diagram illustrating the cyclical nature of solid-phase peptide synthesis.

Orthogonal Protecting Group Strategies in SPPS

Orthogonal_Strategies cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy Fmoc_N N-α-Fmoc Fmoc_Deprotection Mild Base (e.g., Piperidine) Fmoc_N->Fmoc_Deprotection Removed Fmoc_Side Side-Chain-tBu Fmoc_Cleavage Strong Acid (e.g., TFA) Fmoc_Side->Fmoc_Cleavage Removed Fmoc_Deprotection->Fmoc_Side Stable Fmoc_Cleavage->Fmoc_N Already Removed Boc_N N-α-Boc Boc_Deprotection Moderate Acid (e.g., TFA) Boc_N->Boc_Deprotection Removed Boc_Side Side-Chain-Bzl Boc_Cleavage Very Strong Acid (e.g., HF) Boc_Side->Boc_Cleavage Removed Boc_Deprotection->Boc_Side Stable Boc_Cleavage->Boc_N Already Removed

Caption: A comparison of the orthogonal protecting group strategies in SPPS.

References

Methodological & Application

Application Notes & Protocols: Solid-Phase Synthesis of Peptides Containing N-Benzyloxycarbonyl-Sarcosine (Z-Sar-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methylated amino acids, such as sarcosine (N-methylglycine), are integral components in the design of peptidomimetics and therapeutic peptides. Their incorporation can significantly enhance proteolytic stability, improve cell permeability and oral bioavailability, and modulate peptide conformation.[1][2] The N-benzyloxycarbonyl (Z or Cbz) protecting group is a classic urethane-type protecting group used in peptide synthesis. This document provides a detailed protocol for the incorporation of Z-Sar-OH into a peptide sequence using manual solid-phase peptide synthesis (SPPS) based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

The synthesis of peptides containing N-methylated residues presents unique challenges, primarily due to the steric hindrance at the secondary amine, which can lead to slower and less efficient coupling reactions.[1][3] To overcome these difficulties, specialized, highly reactive coupling reagents are required.[1][4] This protocol outlines the use of advanced coupling agents and provides a comprehensive workflow from resin preparation to final peptide cleavage and deprotection.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of an amino acid, including the special considerations for coupling this compound.

SPPS_Workflow Resin Peptidyl-Resin (Free Amine) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Amino Acid Activation (this compound + HATU + DIEA) Activation->Coupling Add activated This compound Wash2 DMF/DCM Wash Coupling->Wash2 NextCycle Next SPPS Cycle or Final Cleavage Wash2->NextCycle Cycle Complete

References

Application Notes and Protocols for Incorporating Z-Sar-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the appropriate coupling reagents and protocols for the successful incorporation of N-benzyloxycarbonyl-sarcosine (Z-Sar-OH) into peptide sequences during solid-phase peptide synthesis (SPPS). The protocols and data presented are intended to facilitate high-efficiency coupling while minimizing common side reactions.

Sarcosine (Sar), or N-methylglycine, is the simplest N-methylated amino acid. The incorporation of N-methylated amino acids into peptides can enhance their therapeutic properties by increasing metabolic stability, improving cell permeability, and modulating conformation. However, the secondary amine at the N-terminus of N-methylated amino acids, such as this compound, presents a steric hindrance that makes peptide bond formation more challenging compared to primary amino acids. This often leads to lower coupling yields and requires optimized protocols and more potent coupling reagents.

Choosing the Right Coupling Reagent

The selection of an appropriate coupling reagent is critical for the efficient incorporation of sterically hindered amino acids like this compound. Modern coupling reagents, particularly uronium/aminium and phosphonium salts, have demonstrated superior performance in these "difficult couplings".[1] Below is a summary of commonly used and recommended coupling reagents for this compound.

Table 1: Comparison of Coupling Reagents for this compound Incorporation in SPPS

Coupling ReagentClassRecommended Use & PerformanceAdvantagesDisadvantages
HATU Uronium/Aminium SaltExcellent: Highly recommended for sterically hindered and N-methylated amino acids.[1]High coupling efficiency, fast reaction kinetics, and low racemization.[1]Higher cost compared to carbodiimides. Can cause guanidinylation of the N-terminal amine.
HBTU Uronium/Aminium SaltGood to Very Good: A reliable and widely used reagent.[2]Cost-effective and efficient for many standard couplings.[3]Less effective than HATU for particularly difficult couplings, including some N-methylated amino acids.[4]
COMU Uronium/Aminium SaltExcellent: A newer generation reagent with performance comparable to HATU.[3]High efficiency, improved safety profile (non-explosive byproducts), and good solubility.[3]Higher cost.
DIC/Oxyma Carbodiimide/AdditiveVery Good: A highly effective and cost-efficient combination.[5]Minimizes racemization, and the urea byproduct of DIC is soluble, simplifying purification.[2][3] Oxyma is a safer alternative to HOBt/HOAt.[6]Can be slower than uronium/aminium salts, potentially leading to side reactions with sensitive residues.
PyAOP Phosphonium SaltExcellent: Particularly effective for coupling N-methylated amino acids.[7]High reactivity and does not cause guanidinylation side reactions.Higher cost.

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine. These protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales or automated synthesizers.

General SPPS Workflow

The incorporation of this compound follows the standard iterative cycle of SPPS, which consists of deprotection of the N-terminal protecting group (typically Fmoc), washing, coupling of the next amino acid, and further washing.

SPPS_Workflow Resin Peptide on Solid Support (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection 1. Wash1 Wash (DMF) Deprotection->Wash1 2. Coupling Coupling of this compound (Activation & Reaction) Wash1->Coupling 3. Wash2 Wash (DMF, DCM) Coupling->Wash2 4. Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat 5.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Coupling of this compound using HATU

This protocol is highly recommended for achieving high coupling efficiency with this compound.[1]

Materials:

  • Resin-bound peptide with a free N-terminal amine (0.1 mmol)

  • This compound (4 equivalents, 0.4 mmol, 94.9 mg)

  • HATU (3.9 equivalents, 0.39 mmol, 148.3 mg)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents, 0.8 mmol, 139 µL)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel. After Fmoc deprotection, wash the resin thoroughly with DMF (3 x 10 mL) to remove all traces of piperidine.

  • Activation Solution Preparation: In a separate vial, dissolve this compound and HATU in approximately 2 mL of anhydrous DMF.

  • Activation: Add DIEA to the solution from step 2 and vortex briefly for 1-2 minutes. This is the pre-activation step.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction Incubation: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring Coupling Completion: Perform a test to monitor the completion of the coupling. For N-methylated amino acids, the Kaiser test is not suitable as it gives a false negative. The bromophenol blue test is a recommended alternative.[4]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL) and then with Dichloromethane (DCM) (3 x 10 mL). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Coupling of this compound using DIC/Oxyma

This protocol offers a cost-effective and safe alternative to uronium/aminium reagents.[5][6]

Materials:

  • Resin-bound peptide with a free N-terminal amine (0.1 mmol)

  • This compound (3 equivalents, 0.3 mmol, 71.2 mg)

  • OxymaPure® (3 equivalents, 0.3 mmol, 42.6 mg)

  • Diisopropylcarbodiimide (DIC) (3 equivalents, 0.3 mmol, 47 µL)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Coupling Solution Preparation: In a separate vial, dissolve this compound and Oxyma in approximately 2 mL of anhydrous DMF.

  • Coupling Reaction: Add the solution from step 2 to the deprotected peptide-resin. Then, add the DIC to the reaction vessel.

  • Reaction Incubation: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring Coupling Completion: Use the bromophenol blue test to monitor the reaction progress.[4]

  • Washing: Follow step 7 from Protocol 1.

Chemical Reaction Pathway

The fundamental reaction in peptide coupling is the formation of an amide bond between the carboxyl group of the incoming amino acid (this compound) and the N-terminal amine of the peptide chain on the resin. The coupling reagent facilitates this by activating the carboxyl group, making it more susceptible to nucleophilic attack by the amine.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step ZSarOH This compound (Carboxylic Acid) ActivatedEster Activated Intermediate (e.g., OAt-ester, OBt-ester) ZSarOH->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HATU, DIC/Oxyma) NewPeptideBond New Peptide Bond Formed ActivatedEster->NewPeptideBond Nucleophilic Attack PeptideResin Peptide-Resin (Free N-terminal Amine) PeptideResin->NewPeptideBond +

References

Synthesis of N-Methylated Peptides Using Z-Sar-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation is a critical modification in peptide drug development, enhancing pharmacokinetic properties such as metabolic stability, membrane permeability, and oral bioavailability. The incorporation of N-methylated amino acids, like sarcosine (N-methylglycine), can significantly influence the conformational properties of peptides, potentially leading to improved target affinity and selectivity. This document provides detailed application notes and protocols for the synthesis of N-methylated peptides using N-benzyloxycarbonyl-sarcosine (Z-Sar-OH), a commercially available N-methylated amino acid derivative.

The benzyloxycarbonyl (Z) group serves as a robust protecting group for the N-terminus. The synthesis strategy detailed below focuses on the incorporation of this pre-methylated building block rather than on-resin methylation. This approach offers a straightforward method for introducing N-methylation at specific sites within a peptide sequence.

Core Concepts and Challenges

The primary challenge in incorporating N-methylated amino acids into a growing peptide chain is the steric hindrance posed by the N-methyl group.[1] This steric bulk can significantly slow down the coupling reaction and lead to incomplete acylation, resulting in deletion sequences in the final product.[1] This issue is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.[1]

To overcome these challenges, the use of potent coupling reagents is highly recommended. Standard reagents like HBTU and HCTU may prove inefficient.[1] More powerful phosphonium-based reagents such as HATU, PyAOP, or PyBOP in combination with an additive like HOAt have demonstrated greater success in these sterically hindered couplings.[1][2] Additionally, extending reaction times or performing double or triple coupling cycles can help drive the reaction to completion.[1]

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical for the successful incorporation of this compound. The following table summarizes the expected performance of various common coupling reagents based on their known efficacy in coupling sterically hindered and N-methylated amino acids.

Coupling ReagentAdditiveTypical Coupling TimeExpected Efficiency with this compoundNotes
HATU DIPEA1-4 hoursHigh Highly recommended for sterically hindered couplings.[1]
HBTU HOBt/DIPEA2-12 hoursModerate to LowOften inefficient for N-methylated amino acids.[1]
DIC/HOBt -4-24 hoursModerateA cost-effective but generally slower option.[3]
PyBOP DIPEA1-4 hoursHighA potent phosphonium-based reagent suitable for challenging couplings.[2]
PyAOP DIPEA1-4 hoursHighSimilar to PyBOP, very effective for N-methylated residues.[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a peptide with this compound as the N-terminal residue on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • This compound

  • Fmoc-protected amino acids

  • Coupling Reagents: HATU, DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc-Deprotection (for peptide elongation):

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Standard Amino Acid Coupling (for peptide elongation):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Fmoc-Deprotection: Perform the deprotection step as described in step 2 to expose the N-terminal amine for the final coupling with this compound.

  • This compound Coupling:

    • In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended.

    • Note: The Kaiser test is not suitable for monitoring the coupling to a secondary amine (the N-terminus of the peptide chain after coupling the first amino acid). An alternative test like the chloranil test can be used. If the coupling is found to be incomplete, a second coupling is recommended.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Cleavage and Deprotection:

    • Wash the resin with methanol and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups. The Z-group on the N-terminus will remain intact under these conditions.[4]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound

This protocol describes the coupling of this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling Reagents: DIC (N,N'-Diisopropylcarbodiimide), HOBt (1-Hydroxybenzotriazole)

  • Base: DIPEA or NMM (N-Methylmorpholine)

  • Solvents: Anhydrous DCM or DMF, Ethyl acetate, 1 M HCl, Saturated NaHCO₃ solution, Brine

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 eq.) and HOBt (1 eq.) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DIC (1.1 eq.) to the solution and stir for 15-30 minutes at 0°C.

  • Coupling Reaction:

    • In a separate flask, dissolve the amino acid ester hydrochloride (1 eq.) in anhydrous DCM and add DIPEA (1.1 eq.) to neutralize the salt.

    • Add the neutralized amino acid ester solution to the activated this compound solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

Mandatory Visualizations

Solid-Phase Synthesis Workflow for a Z-Sar-Peptide

spss_workflow cluster_resin_prep Resin Preparation cluster_elongation Peptide Elongation (Fmoc-Strategy) cluster_zsar_coupling This compound Coupling cluster_cleavage Cleavage & Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 CoupleAA Couple Fmoc-AA (HATU, DIPEA) Wash1->CoupleAA Wash2 Wash (DMF, DCM) CoupleAA->Wash2 Wash2->Deprotect1 Repeat for each AA FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect Wash3 Wash (DMF, DCM) FinalDeprotect->Wash3 CoupleZSar Couple this compound (HATU, DIPEA) Wash3->CoupleZSar Wash4 Wash (DMF, DCM) CoupleZSar->Wash4 Cleave Cleavage from Resin (TFA/TIS/H2O) Wash4->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify challenges_n_methylation cluster_solutions Mitigation Strategies N_Methylation N-Methylation StericHindrance Steric Hindrance N_Methylation->StericHindrance SlowKinetics Slower Reaction Kinetics StericHindrance->SlowKinetics IncompleteCoupling Incomplete Coupling SlowKinetics->IncompleteCoupling PotentReagents Use Potent Coupling Reagents (e.g., HATU, PyAOP) SlowKinetics->PotentReagents DeletionSequences Deletion Sequences IncompleteCoupling->DeletionSequences LongerTime Increase Reaction Time IncompleteCoupling->LongerTime DoubleCouple Perform Double/Triple Coupling IncompleteCoupling->DoubleCouple LowYield Low Yield & Purity DeletionSequences->LowYield

References

Application Notes and Protocols: Z-Sar-OH in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic use of N-benzyloxycarbonyl-sarcosine (Z-Sar-OH) in the synthesis of cyclic peptides. The inclusion of sarcosine, an N-methylated amino acid, can significantly influence peptide conformation and improve cyclization efficiency.

Strategic Applications of this compound

The incorporation of this compound into a peptide sequence offers several advantages for cyclic peptide synthesis. Sarcosine, as an N-alkylated amino acid, acts as a "structure-inducing element," promoting turns and specific secondary structures that can pre-organize the linear peptide for efficient macrocyclization.[1][2] This conformational constraint can lead to higher cyclization yields and reduced formation of dimeric and polymeric byproducts.

The N-methyl group of sarcosine restricts the rotational freedom around the adjacent peptide bond, favoring a cis-amide bond conformation.[2][3] This can have a significant long-range effect on the overall peptide backbone conformation, bringing the N- and C-termini into proximity for effective cyclization.[2][4] Furthermore, the introduction of N-methylated residues can enhance the metabolic stability and membrane permeability of the final cyclic peptide, making it a valuable tool in drug design.[4][5][6]

The benzyloxycarbonyl (Z) protecting group on the sarcosine nitrogen is stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), allowing for its seamless incorporation into the growing peptide chain.[7] It is typically removed during the final cleavage from the resin or by catalytic hydrogenation.[7][8]

Experimental Protocols

This section details the protocols for the incorporation of this compound into a linear peptide using SPPS and the subsequent head-to-tail cyclization in solution.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the manual synthesis of a linear peptide containing a sarcosine residue using Fmoc/tBu strategy.

Materials:

  • Rink Amide resin (for C-terminal amides) or pre-loaded Wang resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU, HATU, or HOBt/DIC

  • Base: Diisopropylethylamine (DIEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[8]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).[8]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.[9]

    • Wash the resin with DMF (5x) and DCM (3x).

  • Incorporation of this compound:

    • Follow the standard coupling protocol (Step 3), using this compound as the amino acid to be incorporated. Due to the lack of an N-H proton, the Kaiser test is not applicable for checking the completion of the coupling of the subsequent amino acid to sarcosine. In this case, a longer coupling time or a double coupling is recommended.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Protocol 2: Head-to-Tail Cyclization in Solution

This protocol describes the macrolactamization of the linear peptide precursor.

Materials:

  • Crude linear peptide

  • Cyclization reagents: HATU, PyBOP, or DPPA

  • Base: DIEA or NaHCO₃

  • Solvent: Anhydrous DMF

  • Purification: Reversed-phase HPLC

Procedure:

  • Dissolution: Dissolve the crude linear peptide in a large volume of anhydrous DMF to achieve a high dilution condition (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.

  • Cyclization Reaction:

    • Cool the solution to 0°C.

    • Add the coupling reagent (e.g., HATU, 1.5 eq.) and base (e.g., DIEA, 3 eq.).

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the cyclization by LC-MS by observing the disappearance of the linear precursor and the appearance of the cyclic product.

  • Work-up:

    • Quench the reaction by adding a small amount of water.

    • Remove the DMF under reduced pressure.

  • Purification: Purify the crude cyclic peptide by preparative RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide.

Data Presentation

The following table summarizes representative final yields for the synthesis of various N-methylated cyclic peptides, highlighting the impact of these residues on cyclization efficiency.

Cyclic Peptide SequenceCyclization MethodFinal Yield (%)Reference
cyclo(Ala-NMeAla-Ala-Ala-Ala)Solution Phase (HATU/DIEA)45[2]
cyclo(Ala-Ala-NMeAla-Ala-Ala)Solution Phase (HATU/DIEA)52[2]
cyclo(Pro-Phe-D-Trp(NMe)-Lys(NMe)-Thr-Phe(NMe))On-resinNot specified[6]
cyclo(Leu-Leu-Leu-Leu-Pro-Tyr) N-methylated variantsOn-resinNot specified[6]

Note: Yields are highly sequence-dependent and can vary based on the specific amino acid sequence, ring size, and cyclization conditions.

Visualizations

Experimental Workflow for Cyclic Peptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Solution-Phase Cyclization Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIEA) Fmoc_Deprotection->Amino_Acid_Coupling Chain_Elongation Repeat Deprotection/ Coupling Cycles Amino_Acid_Coupling->Chain_Elongation Z_Sar_OH_Coupling This compound Coupling Z_Sar_OH_Coupling->Chain_Elongation Chain_Elongation->Z_Sar_OH_Coupling at desired position Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Dissolution Dissolution in DMF (High Dilution) Cleavage->Dissolution Crude Linear Peptide Cyclization Cyclization (HATU/DIEA) Dissolution->Cyclization Purification RP-HPLC Purification Cyclization->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Pure Cyclic Peptide

Caption: Workflow for the synthesis of a cyclic peptide containing sarcosine.

Role of this compound in Promoting Favorable Conformation for Cyclization

G cluster_Linear Linear Peptide Conformations cluster_Sarcosine Effect of Sarcosine Incorporation cluster_Cyclization Cyclization Outcome Random_Coil Random Coil (Flexible) Z_Sar_OH Incorporate this compound Random_Coil->Z_Sar_OH Low_Yield_Cyclization Dimerization/ Polymerization Random_Coil->Low_Yield_Cyclization Extended_Conf Extended Conformation Extended_Conf->Low_Yield_Cyclization Turn_Induction Induces β-turn / cis-amide bond Z_Sar_OH->Turn_Induction Pre_organized Pre-organized Conformation (Termini in Proximity) Turn_Induction->Pre_organized High_Yield_Cyclization Efficient Monomeric Cyclization Pre_organized->High_Yield_Cyclization

Caption: this compound induces a pre-organized conformation favorable for cyclization.

References

Application Note: Analytical Methods for the Characterization of Peptides Containing Z-Sar-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-benzyloxycarbonyl-sarcosine (Z-Sar-OH) is a protected amino acid derivative increasingly utilized in the synthesis of peptidomimetics and other peptide-based therapeutics. The benzyloxycarbonyl (Z) group provides N-terminal protection, influencing the peptide's physicochemical properties, including its hydrophobicity and conformational flexibility. Accurate and robust analytical methods are crucial for the characterization, purity assessment, and quality control of synthetic peptides incorporating this compound.

This application note provides a comprehensive overview of the key analytical techniques for characterizing peptides containing this compound. We present detailed protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity determination, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Key Analytical Techniques

The characterization of this compound containing peptides typically involves a multi-faceted approach combining chromatographic and spectroscopic methods.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of synthetic peptides. Separation is based on the hydrophobicity of the peptide, with the Z-group significantly increasing retention time on nonpolar stationary phases.[1][2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing unambiguous confirmation of the peptide's molecular weight and sequence.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure and conformation of the peptide in solution.[7][8][9]

Experimental Protocols

Protocol 1: RP-HPLC for Purity Assessment

This protocol describes a general method for the purity analysis of a this compound containing peptide using RP-HPLC with UV detection.

Materials and Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Peptide sample containing this compound

  • Appropriate vials and syringes for HPLC

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Sample Preparation:

  • Accurately weigh a small amount of the lyophilized peptide.

  • Dissolve the peptide in a suitable solvent (e.g., a small amount of ACN or DMSO, then dilute with Mobile Phase A) to a final concentration of 1 mg/mL.

  • Vortex the sample to ensure complete dissolution.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

HPLC System and Conditions:

ParameterSetting
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm, 300 Å
Flow Rate 1.0 mL/min
Column Temperature 35 °C
UV Detection 220 nm
Injection Volume 20 µL
Gradient 5% to 95% Mobile Phase B over 30 minutes

Chromatographic Run:

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the linear gradient.

  • Include a high organic wash (95% B for 5 minutes) followed by a re-equilibration step at initial conditions before the next injection.

Data Presentation: Representative HPLC Data

Peptide SequenceRetention Time (min)Peak Area (%)
Z-Sar-Gly-Phe-Ala-NH218.598.2
Impurity 1 (Deletion)16.20.8
Impurity 2 (Unknown)19.11.0
Protocol 2: LC-MS for Identity Confirmation

This protocol outlines the use of LC-MS to confirm the molecular weight of a this compound containing peptide.

LC System and Conditions:

  • Utilize the same HPLC system and gradient as described in Protocol 1. The flow may be split before entering the mass spectrometer depending on the instrument's requirements.

Mass Spectrometry System and Conditions:

ParameterSetting
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Scan Range (m/z) 100 - 2000
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C

Data Presentation: Representative LC-MS Data

Peptide SequenceTheoretical Mass (Da)Observed [M+H]+ (m/z)
Z-Sar-Gly-Phe-Ala-NH2511.57512.6
Protocol 3: NMR for Structural Analysis

This protocol provides a general workflow for acquiring and analyzing 1D and 2D NMR spectra of a this compound containing peptide.

Sample Preparation:

  • Dissolve 1-5 mg of the peptide in 500 µL of a suitable deuterated solvent (e.g., DMSO-d6 or H2O/D2O 9:1). The choice of solvent is critical for observing exchangeable protons.

  • Transfer the solution to an NMR tube.

NMR Spectrometer and Experiments:

  • Instrument: 500 MHz or higher field NMR spectrometer.

  • 1D Experiment: A standard 1D proton spectrum should be acquired to assess sample purity and overall spectral features.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the peptide's 3D structure.[8]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

Data Presentation: Representative NMR Data (Hypothetical Chemical Shifts)

ProtonChemical Shift (ppm) in DMSO-d6
Z-group aromatic7.30 - 7.45
Z-group CH25.10
Sarcosine N-CH32.85
Sarcosine α-CH23.95
Glycine α-CH23.80
Phenylalanine α-CH4.50
Alanine α-CH4.20

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analytical Characterization Synthesis Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Preparative HPLC Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization RP_HPLC RP-HPLC for Purity Lyophilization->RP_HPLC Purity > 95%? LC_MS LC-MS for Identity Lyophilization->LC_MS NMR NMR for Structure Lyophilization->NMR

Caption: General experimental workflow for the synthesis and characterization of this compound containing peptides.

Analytical_Logic Start Synthesized Peptide Purity Purity Assessment (RP-HPLC) Start->Purity Identity Identity Confirmation (LC-MS) Purity->Identity Purity Confirmed Structure Structural Elucidation (NMR) Identity->Structure Identity Confirmed Final Characterized Peptide Structure->Final Structure Confirmed

Caption: Logical flow for the analytical characterization of this compound containing peptides.

References

Application Notes and Protocols for the Purification of Peptides Synthesized with Z-Sar-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides synthesized incorporating N-benzyloxycarbonyl-N-methylglycine (Z-Sar-OH) present unique purification challenges primarily due to the hydrophobic nature of the benzyloxycarbonyl (Z) protecting group. This hydrophobicity can lead to aggregation, poor solubility in aqueous solutions, and strong retention on reversed-phase chromatography media, complicating the isolation of the target peptide from synthesis-related impurities.[1] These application notes provide detailed protocols for the purification of this compound containing peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEC), and crystallization, along with strategies to overcome common challenges.

Purification Strategies: An Overview

The selection of a suitable purification strategy depends on the specific properties of the peptide, the nature of the impurities, and the desired final purity. For this compound containing peptides, a multi-modal approach is often beneficial.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful and commonly used technique for peptide purification.[2][3] It separates peptides based on their hydrophobicity. The Z-group significantly increases the hydrophobicity of the peptide, allowing for good separation from more polar impurities.

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge at a given pH.[4] It is an excellent orthogonal technique to RP-HPLC and can be used as a preliminary purification step to remove impurities with different charge characteristics.[4][5]

  • Crystallization: This method can yield peptides of very high purity and offers advantages in terms of scalability and cost-effectiveness for large-scale production.[6] It relies on the principle of a molecule coming out of a supersaturated solution to form a highly structured, solid crystal lattice.

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical performance metrics for the purification of Z-protected or similarly hydrophobic peptides using different techniques. The data is compiled from various studies and represents expected outcomes.

Purification TechniqueTypical Purity AchievedTypical Recovery/YieldKey AdvantagesCommon Challenges
RP-HPLC (single step) >95%[7][8]70-90%[8]High resolution, applicable to a wide range of peptides.[9]Co-elution of hydrophobic impurities, peptide aggregation, low recovery of very hydrophobic peptides.[1]
Ion-Exchange Chromatography (as a preliminary step) 80-90%>90%[5]Removes charged impurities, orthogonal to RP-HPLC.[4][5]Limited resolution for peptides with similar charge, requires a subsequent polishing step.
Orthogonal Purification (IEC followed by RP-HPLC) >99%[5]>80% (overall)[2]Achieves very high purity by separating based on different principles.[5]Multi-step process can be time-consuming and may lead to lower overall yield.
Crystallization >98%[6]Variable, can be high with optimizationCost-effective for large scale, yields highly pure and stable product.[6]Difficult to establish optimal conditions, not suitable for all peptides, can be time-consuming.[10]

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is designed for the preparative purification of this compound containing peptides.

Workflow Diagram:

RP_HPLC_Workflow RP-HPLC Purification Workflow for this compound Peptides cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Steps dissolve Dissolve crude peptide in minimal DMSO/DMF dilute Dilute with Mobile Phase A dissolve->dilute filtrate Filter through 0.45 µm syringe filter dilute->filtrate equilibrate Equilibrate C18 column filtrate->equilibrate inject Inject sample equilibrate->inject gradient Run linear gradient (e.g., 20-80% B) inject->gradient collect Collect fractions based on UV absorbance (220 nm) gradient->collect analyze Analyze fractions by analytical HPLC-MS collect->analyze pool Pool pure fractions analyze->pool lyophilize Lyophilize to obtain pure peptide pool->lyophilize

Caption: Workflow for RP-HPLC purification of this compound peptides.

Methodology:

  • Sample Preparation:

    • Dissolve the crude this compound containing peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    • Dilute the dissolved peptide with Mobile Phase A (see below) to a concentration suitable for injection. The final concentration of the organic solvent from the initial dissolution should be low enough to ensure binding to the column.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[1]

  • Chromatographic Conditions:

    • Column: A preparative C18 reversed-phase column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: Typically 15-20 mL/min for a 21.2 mm ID column.

    • Detection: UV absorbance at 220 nm and 280 nm.

    • Gradient:

      • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

      • Inject the prepared sample.

      • Run a linear gradient tailored to the hydrophobicity of the peptide. A starting point could be a gradient of 20% to 80% Mobile Phase B over 60 minutes. The gradient may need to be optimized to achieve the best separation.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak(s) observed in the chromatogram.

    • Analyze the purity of each collected fraction using analytical RP-HPLC and confirm the identity by mass spectrometry.

    • Pool the fractions that meet the desired purity level.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to remove the solvents, yielding the purified peptide as a fluffy white powder.

Ion-Exchange Chromatography (IEC)

This protocol describes a cation-exchange chromatography step for the preliminary purification of a this compound containing peptide, assuming the peptide has a net positive charge at the working pH.

Workflow Diagram:

IEC_Workflow Ion-Exchange Chromatography Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Chromatography dissolve_iec Dissolve crude peptide in Loading Buffer adjust_ph Adjust pH if necessary dissolve_iec->adjust_ph filter_iec Filter sample adjust_ph->filter_iec equilibrate_iec Equilibrate cation-exchange column filter_iec->equilibrate_iec load_sample Load sample onto the column equilibrate_iec->load_sample wash_column Wash with Loading Buffer load_sample->wash_column elute_peptide Elute with a salt gradient (Elution Buffer) wash_column->elute_peptide collect_fractions_iec Collect fractions elute_peptide->collect_fractions_iec analyze_fractions_iec Analyze fractions by RP-HPLC collect_fractions_iec->analyze_fractions_iec pool_fractions_iec Pool fractions containing the peptide analyze_fractions_iec->pool_fractions_iec desalt Desalt pooled fractions (e.g., by RP-HPLC) pool_fractions_iec->desalt

Caption: Workflow for Ion-Exchange Chromatography of peptides.

Methodology:

  • Buffer Preparation:

    • Loading Buffer (Buffer A): 20 mM sodium phosphate, pH 3.0.

    • Elution Buffer (Buffer B): 20 mM sodium phosphate, 1 M NaCl, pH 3.0.

  • Sample Preparation:

    • Dissolve the crude peptide in the Loading Buffer.

    • Adjust the pH of the sample to match the Loading Buffer if necessary.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A strong cation-exchange column (e.g., SP Sepharose).

    • Flow Rate: Dependent on the column size and manufacturer's recommendations.

    • Detection: UV absorbance at 220 nm and 280 nm.

    • Procedure:

      • Equilibrate the column with Loading Buffer until a stable baseline is achieved.

      • Load the prepared sample onto the column.

      • Wash the column with several column volumes of Loading Buffer to remove unbound impurities.

      • Elute the bound peptide with a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.

  • Fraction Analysis and Desalting:

    • Collect fractions and analyze them by analytical RP-HPLC to identify those containing the target peptide.

    • Pool the pure fractions.

    • The pooled fractions will have a high salt concentration and will need to be desalted. This can be achieved using a subsequent RP-HPLC step with a volatile buffer system (e.g., water/acetonitrile with TFA).

Crystallization

This protocol provides a general guideline for the crystallization of a this compound containing peptide. The optimal conditions will need to be determined empirically for each specific peptide.

Workflow Diagram:

Crystallization_Workflow Peptide Crystallization Workflow cluster_prep_cryst Preparation cluster_cryst Crystallization cluster_harvest Harvesting & Analysis prepare_peptide Prepare highly pure (>95%) peptide solution screen_conditions Screen various precipitants, pH, and temperatures prepare_peptide->screen_conditions setup_vapor Set up vapor diffusion (hanging/sitting drop) screen_conditions->setup_vapor incubate Incubate in a stable environment setup_vapor->incubate monitor Monitor for crystal growth incubate->monitor harvest_crystals Harvest crystals monitor->harvest_crystals wash_crystals Wash with cryo-protectant solution harvest_crystals->wash_crystals analyze_crystals Analyze by X-ray diffraction wash_crystals->analyze_crystals

Caption: General workflow for peptide crystallization.

Methodology:

  • Starting Material:

    • The peptide should be of high purity, ideally >95%, as impurities can inhibit crystallization.[6]

  • Solubility and Screening:

    • Determine the solubility of the peptide in various aqueous buffers and organic solvents.

    • Perform a high-throughput screening of crystallization conditions using commercially available screens. These screens will vary parameters such as pH, precipitant type (e.g., polyethylene glycols, salts), and additives.[10]

  • Crystallization Method (Vapor Diffusion):

    • Hanging Drop:

      • Mix a small volume (e.g., 1-2 µL) of the peptide solution with an equal volume of the reservoir solution on a siliconized glass coverslip.

      • Invert the coverslip and seal it over the well of a crystallization plate containing the reservoir solution.

    • Sitting Drop:

      • Place a small volume of the peptide solution and reservoir solution in a drop post within the well of a crystallization plate.

      • Seal the well.

  • Incubation and Observation:

    • Incubate the crystallization plates in a stable, vibration-free environment at a constant temperature.

    • Periodically observe the drops under a microscope for the formation of crystals.

  • Crystal Harvesting and Analysis:

    • Once crystals have grown to a suitable size, they can be carefully harvested using a small loop.

    • The crystals are typically flash-cooled in liquid nitrogen for storage and analysis by X-ray diffraction to confirm their structure.

Conclusion

The purification of peptides synthesized with this compound requires careful consideration of the hydrophobic nature of the Z-protecting group. RP-HPLC is the primary and most effective method for achieving high purity. For challenging separations, an orthogonal approach combining ion-exchange chromatography with RP-HPLC can be highly effective. Crystallization offers a valuable alternative for large-scale purification, yielding highly pure and stable product. The protocols provided herein serve as a comprehensive guide for researchers to develop and optimize purification strategies for these challenging peptides.

References

Application Note: Mass Spectrometry Analysis of Z-Sar-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) of peptides and proteins play a critical role in cellular function and disease pathogenesis. The artificial modification of peptides is also a cornerstone of drug development, enhancing stability, cell permeability, and therapeutic efficacy. One such modification is the addition of N-benzyloxycarbonyl-sarcosine (Z-Sar-OH), a derivative of the amino acid sarcosine featuring a benzyloxycarbonyl (Z or Cbz) protecting group. This modification can alter the physicochemical properties of a peptide, influencing its biological activity and pharmacokinetic profile.

Accurate and robust analytical methods are essential for the characterization and quantification of these modified peptides. Mass spectrometry (MS), coupled with liquid chromatography (LC), is the premier analytical technique for this purpose, offering high sensitivity, specificity, and the ability to pinpoint the modification site. This application note provides a detailed protocol and data analysis workflow for the mass spectrometric analysis of peptides modified with this compound.

Key Characteristics of this compound for Mass Spectrometry

  • Molecular Formula of this compound: C₁₁H₁₃NO₄[1][2]

  • Monoisotopic Mass of this compound: 223.08446 u

  • Average Mass of this compound: 223.22 g/mol [2]

The benzyloxycarbonyl group is known to exhibit characteristic fragmentation patterns in mass spectrometry, which can be leveraged for the identification of this compound modified peptides.[3][4] Key fragmentation events include the neutral loss of benzyl alcohol (108.0575 Da) and the formation of the tropylium ion (m/z 91.0548).[3]

Experimental Protocols

A generalized workflow for the analysis of this compound modified peptides is presented below. Optimization of these protocols may be necessary based on the specific peptide and the mass spectrometer used.

Sample Preparation

Proper sample preparation is critical to avoid the introduction of contaminants that can interfere with mass spectrometry analysis, such as salts and detergents.[5]

Materials:

  • This compound modified peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

Protocol:

  • Dissolve the this compound modified peptide in a solution of 0.1% formic acid in water to a final concentration of 1 mg/mL.

  • If solubility is an issue, a small percentage of acetonitrile can be added.

  • Vortex the sample until the peptide is fully dissolved.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble material.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is typically used to separate the modified peptide from other components in the sample prior to mass spectrometry.

Instrumentation and Columns:

  • A nano- or micro-flow HPLC system is recommended for high sensitivity.

  • A C18 reversed-phase column is suitable for most peptide separations.

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient Conditions (Example):

Time (min) % Mobile Phase B
0 2
5 2
35 40
40 95
45 95
46 2

| 60 | 2 |

Flow Rate: 300 nL/min (for nano-LC)

Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) is used to determine the mass of the modified peptide and to obtain sequence information through fragmentation.

Instrumentation:

  • An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended.

MS Parameters (Example):

  • Ionization Mode: Positive

  • Capillary Voltage: 1.8 kV

  • Scan Range (MS1): m/z 350-1800

  • Resolution (MS1): 60,000

  • Data-Dependent Acquisition (DDA): Top 10 most intense ions selected for MS/MS

  • Fragmentation Method: Higher-energy C-trap dissociation (HCD)

  • Collision Energy: Normalized collision energy (NCE) of 28%

  • Resolution (MS2): 15,000

Data Presentation

Quantitative analysis of this compound modified peptides can be performed using label-free methods, such as comparing the peak areas of the precursor ion across different samples, or by using stable isotope-labeled internal standards for absolute quantification.

Table 1: Relative Quantification of a this compound Modified Peptide in Different Cellular Compartments
Cellular CompartmentMean Peak Area (n=3)Standard DeviationFold Change vs. Cytosol
Cytosol1.25E+071.10E+061.0
Nucleus3.75E+072.50E+063.0
Mitochondria5.50E+064.80E+050.44
Table 2: Absolute Quantification of a this compound Modified Peptide in a Pharmacokinetic Study
Time Point (hours)Concentration (ng/mL)Standard Deviation (n=3)
0.5152.312.1
1289.725.4
2198.518.9
475.28.3
812.12.5
24Below Limit of Quantification-

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a proposed fragmentation pathway for this compound modified peptides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Peptide in 0.1% Formic Acid centrifuge Centrifuge to Remove Insoluble Material dissolve->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer lc Reverse-Phase HPLC (C18 Column) transfer->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 MS1 Scan (Precursor Mass) esi->ms1 ms2 MS2 Scan (HCD) (Fragment Ions) ms1->ms2 identification Peptide Identification (Database Search) ms2->identification quantification Quantification (Peak Area Integration) identification->quantification

Caption: Experimental workflow for the analysis of this compound modified peptides.

fragmentation_pathway cluster_fragments Characteristic Fragments cluster_peptide_fragments Peptide Backbone Fragments precursor [M+H]+ tropylium Tropylium Ion (m/z 91.05) precursor->tropylium Loss of C₇H₇• neutral_loss [M+H - 108.06]+ precursor->neutral_loss Neutral Loss of Benzyl Alcohol (C₇H₈O) b_ions b-ions precursor->b_ions y_ions y-ions precursor->y_ions

Caption: Proposed fragmentation of a this compound modified peptide in MS/MS.

Conclusion

The mass spectrometric workflow detailed in this application note provides a robust framework for the identification and quantification of this compound modified peptides. By leveraging the characteristic fragmentation patterns of the benzyloxycarbonyl group, researchers can confidently identify these modified species in complex biological matrices. The provided protocols for sample preparation, LC-MS/MS analysis, and data interpretation serve as a valuable resource for scientists in academic research and the pharmaceutical industry. The ability to accurately analyze such modifications is paramount for advancing our understanding of protein function and for the development of novel peptide-based therapeutics.

References

Unraveling the Role of Z-Sar-OH in Peptide Chemistry: A Guide to Evaluating Permeation Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the use of Z-Sar-OH as a direct agent for improving peptide permeability and bioavailability have revealed a need for clarification. Scientific literature and chemical databases identify this compound not as a permeation enhancer, but as N-Carbobenzoxy-sarcosine, a protected amino acid derivative.[1][2][3][4][5][6][7][8][9] Its primary application lies in the synthesis of peptides and other complex molecules, where the benzyloxycarbonyl (Z) group serves as a temporary protecting shield for the sarcosine (N-methylglycine) amine group during chemical reactions.[1][2][10] While it is a crucial building block in the creation of novel therapeutics, including those for drug delivery systems, there is no evidence to suggest its direct use as an excipient to enhance the absorption of other peptide drugs.

For researchers and drug development professionals focused on overcoming the challenge of poor peptide absorption, the evaluation of true permeation enhancers is a critical step. This document provides a comprehensive set of application notes and protocols to guide the investigation of a novel, hypothetical permeation enhancer for improving peptide permeability and bioavailability.

Application Notes: Evaluating a Novel Permeation Enhancer

The oral delivery of peptide therapeutics is a significant challenge in pharmaceutical development due to their inherent low permeability across the intestinal epithelium and susceptibility to enzymatic degradation. Permeation enhancers are compounds designed to transiently increase the permeability of the intestinal barrier, thereby improving the systemic absorption of co-administered drugs. The following notes outline the key considerations and experimental approaches for characterizing the efficacy and safety of a novel permeation enhancer.

Key Principles:

  • Efficacy: A successful permeation enhancer must significantly increase the transport of a target peptide across a model intestinal epithelium (e.g., Caco-2 cell monolayers) without chemically modifying the peptide itself.

  • Mechanism of Action: Understanding how the enhancer exerts its effect is crucial. Common mechanisms include the modulation of tight junctions (paracellular pathway) or increasing membrane fluidity (transcellular pathway).

  • Reversibility and Safety: The effect of the permeation enhancer on the epithelial barrier must be transient and fully reversible. Prolonged disruption of the intestinal barrier can lead to toxicity and the absorption of unwanted luminal contents.

  • Specificity: Ideally, the enhancer should be specific for the intended absorption pathway and not cause widespread cellular damage.

Experimental Strategy:

A tiered approach is recommended for evaluating a novel permeation enhancer. This typically begins with in vitro screening using cell-based models, followed by more complex ex vivo and in vivo studies for promising candidates.

  • In Vitro Permeability Studies: The Caco-2 cell permeability assay is the gold standard for in vitro prediction of intestinal drug absorption.[1][4] These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and mimic the barrier properties of the human intestinal epithelium.

  • Transepithelial Electrical Resistance (TEER) Measurement: TEER is a quantitative measure of the integrity of the tight junctions in a cell monolayer. A decrease in TEER in the presence of a permeation enhancer suggests a transient opening of the paracellular pathway. This effect should be reversible upon removal of the enhancer.

  • Cytotoxicity Assays: It is essential to determine the concentration range at which the permeation enhancer is non-toxic to the intestinal cells. Standard assays such as MTT or LDH release assays can be employed.

  • In Vivo Bioavailability Studies: For lead candidates, in vivo studies in animal models (e.g., rats, dogs) are necessary to determine the absolute oral bioavailability of the peptide when co-administered with the permeation enhancer.

Data Presentation

The following tables provide a template for summarizing quantitative data from in vitro permeability studies.

Table 1: In Vitro Permeability of a Model Peptide in Caco-2 Monolayers

FormulationApparent Permeability (Papp) (cm/s x 10⁻⁶)Efflux Ratio (Papp B-A / Papp A-B)
Model Peptide (10 µM)0.1 ± 0.021.2
Model Peptide (10 µM) + Enhancer (5 mM)2.5 ± 0.31.1
Propranolol (High Permeability Control)25 ± 2.81.5
Atenolol (Low Permeability Control)0.2 ± 0.051.0

Table 2: Effect of Permeation Enhancer on Caco-2 Monolayer Integrity (TEER)

TreatmentInitial TEER (Ω·cm²)TEER after 2h (Ω·cm²)TEER after 24h Recovery (Ω·cm²)
Vehicle Control350 ± 25345 ± 22352 ± 28
Permeation Enhancer (5 mM)355 ± 30150 ± 20348 ± 25

Experimental Protocols

Caco-2 Permeability Assay

Objective: To determine the rate of transport of a peptide across a Caco-2 cell monolayer, both in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, in the presence and absence of a permeation enhancer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test peptide and hypothetical permeation enhancer

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system for quantification

Protocol:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Before the transport experiment, measure the TEER of each monolayer using an epithelial voltohmmeter. Only use monolayers with TEER values > 200 Ω·cm².[1]

  • Transport Experiment:

    • Wash the monolayers twice with pre-warmed (37°C) HBSS.

    • Equilibrate the monolayers in HBSS for 30 minutes at 37°C.

    • For A-B transport: Add the dosing solution (peptide ± enhancer in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.

    • For B-A transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS.

    • At the end of the experiment, collect samples from the donor chamber.

  • Quantification and Data Analysis:

    • Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux of the peptide across the monolayer.

      • A is the surface area of the insert.

      • C₀ is the initial concentration of the peptide in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).

TEER Measurement for Barrier Integrity

Objective: To assess the effect of the permeation enhancer on the integrity of the Caco-2 cell monolayer tight junctions and its reversibility.

Protocol:

  • Culture Caco-2 cells on Transwell® inserts as described above.

  • Measure the initial TEER of the monolayers.

  • Replace the medium in the apical and basolateral chambers with HBSS containing either the vehicle control or the permeation enhancer at the desired concentration.

  • Incubate for a relevant period (e.g., 2 hours) at 37°C.

  • Measure the TEER again.

  • To assess reversibility, wash the monolayers with fresh culture medium and incubate for a recovery period (e.g., 24 hours).

  • Measure the TEER at the end of the recovery period.

Visualizations

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Cytotoxicity Assay Cytotoxicity Assay Caco-2 Permeability Assay Caco-2 Permeability Assay Cytotoxicity Assay->Caco-2 Permeability Assay Determine non-toxic concentrations TEER Measurement TEER Measurement Caco-2 Permeability Assay->TEER Measurement Correlate permeability with barrier integrity Mechanism of Action Studies Mechanism of Action Studies TEER Measurement->Mechanism of Action Studies Investigate tight junction modulation Pharmacokinetic Studies in Rats Pharmacokinetic Studies in Rats Mechanism of Action Studies->Pharmacokinetic Studies in Rats Select promising candidates Bioavailability Assessment Bioavailability Assessment Pharmacokinetic Studies in Rats->Bioavailability Assessment

Caption: Experimental workflow for evaluating a novel permeation enhancer.

G cluster_0 Lumen cluster_2 Bloodstream Peptide Peptide Enterocyte1 Enterocyte Peptide->Enterocyte1 Transcellular Pathway TJ Tight Junction Peptide->TJ Paracellular Pathway Absorbed_Peptide Absorbed_Peptide Enterocyte1->Absorbed_Peptide Enterocyte2 Enterocyte TJ->Absorbed_Peptide

Caption: Pathways of peptide transport across the intestinal epithelium.

G cluster_0 Tight Junction Complex Occludin Occludin Signal Signaling Cascade Occludin->Signal Claudin Claudin Claudin->Signal ZO1 ZO-1 Disruption TJ Disruption ZO1->Disruption Enhancer Permeation Enhancer Enhancer->Occludin Binds to extracellular loop Signal->ZO1 Displaces from membrane Paracellular_Flux Increased Paracellular Peptide Flux Disruption->Paracellular_Flux

Caption: Hypothetical mechanism of a tight junction-modulating permeation enhancer.

References

Application Notes and Protocols: The Role of Z-Sar-OH in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Z-Sar-OH, or N-Benzyloxycarbonyl-sarcosine, is a protected form of sarcosine (N-methylglycine) that serves as a critical building block in synthetic organic chemistry and drug discovery. Its primary role in structure-activity relationship (SAR) studies lies in its utility as a versatile scaffold for the synthesis of diverse compound libraries. By systematically modifying the structure of molecules derived from this compound and assessing their biological activity, researchers can elucidate the chemical features essential for therapeutic efficacy and selectivity. These studies are particularly prominent in the development of modulators for the Glycine Transporter 1 (GlyT1) and the N-methyl-D-aspartate (NMDA) receptor, both of which are significant targets in the treatment of central nervous system (CNS) disorders such as schizophrenia.[1][2][3]

Sarcosine itself is a competitive inhibitor of GlyT1 and a co-agonist at the glycine binding site of the NMDA receptor.[3][4] The Z-group (benzyloxycarbonyl) in this compound provides a stable protecting group for the secondary amine of sarcosine, allowing for selective modifications at the carboxylic acid terminus. Subsequently, the Z-group can be readily removed to enable further derivatization at the nitrogen atom, making it an ideal starting material for creating a wide array of analogs for SAR exploration.

Data Presentation: SAR of Sarcosine Derivatives

While comprehensive SAR tables for a single, systematically varied library derived from this compound are proprietary and often not fully disclosed in public literature, the following tables summarize quantitative data for key sarcosine-related compounds and highlight the structure-activity relationships for GlyT1 inhibitors and NMDA receptor modulators.

Table 1: GlyT1 Inhibitory Activity of Sarcosine and its Analogs

CompoundStructureAssay TypeIC50 / Ki (µM)Reference(s)
SarcosineN-methylglycine[3H]NFPS binding190 (IC50)[5]
NFPS (ALX-5407)N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl])sarcosine[3H]NFPS bindingPotent (Kd = 7.1 nM)[5]
GlycineGlycine[3H]NFPS binding1,008 (IC50)[5]
Bitopertin (RG1678)A non-sarcosine based inhibitor[3H]-glycine uptakePotent inhibitor[1]
Pyridazine Analog 1Replacement of biphenyl-4-yloxy in NFPS with 5-pyridazinylphenoxyGlyT-1 inhibitionPotent[2]
Pyridazine Analog 2Replacement of biphenyl-4-yloxy in NFPS with 2-phenyl-5-pyridazinyloxyGlyT-1 inhibitionPotent[2]

SAR Insights for GlyT1 Inhibitors:

  • N-Substitution: Large, lipophilic N-substituents on the sarcosine scaffold generally lead to potent, non-competitive inhibition of GlyT1.[2]

  • Scaffold Modification: Moving away from the sarcosine backbone to other scaffolds, like in the case of Bitopertin, has been a major strategy to improve pharmacokinetic properties.[1]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as pyridazine, in the N-substituent can yield potent GlyT1 inhibitors.[2]

Table 2: NMDA Receptor Co-agonist Activity of Sarcosine

CompoundConcentrationEffect on NMDA receptor-mediated currentsEC50 (µM)Reference(s)
Sarcosine100 µM in the presence of glutamateIncreased frequency and amplitude of excitatory field potentials26 ± 3[3][6]
Glycine10 µM in the presence of glutamateIncreased frequency and amplitude of excitatory field potentials0.061 ± 0.008[6]
N,N-dimethylglycine (DMG)100 µM in the presence of glutamatePartial agonist activity-[3]

SAR Insights for NMDA Receptor Co-agonists:

  • N-Methylation: The N-methyl group of sarcosine is tolerated for co-agonist activity at the NMDA receptor, although it is significantly less potent than the parent molecule, glycine.[6]

  • Further N-Alkylation: The addition of a second methyl group to the nitrogen (N,N-dimethylglycine) results in a shift from full to partial agonist activity.[3]

Experimental Protocols

Protocol 1: Synthesis of an N-Acyl Sarcosine Library from this compound for SAR Studies

This protocol outlines a general method for the synthesis of a library of N-acyl sarcosine derivatives starting from this compound.

Step 1: Deprotection of this compound to yield Sarcosine

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain sarcosine.

Step 2: N-Acylation of Sarcosine to form N-Acyl Sarcosine Derivatives

  • Sarcosine Solution: Dissolve the sarcosine obtained in Step 1 in a suitable solvent system, such as a mixture of dioxane and water.

  • Base Addition: Add a base, such as sodium hydroxide, to the solution to deprotonate the carboxylic acid and neutralize the amine.

  • Acyl Chloride Addition: To separate reaction vessels for each analog, add a different acyl chloride (1 equivalent) of choice (e.g., benzoyl chloride, acetyl chloride, etc.) dropwise while maintaining the pH of the reaction mixture.

  • Reaction: Stir the reaction mixtures at room temperature until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: Acidify the reaction mixtures and extract the N-acyl sarcosine derivatives with an organic solvent. Purify each analog using an appropriate method, such as column chromatography or recrystallization.

Protocol 2: [³H]Glycine Uptake Assay for GlyT1 Inhibitor Screening

This functional assay measures the inhibition of [³H]glycine uptake into cells expressing GlyT1 and is a gold standard for characterizing GlyT1 inhibitors.[7][8][9]

Materials:

  • CHO or HEK293 cells stably expressing human GlyT1.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[9]

  • [³H]Glycine.[8]

  • Test compounds (synthesized N-acyl sarcosine derivatives) and a reference inhibitor (e.g., Sarcosine).[9]

  • Lysis Buffer (e.g., 0.1 N NaOH).[7]

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Plating: Seed the GlyT1-expressing cells into a 96-well plate and culture overnight to form a confluent monolayer.[9]

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.[7]

  • Assay Initiation:

    • Aspirate the culture medium from the cells and wash twice with pre-warmed assay buffer.[8]

    • Add the compound dilutions to the respective wells.

    • For total uptake wells, add assay buffer alone. For non-specific uptake control wells, add a high concentration of a known GlyT1 inhibitor.[8]

    • Pre-incubate the cells with the compounds for 15-30 minutes at 37°C.[7]

  • Glycine Uptake: Add [³H]Glycine to each well to a final concentration near its Km value for GlyT1 to initiate the uptake.[7]

  • Incubation: Incubate the plate for 10-20 minutes at 37°C. This time should be within the linear range of glycine uptake.[7]

  • Assay Termination: Rapidly aspirate the assay solution and wash the cells three times with ice-cold assay buffer to remove unincorporated [³H]Glycine.[7]

  • Cell Lysis: Add lysis buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.[7]

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells and determine the IC50 values using non-linear regression analysis.[9]

Mandatory Visualizations

GlyT1_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glycine Glycine NMDAR NMDA Receptor Glycine->NMDAR Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 Reuptake Glutamate Glutamate Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Glutamate_Vesicle Glutamate Vesicle Glutamate_Vesicle->Glutamate Release Signaling Downstream Signaling Ca_ion->Signaling Activation ZSarOH_deriv This compound Derivative (GlyT1 Inhibitor) ZSarOH_deriv->GlyT1 Inhibition

Caption: GlyT1 Inhibition and NMDA Receptor Signaling.

SAR_Workflow ZSarOH This compound (Starting Material) Deprotection Deprotection (Z-group removal) ZSarOH->Deprotection Sarcosine Sarcosine Deprotection->Sarcosine Acylation Parallel N-Acylation (Library Synthesis) Sarcosine->Acylation Library Library of N-Acyl Sarcosine Derivatives Acylation->Library Screening Biological Screening (e.g., GlyT1 Uptake Assay) Library->Screening Data Activity Data (IC50 values) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Acylation Iterative Design

Caption: SAR Study Workflow Using this compound.

Glycine_Uptake_Assay_Workflow Start Start PlateCells Plate GlyT1-expressing cells in 96-well plate Start->PlateCells AddCompounds Add test compounds (this compound derivatives) PlateCells->AddCompounds Preincubate Pre-incubate at 37°C AddCompounds->Preincubate AddRadioligand Add [³H]Glycine to initiate uptake Preincubate->AddRadioligand Incubate Incubate at 37°C AddRadioligand->Incubate Terminate Terminate uptake and wash cells Incubate->Terminate Lyse Lyse cells Terminate->Lyse Count Scintillation Counting Lyse->Count Analyze Data Analysis (Calculate IC50) Count->Analyze End End Analyze->End

Caption: [³H]Glycine Uptake Assay Workflow.

References

Application Notes and Protocols: Z-Sar-OH in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of Z-Sar-OH (N-Benzyloxycarbonyl-sarcosine) as a molecular scaffold or test compound in early-stage drug discovery. Given the limited public data on this compound as a direct therapeutic agent, this document outlines standardized protocols and conceptual frameworks for its evaluation, drawing from established methodologies in medicinal chemistry and pharmacology.

Section 1: Introduction to this compound in a Drug Discovery Context

This compound, a derivative of the amino acid glycine, possesses structural features that make it an interesting starting point for medicinal chemistry campaigns.[1][2][3][4] Its benzyloxycarbonyl protecting group and N-methylated backbone can influence properties such as cell permeability, metabolic stability, and conformational rigidity. These characteristics are often explored in the development of novel therapeutics, particularly in the design of enzyme inhibitors and modulators of protein-protein interactions.

This document details protocols for two fundamental preclinical assays: an enzyme inhibition assay and a cell-based viability assay. It also presents a hypothetical structure-activity relationship (SAR) study to guide potential optimization efforts.

Section 2: Quantitative Data Summary

The following tables represent hypothetical data that could be generated from the protocols described herein. These tables are for illustrative purposes to demonstrate how quantitative results for this compound and its analogs might be structured for comparative analysis.

Table 1: In Vitro Enzyme Inhibition Data for this compound Analogs

Compound IDStructure Modification from this compoundTarget Enzyme IC50 (µM)Kinase B IC50 (µM) (Off-Target)
This compound -15.2 ± 1.8> 100
Analog AReplacement of benzyl with 4-chlorobenzyl5.8 ± 0.785.3 ± 9.1
Analog BReplacement of carboxylic acid with amide45.1 ± 5.3> 100
Analog CRemoval of N-methyl group28.9 ± 3.4> 100

Table 2: Cell Viability Data (MTT Assay) for this compound Analogs in HEK293 Cells

Compound IDCC50 (µM) after 48h Exposure
This compound > 200
Analog A150.7 ± 12.5
Analog B> 200
Analog C> 200

Section 3: Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay (Kinase Target)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound like this compound against a purified enzyme, using a spectrophotometric approach.[5][6]

Materials:

  • Purified target enzyme

  • Substrate specific to the enzyme

  • This compound and its analogs (test compounds)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • ATP and MgCl2 (for kinase assays)

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • DMSO (for dissolving compounds)

  • 96-well microplates

  • Microplate spectrophotometer

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compounds in assay buffer to achieve a range of final assay concentrations.

    • Prepare solutions of the enzyme and substrate in assay buffer at optimized concentrations.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer only.

    • Negative control wells (100% enzyme activity): Assay buffer, enzyme, and DMSO (at the same final concentration as in the test wells).

    • Positive control wells: Assay buffer, enzyme, and a known inhibitor at its IC90 concentration.

    • Test wells: Assay buffer, enzyme, and the test compound at various concentrations.

  • Pre-incubation:

    • Add 50 µL of assay buffer, followed by 25 µL of the test compound dilution (or control) and 25 µL of the enzyme solution to the respective wells.

    • Mix gently and incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

    • Immediately place the plate in a microplate spectrophotometer pre-set to the appropriate wavelength and temperature (37°C).

    • Measure the absorbance at regular intervals (e.g., every 60 seconds) for 20-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the reaction rates to the negative control (100% activity) and blank (0% activity).

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effect of a compound on a cell line, which is crucial for determining a therapeutic window.[7][8]

Materials:

  • HEK293 cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and its analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (e.g., 0.1% DMSO in medium).

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells from all other wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the CC50 (cytotoxic concentration 50%) value.

Section 4: Visualizations

Diagrams of Workflows and Pathways

The following diagrams illustrate the experimental workflow for enzyme inhibition screening and a hypothetical signaling pathway that could be targeted by a this compound-based inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution (this compound) Plate Plate Loading (Enzyme + Compound) Compound->Plate Enzyme Enzyme Preparation Enzyme->Plate Substrate Substrate Preparation Initiate Reaction Initiation (Add Substrate) Substrate->Initiate Incubate Pre-incubation (15 min @ 37°C) Plate->Incubate Incubate->Initiate Read Kinetic Reading (Spectrophotometer) Initiate->Read Rate Calculate Reaction Rate Read->Rate Normalize Normalize Data Rate->Normalize Plot Plot Dose-Response Curve Normalize->Plot IC50 Determine IC50 Plot->IC50

Caption: Experimental workflow for enzyme inhibition assay.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B (Target Enzyme) KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor This compound Analog Inhibitor->KinaseB

Caption: Hypothetical signaling pathway inhibited by a this compound analog.

References

Troubleshooting & Optimization

Technical Support Center: Coupling of Z-Sar-OH and Other Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in peptide synthesis involving Z-Sar-OH (N-benzyloxycarbonyl-sarcosine) and other sterically hindered amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is coupling this compound or other N-methylated amino acids so challenging?

A1: The primary difficulty arises from steric hindrance. The methyl group on the amide nitrogen, combined with the substituent on the alpha-carbon, physically obstructs the approach of the activated carboxyl group of the incoming amino acid.[1][2] This steric bulk significantly slows down the kinetics of the coupling reaction, often leading to incomplete reactions and low yields.[1] The coupling of an N-methylated amino acid to another N-methylated residue is particularly difficult.[1]

Q2: My standard coupling protocol using DCC or DIC is failing. What should I do?

A2: Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often inefficient for coupling sterically hindered amino acids.[3] It is highly recommended to switch to a more potent coupling reagent. In-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP), are generally more effective for these challenging couplings.[3] These reagents form highly reactive esters that can better overcome the steric barrier.[3]

Q3: Which coupling reagents are considered the most effective for hindered amino acids like this compound?

A3: For difficult couplings, reagents that form highly reactive OAt or Oxyma esters are preferred.[3] HATU and PyAOP are considered among the most efficient due to the formation of OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP.[3] Oxyma-based reagents like COMU also demonstrate superior performance compared to HOBt-based reagents.[3] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a very effective strategy.[3][4]

Q4: I've switched to a more potent reagent like HATU, but the coupling is still incomplete. What other parameters can I optimize?

A4: If a powerful coupling reagent alone is insufficient, consider the following strategies:

  • Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents.[2][3] This is a common and effective method to drive the reaction to completion.[3]

  • Increase Reaction Time: Extend the coupling time to 4-6 hours or even overnight to allow the reaction to proceed to completion.[2]

  • Elevated Temperature: Performing the coupling reaction at an elevated temperature (e.g., 50-60°C) can help to disrupt secondary structures and improve coupling efficiency.[5] Microwave-assisted synthesis can also be beneficial.[6]

  • Solvent Choice: Use solvents with good swelling properties for the solid support and that can disrupt peptide aggregation, such as NMP (N-methylpyrrolidone) or mixtures containing DMSO.[3][5]

Q5: How can I monitor the completion of a coupling reaction with an N-methylated amino acid like this compound?

A5: Standard monitoring methods like the ninhydrin (Kaiser) test are unreliable for N-methylated amino acids because they do not react with the secondary amine to produce the characteristic blue color.[2] The bromophenol blue test is a more suitable alternative.[2] A blue or green color indicates an incomplete reaction, while a yellow color signifies a complete reaction.[2]

Q6: What are the risks of using stronger coupling reagents and forcing conditions?

A6: The main side reaction to be aware of is epimerization (racemization) of the activated amino acid, especially when using a strong base and prolonged reaction times.[2][7] Hindered residues themselves can increase the rate of epimerization.[7] To mitigate this, use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or sym-collidine, and avoid excessively long pre-activation times.[2] Additives like HOBt, and more effectively HOAt, can suppress epimerization.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Coupling Yield 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance. 3. Peptide aggregation on the solid support.1. Switch to a more potent coupling reagent such as HATU, HCTU, PyAOP, or COMU.[2][3] 2. Perform a "double coupling" by repeating the coupling step with fresh reagents.[2][3] 3. Increase the reaction time (4-6 hours or overnight).[2] 4. Increase the reaction temperature (e.g., 50-60°C). 5. Change the solvent to NMP or a DMF/DMSO mixture to improve solvation and disrupt aggregation.[3][5]
Incomplete Coupling (detected by Bromophenol Blue test) 1. Insufficient activation or reaction time due to steric hindrance.1. Perform a second coupling (re-couple) with a fresh solution of activated amino acid and coupling reagent.[2] 2. Extend the coupling time for the subsequent coupling step.[2]
Presence of Deletion Sequences in Final Product 1. Incomplete coupling at the hindered residue step.1. Implement the double coupling strategy.[3] 2. Optimize the coupling reagent and reaction time as described above.
Epimerization/Racemization Detected 1. Prolonged activation time with a strong base. 2. Use of a highly activating coupling reagent.1. Use a weaker, sterically hindered base like DIPEA or sym-collidine.[2] 2. Minimize the pre-activation time.[3] 3. Add an epimerization suppressant like HOAt or Oxyma. HATU is often preferred over HBTU for minimizing epimerization.[2] 4. Conduct the reaction at a lower temperature if possible, though this may negatively impact coupling efficiency for hindered residues.[7]

Data on Coupling Reagent Performance

The selection of a coupling reagent is critical for success. The following table summarizes the characteristics and performance of commonly used reagents for hindered couplings.

ReagentReagent TypeKey AdvantagesPotential Issues
HATU Aminium/Uronium SaltHighly efficient for hindered couplings, forms reactive OAt esters, and can minimize racemization compared to HBTU.[2][3][8]Based on potentially explosive HOAt, can cause guanidinylation of the N-terminal amine.[8]
HBTU Aminium/Uronium SaltPopular and highly efficient reagent.[8]Generally less reactive than HATU for hindered couplings.[3]
PyAOP Phosphonium SaltHighly effective, especially for coupling N-methyl amino acids.[9] Avoids guanidinylation side reactions.[8]
PyBOP Phosphonium SaltEfficient coupling and avoids the carcinogenic byproduct HMPA associated with the original BOP reagent.[8]Generally less reactive than HATU.[8]
COMU Aminium/Uronium SaltEfficiency is comparable to HATU. It is safer as it is based on OxymaPure, avoiding explosive benzotriazole derivatives, and has reduced allergenic potential.[3][8]Limited stability in solution.[8]
Acyl Fluorides (e.g., TFFH) In situ generationVery effective for extremely hindered couplings, such as those involving α,α-disubstituted amino acids.[3][4]Requires a different activation protocol.

Experimental Protocols

Protocol 1: Standard HATU Coupling for a Hindered Amino Acid
  • Deprotection: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF again (3 times).[2]

  • Activation Mixture: In a separate vessel, dissolve the hindered N-α-Fmoc-amino acid (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF.[2][3] Add DIPEA (6-8 equivalents) and allow the solution to pre-activate for 2-5 minutes.[2][3]

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 45-60 minutes for a first attempt, or 4-6 hours for a more challenging coupling.[2][3]

  • Monitoring: Take a small sample of resin beads, wash them with methanol, and perform the bromophenol blue test. A yellow color indicates a complete reaction.[2]

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin with DMF (3 times) and DCM (3 times).[2]

  • Double Coupling (if necessary): If the bromophenol blue test is blue or green, repeat steps 2 through 6 with a fresh solution of activated amino acid.[2][3]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.

  • Acyl Fluoride Formation:

    • Dissolve the protected, hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate).

    • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[3]

  • Coupling Reaction:

    • Add the acyl fluoride solution to the deprotected resin.

    • Add a non-nucleophilic base like DIPEA.

    • Allow the coupling reaction to proceed, monitoring as appropriate.

    • Wash the resin thoroughly with DMF and DCM upon completion.[3]

Visual Guides

experimental_workflow start Start: Resin with deprotected N-terminus activate_aa Activate Amino Acid start->activate_aa 1. Pre-activate Hindered AA + Reagent (e.g., HATU/DIPEA) end_complete Complete: Proceed to next cycle end_incomplete Incomplete Coupling: Troubleshoot couple Couple to Resin activate_aa->couple 2. Add to Resin react Reaction couple->react 3. Agitate (1-6 hours) monitor Monitor Progress react->monitor 4. Monitor (Bromophenol Blue) wash Wash Resin monitor->wash Complete? (Yellow) double_couple Double Coupling monitor->double_couple Incomplete? (Blue/Green) wash->end_complete double_couple->end_incomplete double_couple->activate_aa 5. Repeat Coupling with fresh reagents

Caption: Standard workflow for coupling hindered amino acids with a decision point for double coupling.

troubleshooting_logic issue Issue: Incomplete Coupling cause1 Low Reagent Reactivity (e.g., DCC/DIC) issue->cause1 Possible Cause cause2 High Steric Hindrance issue->cause2 Possible Cause cause3 Peptide Aggregation issue->cause3 Possible Cause cause cause solution solution solution1 Switch to Potent Reagent (HATU, PyAOP, COMU) cause1->solution1 solution2a Perform Double Coupling cause2->solution2a solution2b Increase Time / Temperature cause2->solution2b solution3 Change Solvent (NMP, DMF/DMSO) cause3->solution3

Caption: Troubleshooting logic for incomplete coupling of hindered amino acids.

References

Technical Support Center: Troubleshooting Aggregation in Z-Sar-OH Containing Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for managing aggregation during the synthesis of peptides containing Z-Sar-OH (N-benzyloxycarbonyl-sarcosine).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why can it be problematic during peptide synthesis?

A1: this compound is a derivative of the N-alkylated amino acid sarcosine, where the amino group is protected by a benzyloxycarbonyl (Z) group. The incorporation of this compound into a peptide sequence can present a dual challenge. On one hand, the N-alkylated nature of the sarcosine backbone can disrupt the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation.[1] On the other hand, the benzyloxycarbonyl (Z) group is bulky and hydrophobic, which can increase the peptide's tendency to aggregate, especially in hydrophobic sequences.[2]

Q2: What are the common signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?

A2: Common indicators of on-resin aggregation include:

  • Poor resin swelling: The peptide-resin beads may shrink or fail to swell adequately in the synthesis solvent.[3]

  • Slow or incomplete Fmoc deprotection: The piperidine solution may have difficulty accessing the N-terminus of the growing peptide chain, leading to incomplete removal of the Fmoc protecting group.[3]

  • Incomplete coupling reactions: A positive Kaiser test (or other ninhydrin-based tests) after a coupling step indicates the presence of unreacted free amines.[4]

  • Formation of a gel-like consistency: In severe cases, the resin may clump together, forming a gel.

  • Low purity and yield of the crude peptide: Upon cleavage, the crude peptide will show a complex mixture of deletion sequences and other impurities by HPLC analysis.[2]

Q3: How does the position of this compound in the peptide sequence affect aggregation?

A3: While specific quantitative data for this compound is limited, general principles of peptide aggregation suggest that placing it strategically can be beneficial. N-alkylated amino acids like sarcosine are known to act as "structure breakers."[1] Incorporating this compound within or near a hydrophobic stretch of amino acids may help to disrupt the formation of β-sheet structures that lead to aggregation. However, the hydrophobic Z-group itself can contribute to aggregation, so its placement requires careful consideration based on the overall sequence.

Q4: What are the first-line troubleshooting steps when aggregation is suspected?

A4: If you suspect aggregation, consider the following initial steps:

  • Solvent Change: Switch from DMF to NMP, which has better solvating properties for many aggregating peptides.[5][6][7] A "magic mixture" of DCM:DMF:NMP (1:1:1) can also be effective.[1]

  • Increased Temperature: Performing the coupling and/or deprotection steps at an elevated temperature (e.g., 50-75°C) can help to disrupt secondary structures and improve reaction kinetics.[8][9]

  • Use of Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can disrupt hydrogen bonds and reduce aggregation.[4]

Troubleshooting Guides

Problem 1: Incomplete Coupling of this compound or Subsequent Amino Acids

Symptoms:

  • Positive Kaiser test after coupling.

  • Presence of deletion sequences in the final peptide.

Troubleshooting Workflow:

G start Incomplete Coupling Detected reagent Switch to a Stronger Coupling Reagent (e.g., HATU, HCTU, PyBOP) start->reagent double_couple Perform a Double Coupling reagent->double_couple If still incomplete temp Increase Coupling Temperature (e.g., 50-75°C) double_couple->temp If still incomplete solvent Change Solvent (e.g., NMP, 'Magic Mixture') temp->solvent If still incomplete chaotropes Add Chaotropic Salts (e.g., 0.4M LiCl) solvent->chaotropes If still incomplete end Continue Synthesis chaotropes->end

Caption: Troubleshooting workflow for incomplete coupling reactions.

Detailed Solutions:

  • Optimize Coupling Reagents: For sterically hindered or aggregation-prone couplings involving this compound, standard coupling reagents may be insufficient. Switch to more potent activating agents. A qualitative comparison is provided in the table below.

    Coupling ReagentRelative Effectiveness for Difficult CouplingsNotes
    DIC/HOBtStandardCan be slow for hindered couplings.
    HBTUGoodGenerally effective, but may be less so than HATU for very difficult sequences.[3]
    HATU Excellent Often the reagent of choice for difficult couplings due to the formation of a more reactive active ester.[3][10][11]
    PyBOP Excellent A phosphonium salt-based reagent known for rapid coupling and low racemization, suitable for hindered amino acids.[12]
    COMUExcellentA newer generation uronium salt with high reactivity, comparable to HATU.[10][13]
  • Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid.

  • Increase Temperature: Increasing the reaction temperature can significantly improve coupling efficiency for difficult sequences.[8][9] However, be mindful of potential side reactions like racemization, especially with sensitive amino acids like histidine and cysteine.[9]

Problem 2: Poor Resin Swelling and Slow Deprotection

Symptoms:

  • Visible shrinking of the resin bed.

  • Extended time required for the yellow color of the Fmoc deprotection solution to appear.

  • Incomplete deprotection leading to deletion sequences.

Troubleshooting Workflow:

G start Poor Swelling / Slow Deprotection solvent Switch to NMP or 25% DMSO in DMF start->solvent temp Increase Deprotection Temperature (e.g., 50-75°C) solvent->temp If still problematic chaotropes Add Chaotropic Salts (e.g., 0.4M KSCN) temp->chaotropes If still problematic dbu Use DBU in Deprotection Solution (e.g., 2% DBU / 2% Piperidine in DMF) chaotropes->dbu For very difficult cases end Continue Synthesis dbu->end

Caption: Troubleshooting workflow for poor resin swelling and slow deprotection.

Detailed Solutions:

  • Solvent Modification: NMP generally provides better solvation than DMF for aggregating peptides.[5][6][7] The addition of DMSO can also help to disrupt secondary structures.

  • Elevated Temperature: As with coupling, increasing the temperature during deprotection can break up aggregates and speed up the reaction.[8][9]

  • Chaotropic Agents: These salts disrupt the hydrogen bonding network that contributes to aggregation.[4]

  • Stronger Base: For very difficult deprotections, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in combination with piperidine.

Experimental Protocols

Protocol 1: Synthesis of a this compound Containing Peptide with High Temperature and HATU Coupling

This protocol is a general guideline for manual SPPS of a peptide containing this compound and is intended to mitigate aggregation.

  • Resin Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in NMP for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in NMP (v/v) for 5 minutes at room temperature. Drain.

    • Treat with fresh 20% piperidine in NMP for 15 minutes. For difficult sequences, this step can be performed at 50°C.

    • Wash the resin thoroughly with NMP (5x) and DCM (3x).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 30-60 minutes. For difficult couplings, the temperature can be raised to 50-75°C.

    • Wash the resin with NMP (5x).

    • Perform a Kaiser test to check for completion. If positive, perform a second coupling.

  • This compound Coupling:

    • In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in NMP. Add DIPEA (6 eq.) and allow to pre-activate for 1-2 minutes.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. If aggregation is a concern, increase the temperature to 50°C.

    • Wash the resin thoroughly with NMP (5x) and DCM (3x).

    • Perform a Kaiser test.

  • Repeat Cycles: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Filter and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

Protocol 2: Use of Chaotropic Salts for an Aggregation-Prone Step

This protocol describes the modification of a standard coupling or deprotection step with the addition of a chaotropic salt.

  • Prepare Chaotropic Salt Solution: Prepare a 0.4 M solution of LiCl or KSCN in the synthesis solvent (DMF or NMP).

  • Pre-Wash (Optional): Before the problematic coupling or deprotection step, wash the resin with the chaotropic salt solution for 10-15 minutes.

  • Modified Coupling/Deprotection:

    • For Coupling: Prepare the activated amino acid solution as usual. Add this solution to the resin along with the chaotropic salt solution.

    • For Deprotection: Use a deprotection solution containing the chaotropic salt (e.g., 20% piperidine in 0.4 M LiCl/DMF).

  • Washing: After the reaction, wash the resin thoroughly with the standard synthesis solvent to remove the chaotropic salt before proceeding to the next step.

Quantitative Data

While direct quantitative comparisons for this compound are scarce in the literature, the following table presents representative data on the effect of temperature on the synthesis of a difficult peptide, illustrating a common strategy to improve purity.

Table 1: Effect of Temperature on Crude Purity of a Difficult Peptide Sequence

Synthesis ConditionDeprotection TimeCoupling TimeCrude Purity (%)
Room Temperature10 min30 min18
Microwave (Coupling only)10 min5 min25
Microwave (Deprotection only)2.5 min30 min39
Microwave (Both) 2.5 min 5 min 61
Data adapted from a study on the EGFR peptide sequence, demonstrating the combined effect of elevated temperature on both deprotection and coupling steps.[14]

Signaling Pathways and Logical Relationships

The decision-making process for troubleshooting peptide aggregation can be visualized as a logical flow.

G start Start Synthesis monitor Monitor for Aggregation Signs (Poor Swelling, Positive Kaiser Test) start->monitor no_agg Continue Synthesis monitor->no_agg No agg Aggregation Detected monitor->agg Yes strategy1 Implement First-Line Strategies: - Change Solvent (NMP) - Increase Temperature agg->strategy1 reassess Re-evaluate Aggregation strategy1->reassess resolved Aggregation Resolved reassess->resolved Yes strategy2 Implement Second-Line Strategies: - Add Chaotropic Salts - Use Stronger Coupling Reagents (HATU) - Use DBU for Deprotection reassess->strategy2 No resolved->no_agg strategy2->reassess resynthesize Consider Resynthesis with: - Backbone Protection (e.g., Dmb, Hmb) - Pseudoproline Dipeptides strategy2->resynthesize If still unresolved

Caption: A logical workflow for addressing peptide aggregation during SPPS.

References

Technical Support Center: Optimization of Z-Deprotection for Sarcosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of deprotection conditions for N-benzyloxycarbonyl (Z)-protected sarcosine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in achieving efficient and clean deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for deprotecting Z-sarcosine?

The most common and generally mildest method for removing the Z (or Cbz) group is catalytic hydrogenolysis.[1] This typically involves stirring the Z-protected sarcosine in a suitable solvent with a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂).[2] Transfer hydrogenation, which uses a hydrogen donor in place of H₂ gas, is also a widely used and often safer alternative.[3]

Q2: My hydrogenolysis reaction is slow or has stalled. What are the common causes?

Several factors can lead to a sluggish or incomplete reaction:

  • Catalyst Inactivity: The Pd/C catalyst may be old, of poor quality, or have reduced activity. It is often recommended to use a fresh batch of catalyst.

  • Catalyst Poisoning: Substrates containing sulfur or phosphorus impurities can irreversibly poison the palladium catalyst.[4] The amine product itself can also coordinate to the palladium surface, gradually reducing its activity.[5]

  • Insufficient Hydrogen: The hydrogen pressure may be too low (if using H₂ gas), or the hydrogen donor (for transfer hydrogenation) may be depleted.

  • Poor Mixing: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen source, slowing down the reaction rate.

Q3: How can I monitor the progress of the deprotection reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture against the starting material. The product, sarcosine, is much more polar and should have a significantly lower Rf value. The disappearance of the starting material spot indicates reaction completion. A co-spot (a lane with both starting material and the reaction mixture) is recommended for accurate comparison.

  • LC-MS: This method provides a more accurate assessment of the consumption of starting material and the formation of the product, confirming the product's mass.

Q4: Are there alternatives to catalytic hydrogenation for Z-group removal?

Yes, while catalytic hydrogenation is the most common, other methods exist:

  • Acidolysis: Strong acidic conditions, such as HBr in acetic acid, can cleave the Z-group.[1] However, this method is harsh and may not be suitable for substrates with other acid-sensitive functional groups.[1][6]

  • Transfer Hydrogenation: This method avoids the use of flammable hydrogen gas and specialized pressure equipment.[1] Common hydrogen donors include ammonium formate, formic acid, and triethylsilane in the presence of a palladium catalyst.[3][4]

  • Sodium Borohydride Activated System: A rapid and efficient method involves using 10% Pd-C with sodium borohydride (NaBH₄) in methanol. This has been shown to deprotect N-Cbz secondary amines in excellent yields within minutes at room temperature.[7]

Q5: Can the amine product inhibit the catalyst? How can I mitigate this?

Yes, the newly formed sarcosine (a secondary amine) can coordinate to the palladium catalyst, leading to a decrease in catalytic activity.[5] One strategy to mitigate this is to perform the reaction in a slightly acidic medium, which protonates the product amine and reduces its ability to bind to the catalyst. However, some modern protocols have found that the addition of acid is not necessary, particularly when using methanol as a solvent, which may help prevent catalyst poisoning.[7] The use of a co-catalyst like niobic acid has also been shown to facilitate the reaction and reduce reaction times.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Deprotection 1. Inactive Catalyst: Catalyst is old or has been improperly stored. 2. Catalyst Poisoning: Presence of sulfur or other poisons in the starting material.[4] 3. Insufficient Hydrogen: Low H₂ pressure or depleted hydrogen donor.1. Use a fresh batch of 10% Pd/C catalyst (typically 5-10 mol%). 2. Purify the starting material (e.g., by recrystallization or chromatography). 3. Increase H₂ pressure to 50 psi or add more equivalents of the hydrogen donor (e.g., ammonium formate).
Reaction is Very Slow 1. Product Inhibition: The product amine is deactivating the catalyst.[5] 2. Low Temperature: Reaction kinetics are slow at lower temperatures. 3. Inefficient Mixing: Poor contact between reactants.1. Consider switching to a rapid method using NaBH₄ activation in methanol.[7] 2. Gently warm the reaction mixture to 40-60°C.[2] 3. Increase the stirring speed to ensure the catalyst is well-suspended.
Multiple Spots on TLC/LC-MS (Side Products) 1. Over-reduction: If other reducible functional groups are present (e.g., alkenes, nitro groups).[1] 2. Incompatible Reagents: Acidic or basic conditions affecting other protecting groups (e.g., Boc, Fmoc).[8][9]1. Choose a milder deprotection method. Transfer hydrogenation can sometimes be more selective. 2. Ensure the chosen deprotection method is orthogonal to other protecting groups present in the molecule. Hydrogenolysis is compatible with Boc and Fmoc groups.
Difficulty Filtering Catalyst 1. Fine Catalyst Particles: The Pd/C particles are too fine and pass through the filter paper.1. Filter the reaction mixture through a pad of Celite® or diatomaceous earth. This creates a finer filter bed that effectively traps the catalyst particles.[1]

Experimental Protocols & Data

Protocol 1: Standard Catalytic Hydrogenolysis (H₂/Pd-C)

This is the most conventional method for Z-group cleavage.

Methodology:

  • Dissolution: Dissolve the Z-protected sarcosine (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate (approx. 0.1 M concentration).[1]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (typically balloon pressure is sufficient) for 2-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

  • Work-up: Once complete, carefully purge the flask with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude sarcosine product, which can be purified further if necessary.

Protocol 2: Rapid Transfer Hydrogenation (NaBH₄/Pd-C)

This protocol is exceptionally fast and has been proven effective for secondary amines.[7]

Methodology:

  • Dissolution: Dissolve Z-protected sarcosine (1.0 equiv) in methanol (approx. 0.1 M).

  • Catalyst Addition: Add 10% Pd/C (approx. 10 mol %).

  • Deprotection: Cool the mixture in an ice bath (0°C) and add sodium borohydride (NaBH₄) (1.0-1.5 equiv) portion-wise.

  • Reaction: Remove the ice bath and stir the mixture at room temperature. The reaction is often complete in 3-10 minutes.[7]

  • Monitoring: Check for completion by TLC or LC-MS after 10-15 minutes.

  • Work-up & Isolation: Quench the reaction by carefully adding water or 1M HCl. Filter through Celite® and concentrate the filtrate to obtain the product.

Comparative Data for Z-Deprotection Methods

The following table summarizes typical conditions and outcomes for various deprotection methods applicable to Z-sarcosine, based on literature for secondary amines and other substrates.

MethodCatalyst / ReagentSolventTemp.TimeYieldReference
Catalytic Hydrogenolysis 10% Pd/C, H₂ (gas)MethanolRT2-16 h>90%[2]
Transfer Hydrogenation 10% Pd/C, HCOOH·NH₄⁺MethanolRT0.5-3 h>90%[3]
Rapid Transfer Hydrogenation 10% Pd/C, NaBH₄MethanolRT3-10 min~95%[7]
Acidolysis 33% HBr in Acetic AcidAcetic AcidRT1-4 hVariable[1]

Visual Guides

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the deprotection process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start dissolve Dissolve Z-Sarcosine in Solvent (e.g., MeOH) start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst setup_h2 Setup H₂ Source (H₂ gas or Donor) add_catalyst->setup_h2 run_reaction Stir at RT setup_h2->run_reaction monitor Monitor by TLC/LC-MS run_reaction->monitor filter Filter through Celite® to Remove Catalyst monitor->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate product Isolated Sarcosine concentrate->product G start Reaction Stalled or Incomplete? cause_cat Is Catalyst Fresh? start->cause_cat Yes cause_h2 Is H₂ Source Sufficient? cause_cat->cause_h2 Yes sol_cat Action: Use Fresh 10% Pd/C Catalyst cause_cat->sol_cat No cause_poison Is Starting Material Pure? cause_h2->cause_poison Yes sol_h2 Action: Increase H₂ Pressure or Add More Donor cause_h2->sol_h2 No sol_poison Action: Purify Substrate (e.g., Recrystallize) cause_poison->sol_poison No sol_final Action: Switch to Rapid NaBH₄/Pd-C Method cause_poison->sol_final Yes

References

minimizing side reactions during the incorporation of Z-Sar-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during the incorporation of Z-Sar-OH (N-benzyloxycarbonylsarcosine).

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound challenging?

A1: The primary difficulty in coupling this compound and other N-methylated amino acids stems from steric hindrance. The methyl group on the amide nitrogen physically obstructs the approach of the activated amino acid, leading to significantly slower and less efficient coupling reactions compared to their non-methylated counterparts. This issue is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.

Q2: What are the most common side reactions observed during the incorporation of this compound?

A2: The most common side reactions include:

  • Incomplete Coupling: Due to steric hindrance, the reaction may not go to completion, resulting in deletion sequences in the final peptide.

  • Racemization: Activation of the carboxylic acid of this compound can lead to a loss of stereochemical integrity (epimerization), particularly with longer pre-activation times or the use of stronger bases.

  • Diketopiperazine (DKP) Formation: This is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), especially when the N-methylated residue is at the dipeptide stage.

  • Fragmentation: Peptides with consecutive N-methylated residues can be susceptible to fragmentation during the final cleavage from the resin with trifluoroacetic acid (TFA).

Q3: Which coupling reagents are recommended for this compound?

A3: Standard coupling reagents like HBTU and HCTU are often not effective enough for sterically hindered N-methylated amino acids. It is highly recommended to use more potent phosphonium-based reagents or specialized uronium/aminium reagents. Reagents such as HATU, PyAOP, and PyBOP/HOAt have demonstrated greater success in these challenging couplings.[1]

Q4: How can I monitor the completion of a coupling reaction with this compound?

A4: The standard ninhydrin (Kaiser) test is not effective for secondary amines like N-methylated amino acids. Instead, a bromophenol blue test should be used to accurately monitor the reaction's progress.[1] A yellow color indicates a complete coupling (no free amine), while a blue or green color indicates an incomplete coupling.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Reaction Ineffective coupling reagent.Switch to a more potent reagent such as HATU, PyAOP, or PyBOP/HOAt.[1]
Steric hindrance.Perform double or triple couplings to drive the reaction to completion.
Inaccurate monitoring of reaction completion.Use the bromophenol blue test instead of the ninhydrin test.[1]
High Levels of Racemization Over-activation of the amino acid.Keep pre-activation times to a minimum, especially when using HATU/DIPEA.
Strong base used for activation.Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.
Inadequate suppression of racemization.Add racemization-suppressing additives like 1-hydroxy-7-azabenzotriazole (HOAt).
Presence of Deletion Sequences Incomplete coupling in the previous cycle.Utilize a more potent coupling reagent and/or perform double/triple couplings. Ensure complete coupling with the bromophenol blue test before proceeding to the next cycle.[1]
Formation of Diketopiperazine (DKP) Cleavage of the dipeptide from the resin.Use a 2-chlorotrityl chloride resin, as its steric bulk inhibits DKP formation. Alternatively, introduce the second and third amino acid residues as a dipeptide unit.
Peptide Fragmentation during Cleavage Acid-lability of the peptide bond between consecutive N-methylated residues.Reduce the cleavage time with TFA. Optimize the scavenger cocktail.

Data Presentation

Table 1: Qualitative Comparison of Coupling Reagent Performance for N-Methylated Amino Acids

Coupling ReagentRelative ReactivityRacemization SuppressionNotes
HATU Very HighExcellent (due to HOAt)Highly recommended for sterically hindered couplings. Can cause guanidinylation of the N-terminal amine if used in excess.
PyAOP Very HighExcellent (due to HOAt)Another excellent choice for difficult couplings, including N-methylated amino acids.
PyBOP HighGood (with HOAt)A safer alternative to the original BOP reagent.
HBTU/HCTU MediumModerateOften insufficient for efficient coupling of N-methylated amino acids.
COMU Very HighExcellent (Oxyma-based)A safer alternative to HOAt-based reagents as it is non-explosive. Byproducts are water-soluble, facilitating purification.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for coupling this compound to a resin-bound peptide using HATU.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, Dichloromethane (DCM))

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution.

    • Confirm the presence of a free amine using a suitable test (e.g., Kaiser test for primary amines).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

    • Add DIPEA or collidine (6-10 equivalents) to the solution.

    • Allow the activation mixture to pre-activate for a few minutes.

    • Add the activated this compound solution to the deprotected resin-bound peptide.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the coupling reaction using the bromophenol blue test.

    • If the test is positive (blue/green), indicating incomplete coupling, repeat the coupling step (double coupling).

    • Once the coupling is complete (yellow), wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Bromophenol Blue Test for Monitoring Coupling to Secondary Amines

Materials:

  • Test Solution: 250 mg of bromophenol blue in 50 ml of DMF.

Procedure:

  • Remove a small sample of resin beads from the reaction vessel.

  • Wash the beads thoroughly with methanol.

  • Add a few drops of the bromophenol blue test solution to the resin sample.

  • Observe the color of the beads and the solution.

    • Yellow: Indicates a complete coupling (no free amine).

    • Blue or Green: Indicates an incomplete coupling (free amine is present).[1]

Visualizations

successful_coupling Successful Incorporation of this compound Z_Sar_OH This compound Activated_Ester Activated Ester Intermediate Z_Sar_OH->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Coupled_Product Coupled Product Activated_Ester->Coupled_Product Peptide_Resin Peptide-Resin (with free amine) Peptide_Resin->Coupled_Product

Caption: Desired reaction pathway for this compound incorporation.

side_reactions Common Side Reaction Pathways cluster_incomplete Incomplete Coupling cluster_racemization Racemization cluster_dkp DKP Formation Activated_Ester_IC Activated this compound Deletion_Sequence Deletion Sequence Activated_Ester_IC->Deletion_Sequence Steric Hindrance Peptide_Resin_IC Peptide-Resin Peptide_Resin_IC->Deletion_Sequence Activated_Ester_R Activated this compound Oxazolone Oxazolone Intermediate Activated_Ester_R->Oxazolone Strong Base / Long Activation Racemized_Product Racemized Product Oxazolone->Racemized_Product Dipeptide_Resin Dipeptide-Resin (N-terminal Z-Sar) DKP Diketopiperazine Dipeptide_Resin->DKP Intramolecular Cyclization troubleshooting_workflow Troubleshooting Workflow for this compound Coupling Start Start Coupling of this compound Monitor Monitor with Bromophenol Blue Test Start->Monitor Incomplete Incomplete Coupling (Blue/Green Color) Monitor->Incomplete Negative Complete Coupling Complete (Yellow Color) Monitor->Complete Positive Double_Couple Perform Double Coupling Incomplete->Double_Couple Check_Reagent Is a potent coupling reagent being used? (e.g., HATU, PyAOP) Incomplete->Check_Reagent Proceed Proceed to next step Complete->Proceed Double_Couple->Monitor Check_Reagent->Double_Couple Yes Switch_Reagent Switch to a more potent reagent Check_Reagent->Switch_Reagent No Switch_Reagent->Double_Couple

References

strategies for improving the yield of N-methylated peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-methylated peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the yield and purity of N-methylated peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the synthesis of N-methylated peptides?

The main challenges in synthesizing N-methylated peptides stem from the steric hindrance and reduced nucleophilicity of the N-methylated amine.[1] This leads to several common issues:

  • Low Coupling Efficiency: The methyl group on the nitrogen atom sterically hinders the approach of the incoming activated amino acid, making the coupling reaction slow and often incomplete.[1]

  • Lower Crude Yield and Purity: Difficulties in achieving complete coupling result in a higher proportion of deletion sequences and other side products, which lowers the overall yield and purity of the target peptide.[1]

  • Increased Risk of Side Reactions: To overcome low reactivity, more forceful conditions like elevated temperatures or longer reaction times are often employed, which can increase the likelihood of undesirable side reactions.[1]

  • Aggregation: N-methylated peptides can be prone to aggregation, further hindering reaction kinetics in solid-phase peptide synthesis (SPPS).[2]

Q2: When should I consider N-methylation for my peptide?

N-methylation is a strategic modification that should be considered when the primary goals are:

  • Enhanced Enzymatic Stability: The N-methyl group protects the amide bond from proteolytic cleavage, increasing the peptide's half-life in vivo.[3][4]

  • Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes.[1][3][4]

  • Conformational Constraint: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, which can help to stabilize a desired secondary structure and may improve binding affinity and selectivity.[1][5][6]

Q3: Which on-resin N-methylation strategy is best for my peptide?

There are several on-resin N-methylation methods, each with its own advantages. The optimal choice depends on the specific peptide sequence and available resources. Two common methods are:

  • The Fukuyama-Mitsunobu Reaction: This is a mild and efficient three-step procedure involving the installation of a 2-nitrobenzenesulfonyl (o-NBS) protecting group, followed by methylation and subsequent deprotection.[3][7][8] This method is compatible with a wide range of amino acids.[7]

  • Direct Alkylation: This approach involves the direct methylation of the peptide backbone using a strong, non-nucleophilic base and a methylating agent, such as methyl iodide.[9]

Recent advancements have shown that microwave irradiation or ultrasonic agitation can significantly reduce the reaction times for these procedures without compromising yield.[3][10]

Q4: How can I improve the coupling efficiency of an amino acid to an N-methylated residue?

Coupling onto a sterically hindered N-methylated amino acid is a critical step. To improve efficiency, consider the following:

  • Use of Potent Coupling Reagents: Reagents like HATU, HCTU, PyAOP, and PyBOP are often more effective than HBTU for these difficult couplings.[2]

  • Double Coupling: Repeating the coupling step with fresh reagents can help drive the reaction to completion.[11][12]

  • Elevated Temperature: Microwave-assisted synthesis can be particularly effective at accelerating these sluggish reactions.[13]

  • Solvent Choice: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) can improve solvation and reduce aggregation.[11]

Q5: Are there any amino acid residues that are particularly problematic for N-methylation?

Yes, certain residues can present challenges. For example, aspartic acid is prone to aspartimide formation, a side reaction that can be exacerbated by the conditions used for N-methylation, leading to lower purity.[3][10] Careful optimization of the reaction conditions, such as reducing exposure to the base, may be necessary when dealing with such residues.[3][10]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low crude peptide yield Incomplete coupling onto the N-methylated residue.- Use a more powerful coupling reagent (e.g., HATU, PyAOP).[2]- Perform a double coupling.[11][12]- Utilize microwave-assisted synthesis to increase reaction rate.[13]
Incomplete Fmoc deprotection.- Extend deprotection time.- Use a stronger deprotection solution (e.g., 20% piperidine in NMP).
Peptide aggregation on the resin.- Switch from DMF to NMP as the solvent.[11]- Add chaotropic salts like LiCl to the solvent.[11]
Presence of deletion sequences in Mass Spec analysis Inefficient coupling at one or more steps.- Re-evaluate and optimize the coupling protocol for each amino acid, especially after an N-methylated residue.
Multiple peaks in HPLC chromatogram Incomplete methylation.- Ensure sufficient equivalents of methylating agent and base are used.- Extend the methylation reaction time or repeat the step.
Side reactions (e.g., aspartimide formation).- For sensitive residues like Asp, reduce the exposure time to base during the methylation and deprotection steps.[3][10]
Racemization.- Avoid excessive use of base and elevated temperatures during coupling.
Difficulty purifying the N-methylated peptide High lipophilicity of the peptide.- Adjust the gradient in reverse-phase HPLC; a shallower gradient may be necessary.- Consider alternative purification techniques if RP-HPLC is ineffective.[14]

Experimental Protocols

Protocol 1: On-Resin N-Methylation via the Fukuyama Method (Optimized for Speed)

This protocol is an optimized, time-reduced procedure for the N-methylation of a peptide on a solid support.[3][7]

Materials:

  • Peptide-bound resin

  • N-Methyl-2-pyrrolidone (NMP)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dimethyl sulfate (Me₂SO₄)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-bound resin in NMP.

  • Sulfonylation (o-NBS Protection):

    • Prepare a solution of o-NBS-Cl (4 eq.) and DMAP (10 eq.) in NMP.

    • Add the solution to the resin and shake for 5-15 minutes.

    • Wash the resin thoroughly with NMP and DCM.

  • Methylation:

    • Prepare a solution of DBU (5 eq.) and dimethyl sulfate (10 eq.) in NMP.

    • Add the solution to the resin and shake for 25 minutes.

    • Wash the resin with NMP.

  • Desulfonylation (o-NBS Removal):

    • Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.

    • Add the solution to the resin and shake for 10 minutes.

    • Wash the resin with NMP and DCM, then dry under vacuum.

Protocol 2: Coupling an Fmoc-Amino Acid to an N-Methylated Residue

This protocol outlines a robust method for the challenging coupling step onto an N-methylated amine.[2]

Materials:

  • N-methylated peptide-bound resin

  • Fmoc-amino acid (4 eq.)

  • HATU (4 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • NMP or DMF

  • Bromophenol blue solution for monitoring

Procedure:

  • Resin Preparation: Swell the N-methylated peptide-bound resin in NMP or DMF.

  • Activation of Amino Acid:

    • In a separate vessel, dissolve the Fmoc-amino acid and HATU in NMP or DMF.

    • Add DIPEA to the solution and mix for 5 minutes at room temperature to pre-activate the amino acid.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for at least 1 hour at room temperature.

  • Monitoring and Recoupling:

    • Take a small sample of the resin and perform a bromophenol blue test to check for completion.[2] A yellow color indicates complete coupling, while a blue or green color indicates an incomplete reaction.

    • If the coupling is incomplete, filter the resin, wash, and repeat the coupling step with fresh reagents (double coupling).

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with NMP or DMF.

Quantitative Data Summary

Table 1: Comparison of On-Resin N-Methylation Protocol Durations

Protocol StageStandard Procedure Time[3]Time-Reduced Procedure Time[3][10]
Sulfonylation2 hours~5-15 minutes
Methylation~1 hour~25 minutes
Desulfonylation~1 hour~10 minutes
Total Time ~4 hours ~40 minutes

Table 2: Effect of Reaction Conditions on Purity of (N-Me)DWG-NH₂

ConditionHPLC Purity of Crude Product[3][10]
Standard N-methylation procedure with second DBU treatment26%
N-methylation at 40°C11%
Optimized procedure (no second DBU treatment) with ultrasonic agitation54%
Optimized procedure (no second DBU treatment) with microwave synthesis73%

Visualizations

cluster_synthesis On-Resin N-Methylation Workflow (Fukuyama Method) start Peptide on Resin sulfonylation Sulfonylation (o-NBS-Cl, DMAP) start->sulfonylation wash1 Wash sulfonylation->wash1 methylation Methylation (Me₂SO₄, DBU) wash1->methylation wash2 Wash methylation->wash2 desulfonylation Desulfonylation (2-Mercaptoethanol, DBU) wash2->desulfonylation wash3 Wash desulfonylation->wash3 end N-Methylated Peptide on Resin wash3->end

Caption: Workflow for on-resin N-methylation using the Fukuyama method.

cluster_troubleshooting Troubleshooting Low Yield in N-Methylated Peptide Synthesis low_yield Low Yield Detected check_coupling Incomplete Coupling? low_yield->check_coupling check_deprotection Incomplete Deprotection? check_coupling->check_deprotection No solution_coupling Use Stronger Coupling Reagents (HATU, etc.) Double Couple check_coupling->solution_coupling Yes check_aggregation Peptide Aggregation? check_deprotection->check_aggregation No solution_deprotection Extend Deprotection Time Use NMP check_deprotection->solution_deprotection Yes solution_aggregation Switch to NMP Solvent Add Chaotropic Salts check_aggregation->solution_aggregation Yes success Improved Yield solution_coupling->success solution_deprotection->success solution_aggregation->success

References

identifying and minimizing deletion sequences in Z-Sar-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Z-Sar-OH (N-benzyloxycarbonyl-sarcosine), focusing on the identification and minimization of deletion sequences during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the chemical compound N-benzyloxycarbonyl-sarcosine. It consists of sarcosine (N-methylglycine), an N-methylated amino acid, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. It is a key building block used in peptide synthesis.

Q2: What is a "deletion sequence" in the context of peptide synthesis?

A deletion sequence is a common impurity in synthetic peptides where one or more amino acid residues are missing from the target sequence. This occurs when an amino acid fails to couple completely to the growing peptide chain on the solid support.

Q3: Why are deletion sequences a particular concern when using this compound or other N-methylated amino acids?

N-methylated amino acids like sarcosine are sterically hindered.[1][2][3] The presence of the methyl group on the nitrogen atom makes it more difficult for the amino acid to react and form a peptide bond, leading to a higher probability of incomplete coupling reactions and, consequently, the formation of deletion sequences.[1]

Q4: How are deletion sequences typically identified?

The primary methods for identifying deletion sequences are mass spectrometry (MS) and high-performance liquid chromatography (HPLC).[4][5] In MS analysis, a deletion sequence will appear as a peak with a molecular weight corresponding to the mass of the missing residue(s) less than the target peptide. HPLC can often separate deletion sequences from the main product, appearing as distinct peaks in the chromatogram.[4][5]

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of the this compound monomer and its subsequent use in solid-phase peptide synthesis (SPPS).

Part 1: Troubleshooting this compound Monomer Synthesis

The synthesis of this compound is typically achieved via a Schotten-Baumann reaction, where sarcosine is reacted with benzyl chloroformate under basic conditions.

Problem Potential Cause Recommended Solution
Low Yield of this compound 1. Hydrolysis of Benzyl Chloroformate: The reagent is sensitive to water and can be hydrolyzed if the reaction is too slow or the pH is not maintained correctly.Maintain a low temperature (0-5°C) during the addition of benzyl chloroformate to slow hydrolysis. Ensure efficient stirring and add the base and benzyl chloroformate portionwise to maintain control over the reaction.
2. Incorrect pH: If the solution is not sufficiently basic, the sarcosine amine will be protonated and less nucleophilic. If it is too basic, hydrolysis of the benzyl chloroformate is accelerated.Maintain the pH in the alkaline range (typically using aqueous NaOH) to ensure the sarcosine amine is deprotonated and reactive.[3][6]
Product is an Oil or Difficult to Crystallize 1. Presence of Impurities: Unreacted starting materials or side products can prevent crystallization.Purify the product using liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 10% citric acid) to remove any unreacted sarcosine, followed by a brine wash. Dry the organic layer and remove the solvent under vacuum.[7]
2. Residual Solvent: Trapped solvent can inhibit crystallization.Ensure the product is thoroughly dried under high vacuum after extraction. Attempt recrystallization from a suitable solvent system like ethyl acetate/petroleum ether.
Part 2: Troubleshooting Deletion Sequences in Peptide Synthesis

This section focuses on minimizing deletion of the sarcosine residue during its incorporation into a peptide chain.

Problem Potential Cause Recommended Solution
Detection of Sarcosine Deletion Sequence by MS/HPLC 1. Incomplete Coupling Reaction: Due to the steric hindrance of the N-methyl group, standard coupling times and reagents may be insufficient.[1][3]a) Use a High-Efficiency Coupling Reagent: Standard reagents like DIC/HOBt can be inefficient. Switch to a more potent uronium/aminium or phosphonium salt reagent such as HATU, HBTU, PyAOP, or PyBroP, which are known to be more effective for hindered couplings.[1][7][8] b) Perform a Double Coupling: After the first coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound before proceeding to the next deprotection step. c) Increase Reaction Time: Extend the coupling time to allow the sterically hindered reaction to proceed to completion.
2. Peptide Aggregation on Resin: As the peptide chain elongates, it can fold and aggregate, making the N-terminal amine inaccessible for the incoming this compound.[9]a) Change Solvent System: Use N-methyl-2-pyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF), as it can be better at disrupting aggregation. b) Incorporate Structure-Disrupting Elements: If the sequence is known to be aggregation-prone, consider incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic points in the sequence (approximately every 6-7 residues) to disrupt secondary structure formation.[9]
Unreacted Amine Detected After Coupling (e.g., positive Kaiser test for primary amines, or Bromophenol Blue test for secondary amines) 1. Incomplete Coupling (as above). First, attempt a second coupling (double coupling).
2. Unreacted Amine Persists After Double Coupling: Some sites may be highly recalcitrant to coupling.Perform a Capping Step: After the coupling step, treat the resin with a capping agent like acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF. This will acetylate any unreacted N-terminal amines, preventing them from reacting in subsequent cycles and forming deletion sequences. The capped peptides will be shorter and easier to purify from the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a typical Schotten-Baumann reaction for preparing N-benzyloxycarbonyl-sarcosine.

  • Dissolution: Dissolve sarcosine (1.0 eq) in 2 N aqueous sodium hydroxide (1.0 eq).

  • Cooling: Cool the solution to 0°C in an ice bath with vigorous stirring.

  • Reagent Addition: Over a period of 30-60 minutes, add benzyl chloroformate (1.1-1.2 eq) and 4 N sodium hydroxide solution alternately in small portions. Use the NaOH to maintain an alkaline pH and ensure the temperature does not rise above 5°C.

  • Reaction: Continue stirring at low temperature for 1-2 hours after the addition is complete.

  • Workup:

    • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

    • Acidify the aqueous layer to pH 2-3 with cold dilute HCl. The product should precipitate as a white solid or oil.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent by rotary evaporation. If the product is an oil, it can often be crystallized from a solvent mixture such as ethyl acetate/hexane.

Protocol 2: Double Coupling Protocol in SPPS

This protocol is used to improve the incorporation of sterically hindered amino acids like sarcosine.

  • First Coupling: Perform the initial coupling of this compound using your chosen activation method and coupling reagent (e.g., HATU/DIPEA) for the standard duration (e.g., 1-2 hours).

  • Drain and Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove byproducts and excess reagents.

  • Second Coupling: Prepare a fresh solution of activated this compound (same equivalents as the first coupling). Add this solution to the resin and allow the second coupling reaction to proceed for the same duration as the first.

  • Drain and Wash: Drain the vessel and wash the resin again with DMF (3-5 times) to remove excess reagents.

  • Monitoring (Optional but Recommended): Perform a test to check for free amines (e.g., Bromophenol Blue test for the secondary amine of sarcosine) to confirm the reaction's completion.[1]

  • Proceed: Continue with the next step in the SPPS cycle (e.g., capping or Fmoc deprotection).

Protocol 3: Acetic Anhydride Capping

This protocol is used to block unreacted N-terminal amines to prevent the formation of deletion sequences.

  • Post-Coupling Wash: Following the final coupling wash step, wash the resin three times with DMF.

  • Prepare Capping Solution: Prepare a fresh capping solution. A common mixture is acetic anhydride and a base like N,N-diisopropylethylamine (DIPEA) or pyridine in DMF. A typical ratio is 5:6:89 (v/v/v) of acetic anhydride:DIPEA:DMF.

  • Capping Reaction: Add the capping solution to the resin, ensuring it is fully submerged. Agitate the mixture at room temperature for 20-30 minutes.

  • Wash: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of the capping reagents.

  • Proceed: The resin is now ready for the N-terminal deprotection step of the next cycle.

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

The choice of coupling reagent is critical for successfully incorporating sterically hindered residues like sarcosine. The following table summarizes the relative efficiency of common reagents.

Coupling ReagentRelative EfficiencyKey Characteristics
DIC/HOBt ModerateStandard, cost-effective carbodiimide activation. Often insufficient for N-methylated residues.
HBTU / TBTU HighUronium/aminium salt. Good balance of reactivity and stability, but can be less effective than HATU for very difficult couplings.[1]
HATU Very HighUronium/aminium salt containing the HOAt additive. Highly effective for hindered couplings with fast reaction times.[1]
PyBOP HighPhosphonium salt. Good for hindered couplings and can reduce racemization.
PyBroP Very HighPhosphonium salt. Highly reactive and effective for coupling N-methyl amino acids, but may cause racemization with some standard amino acids.[1][8]

Visualizations

The following diagrams illustrate key workflows for identifying and minimizing deletion sequences.

G cluster_synthesis SPPS Cycle for Sarcosine Incorporation cluster_troubleshooting Troubleshooting Workflow Deprotection Deprotection Wash1 Wash1 Deprotection->Wash1 Piperidine/DMF Coupling Couple this compound (e.g., with HATU) Wash1->Coupling DMF Wash2 Wash2 Coupling->Wash2 DMF Monitoring Coupling Complete? Wash2->Monitoring Take resin sample DoubleCouple Perform Double Coupling Monitoring->DoubleCouple No NextCycle Proceed to Next Cycle Monitoring->NextCycle Yes DoubleCouple->Monitoring Capping Perform Capping (Acetic Anhydride) DoubleCouple->Capping If still incomplete Capping->NextCycle G Start Crude Peptide Cleaved from Resin Purification Purification via RP-HPLC Start->Purification Analysis Analysis by LC-MS Purification->Analysis Result Deletion Sequence Detected? Analysis->Result Success Pure Target Peptide Obtained Result->Success No Failure Syntheis Failure: Optimize SPPS Protocol Result->Failure Yes

References

impact of solvent choice on Z-Sar-OH coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Sar-OH (N-benzyloxycarbonyl-sarcosine) coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols involving this N-methylated amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound coupling often challenging?

A1: The coupling of this compound, and N-methylated amino acids in general, presents unique challenges due to two main factors:

  • Steric Hindrance: The methyl group on the nitrogen atom sterically hinders the approach of the activated carboxyl group of the incoming amino acid, slowing down the reaction rate.

  • Reduced Nucleophilicity: The electron-donating nature of the methyl group reduces the nucleophilicity of the secondary amine, making it less reactive compared to the primary amine of other amino acids.[1]

Q2: Which solvents are recommended for this compound coupling?

A2: Polar aprotic solvents are generally preferred for this compound coupling as they effectively solvate the peptide-resin complex and the coupling reagents.[2][3][4] The most commonly recommended solvents are:

  • N,N-Dimethylformamide (DMF): A widely used solvent in peptide synthesis that provides good solvation for most reagents and the growing peptide chain.[3][5]

  • N-Methyl-2-pyrrolidone (NMP): Often considered a superior solvent to DMF due to its higher polarity and better resin-swelling properties, which can lead to improved coupling yields, especially for difficult couplings.[4][6][7]

  • Dimethyl sulfoxide (DMSO): Can be used, particularly for "difficult" sequences, as it is a highly polar solvent that can disrupt peptide aggregation.[8]

Q3: Are there any solvents I should avoid for this compound coupling?

A3: Dichloromethane (DCM) is generally not recommended as the primary solvent for coupling sterically hindered amino acids like this compound. DCM is less polar than DMF and NMP and may not efficiently solvate the peptide-resin, leading to incomplete coupling.[7]

Q4: What are the best coupling reagents for this compound?

A4: Due to the challenges of coupling N-methylated amino acids, stronger coupling reagents are often required. Some of the most effective reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent known for its fast reaction times and reduced risk of racemization.[9][10][11]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A robust coupling reagent suitable for hindered amino acids.[12]

  • DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole): A classic coupling cocktail that can be effective, although it may require longer reaction times or double coupling for this compound.

Q5: How can I monitor the completion of a this compound coupling reaction?

A5: Standard ninhydrin tests are not effective for monitoring the coupling to a secondary amine like sarcosine. A specific test for secondary amines is required. The Chloranil test is a suitable qualitative method.[13] In this test, the presence of a free secondary amine will result in a color change (blue or green) on the resin beads.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction 1. Inadequate solvent polarity and solvation.2. Insufficient reactivity of the coupling reagent.3. Steric hindrance from the N-methyl group.4. Peptide aggregation on the solid support.1. Switch from DCM to DMF or NMP. Consider using a mixture of DMF/DMSO for highly aggregated sequences.2. Use a more powerful coupling reagent such as HATU or PyBOP.3. Increase the reaction time (double coupling) and/or reaction temperature.4. Use chaotropic salts (e.g., LiCl) in the solvent to disrupt aggregation.
Side Reactions (e.g., Racemization) 1. Use of a strong base with certain coupling reagents.2. Prolonged activation times.1. Use a milder base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.2. Optimize the pre-activation time to be just sufficient for activation without promoting side reactions.
Difficulty in Removing Byproducts 1. Use of coupling reagents that produce water-insoluble byproducts (e.g., DCU from DCC).1. Use coupling reagents that generate water-soluble byproducts, such as DIC, or uronium-based reagents like HATU and HBTU.

Data Presentation: Solvent Impact on Coupling Efficiency

Solvent Dielectric Constant (approx.) Expected Coupling Efficiency for this compound Rationale
N-Methyl-2-pyrrolidone (NMP) 32.2HighExcellent resin swelling and solvation of polar and nonpolar peptide sequences.[4][6][7]
N,N-Dimethylformamide (DMF) 36.7HighGood all-around solvent for SPPS, though may be slightly less effective than NMP for very difficult couplings.[3][5]
Dimethyl sulfoxide (DMSO) 47.2Medium to HighHighly polar, effective at disrupting aggregation, but can be difficult to remove and may oxidize sensitive residues. Often used as a co-solvent.[8]
Dichloromethane (DCM) 9.1LowPoor solvation of the growing peptide chain can lead to incomplete coupling, especially for hindered amino acids.[7]

Experimental Protocols

Protocol 1: HATU-Mediated this compound Coupling in DMF
  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amino group in DMF for 30 minutes. Drain the solvent.

  • Coupling Reagent Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Pre-activation: Allow the mixture from step 2 to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of resin, wash thoroughly with DMF, and perform the Chloranil test to check for completion.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF, followed by DCM, and then DMF again.

Protocol 2: Monitoring Coupling Completion with the Chloranil Test
  • Sample Preparation: Transfer a small sample of resin (approx. 1-2 mg) to a small test tube.

  • Reagent Addition: Add 200 µL of acetone and 50 µL of a saturated solution of chloranil in toluene.

  • Incubation: Swirl the test tube and allow it to stand at room temperature for 5 minutes.

  • Observation: Observe the color of the resin beads.

    • Positive (Incomplete Coupling): A blue or green color on the beads indicates the presence of a free secondary amine.

    • Negative (Complete Coupling): The beads remain colorless or their original color.

Visualizations

Logical Workflow for Troubleshooting this compound Coupling

troubleshooting_workflow cluster_troubleshooting Troubleshooting Steps start Start: this compound Coupling check_completion Monitor Reaction with Chloranil Test start->check_completion incomplete Incomplete Coupling check_completion->incomplete Positive Test complete Coupling Complete check_completion->complete Negative Test double_coupling Perform Double Coupling incomplete->double_coupling end Proceed to Next Step complete->end double_coupling->check_completion Re-check change_reagent Switch to Stronger Coupling Reagent (e.g., HATU) double_coupling->change_reagent If still incomplete change_reagent->check_completion Re-check change_solvent Switch to a More Polar Solvent (e.g., NMP) change_reagent->change_solvent If still incomplete change_solvent->check_completion Re-check increase_temp Increase Reaction Temperature change_solvent->increase_temp If still incomplete increase_temp->check_completion

Caption: Troubleshooting workflow for incomplete this compound coupling.

Signaling Pathway of a Typical Peptide Coupling Reaction

peptide_coupling_pathway z_sar_oh This compound (Carboxylic Acid) activated_ester Activated Ester Intermediate z_sar_oh->activated_ester Activation coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_ester peptide_bond New Peptide Bond activated_ester->peptide_bond Nucleophilic Attack resin_amine Resin-Bound Peptide (Free Amine) resin_amine->peptide_bond byproducts Byproducts peptide_bond->byproducts Release

References

Technical Support Center: Managing Steric Hindrance in Sequential N-Methylated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methylated peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to managing steric hindrance during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low coupling efficiency when incorporating N-methylated amino acids? A1: The primary cause is increased steric hindrance. The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid. This steric bulk, combined with the reduced nucleophilicity of the secondary amine, significantly slows down the acylation reaction, leading to incomplete couplings and the formation of deletion sequences.[1][2]

Q2: Which coupling reagents are most effective for sterically hindered N-methylated couplings? A2: For difficult couplings involving N-methylated amino acids, high-reactivity uronium/aminium or phosphonium salt-based reagents are recommended. HATU is widely considered one of the most efficient reagents due to its ability to form a highly reactive OAt-active ester, which accelerates the reaction and minimizes racemization.[2][3][4] Other powerful reagents include HCTU, PyAOP, and PyBOP.[3][4][5] PyAOP is noted to be especially effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[4]

Q3: How does the choice of solvent affect coupling efficiency for N-methylated residues? A3: The solvent plays a crucial role in solvating the growing peptide chain and reagents. N-methyl-2-pyrrolidone (NMP) is often preferred over N,N-dimethylformamide (DMF) for difficult sequences as it is more polar and can better solvate the peptide, potentially disrupting aggregation.[6][7] In some cases, solvent mixtures, such as DCM/DMF, or the use of "greener" solvents like 2-methyltetrahydrofuran (2-MeTHF), have been shown to be effective.[6][8]

Q4: Can reaction time and temperature be adjusted to overcome difficult couplings? A4: Yes. Extending the coupling time (e.g., from 2 hours to 24 hours) can help drive the reaction to completion. Additionally, increasing the temperature, often through microwave-assisted peptide synthesis (MA-SPPS), can dramatically increase the reaction rate for sterically hindered couplings.[9][10] However, higher temperatures can also increase the risk of side reactions like racemization, so a balance must be found.[11]

Q5: The Kaiser test is not working for my N-methylated amine. How can I monitor the reaction? A5: The Kaiser test is used to detect primary amines and will not give a positive result for the secondary amine of an N-methylated residue. To monitor the completion of a coupling reaction onto an N-methylated amine, you should use a test that can detect secondary amines, such as the chloranil test or the isatin test.[12]

Q6: What are common side reactions in N-methylated peptide synthesis and how can they be minimized? A6: Common side reactions include:

  • Racemization: Loss of stereochemical integrity. This can be minimized by using HOAt-based reagents like HATU, minimizing pre-activation times, and using weaker, sterically hindered bases like 2,4,6-trimethylpyridine (TMP).[2][11]

  • Diketopiperazine Formation: An intramolecular cyclization that occurs at the dipeptide stage, especially when Proline is in the sequence. Synthesizing on sterically hindered resins like 2-chlorotrityl chloride resin can suppress this.[13]

  • Aspartimide Formation: Intramolecular cyclization involving an Asp residue. Adding HOBt to the piperidine deprotection solution can reduce its occurrence.[13]

  • Guanidinylation: Irreversible capping of the N-terminus by uronium/aminium reagents. This is avoided by pre-activating the amino acid with the coupling reagent before adding it to the resin.[13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Yield / Incomplete Reaction - Steric hindrance from N-methyl group and/or bulky side chains.- Inadequate coupling reagent reactivity.- Aggregation of the peptide-resin.- Use a high-potency coupling reagent: Switch to HATU, HCTU, or PyAOP.[2][3][4]- Optimize reaction conditions: Increase coupling time, or use microwave heating to raise the temperature.[9][10]- Improve solvation: Switch from DMF to NMP or use a solvent mixture. Consider adding chaotropic salts.[6][7][13]- Perform a double coupling: Repeat the coupling step to drive the reaction to completion.
Detection of Deletion Sequences in Final Product - Incomplete coupling at one or more steps.- Incomplete Fmoc deprotection.- Incorporate a capping step: After the coupling step, treat the resin with acetic anhydride to cap any unreacted N-terminal amines, preventing them from reacting in subsequent cycles.- Ensure complete deprotection: Extend deprotection time or switch to a stronger deprotection solution (e.g., containing DBU) if aggregation is suspected.[13]
Epimerization or Racemization Detected - Use of a strong base (e.g., DIPEA) in excess.- Prolonged activation time or high temperature.- The specific amino acid is prone to racemization (e.g., His, Cys).- Change the base: Use a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP) or 2,6-lutidine.[11]- Reduce base equivalents: Use stoichiometric amounts of base (1-1.5 equivalents).[11]- Minimize pre-activation time: Add the amine component as soon as possible after activating the carboxylic acid.- Lower the reaction temperature: Perform the coupling at 0°C if possible.[11]
Fragmentation of Peptide During Cleavage - Acid-labile linkages between consecutive N-methylated amino acids.- Optimize cleavage time: The duration of TFA cleavage can influence the degree of fragmentation. Shorter cleavage times may be beneficial.[5]

Data Presentation: Coupling Reagent Performance

The following table summarizes the relative performance of common coupling reagents for difficult sequences, including those with N-methylated amino acids.

Coupling Reagent Active Ester Leaving Group Relative Reactivity Performance Notes
HATU HOAtVery HighConsidered one of the most efficient reagents for hindered couplings and suppressing racemization.[2][3]
HCTU 6-Cl-HOBtHighMore reactive than HBTU due to the electron-withdrawing chloro group. Effective for many difficult sequences.[2]
PyAOP HOAtVery HighA phosphonium salt reagent, particularly effective for coupling and cyclizing N-methylated residues.[4][5]
PyBOP HOBtHighA widely used phosphonium reagent, often used with HOAt for challenging couplings.[5]
HBTU / TBTU HOBtMedium-HighStandard, cost-effective reagents. May be less effective than HATU/HCTU for severely hindered couplings.[2][3]
COMU OxymaPureHighReactivity is comparable to HATU, with improved safety and solubility profiles as it does not contain explosive HOBt/HOAt derivatives.[2][3]
DIC/HOBt HOBtMediumA standard carbodiimide method. Often requires longer reaction times and may be insufficient for the most sterically demanding couplings.[3]

Experimental Protocols

Protocol 1: Standard Coupling of an Fmoc-N-methyl-amino Acid using HATU
  • Resin Preparation: Swell the solid-phase resin (e.g., Rink Amide) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain, and repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (3 eq.), HATU (2.9 eq.), and a hindered base such as DIPEA or TMP (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the washed, deprotected resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, this time can be extended up to 24 hours.

  • Monitoring: Take a small sample of resin beads and perform a chloranil test to check for the presence of unreacted secondary amines.

  • Washing: Once the reaction is complete (negative chloranil test), wash the resin with DMF (5x) and DCM (3x).

  • Next Cycle: Proceed to the next Fmoc deprotection step. If the coupling was incomplete, consider performing a second coupling (double coupling) before proceeding.

Protocol 2: On-Resin N-Methylation (o-NBS-Cl Method)

This protocol is an alternative to using pre-methylated amino acid building blocks.

  • Coupling of Standard Amino Acid: Couple the desired standard Fmoc-amino acid to the resin as per standard protocols.

  • Fmoc Deprotection: Remove the Fmoc group using 20% piperidine in DMF.

  • Nosyl (o-NBS) Protection: Treat the resin-bound primary amine with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a hindered base (e.g., collidine) in NMP.[1]

  • Methylation: Treat the resulting sulfonamide with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to alkylate the nitrogen.[1]

  • Nosyl Deprotection: Remove the o-NBS protecting group to reveal the N-methylated (secondary) amine, which is now ready for the next coupling cycle.[1]

Visualizations

spss_workflow start Start: Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Coupling (Fmoc-N-Me-AA, HATU) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 check Chloranil Test for Completion wash2->check double_coupling Double Couple or Cap check->double_coupling Incomplete next_cycle Proceed to Next Cycle check->next_cycle Complete double_coupling->wash1

Caption: Standard workflow for one cycle of N-methylated amino acid incorporation in SPPS.

troubleshooting_logic problem Problem: Low Coupling Yield cause1 Cause: Steric Hindrance problem->cause1 cause2 Cause: Peptide Aggregation problem->cause2 cause3 Cause: Low Reagent Reactivity problem->cause3 solution1 Solution: Increase Time/Temp (Microwave) cause1->solution1 solution3 Solution: Use Potent Reagent (e.g., HATU) cause1->solution3 solution2 Solution: Change Solvent (e.g., NMP) cause2->solution2 cause3->solution3

Caption: Logical relationship between a common problem, its causes, and potential solutions.

References

Technical Support Center: Optimizing Cleavage of Z-Sar-OH from Solid Support

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the cleavage of Z-Sar-OH from solid supports. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this critical step. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address specific challenges you might encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the cleavage process for this compound from a solid support?

A1: The primary goal is to efficiently break the covalent bond linking the C-terminus of this compound to the solid support (resin), releasing the N-protected amino acid into solution with a high yield and purity. This is a crucial step in solid-phase synthesis.[1]

Q2: Which type of resin is commonly used for anchoring this compound, and how does it influence cleavage?

A2: this compound is typically anchored to acid-labile resins. The choice of resin is critical as it dictates the required cleavage conditions. Common choices include:

  • Wang Resin: A standard resin for Fmoc-based peptide synthesis, requiring moderately strong acid for cleavage.[2]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: A highly acid-sensitive resin that allows for cleavage under milder acidic conditions, which can be advantageous for sensitive compounds.[3][4]

Q3: What are the essential components of a cleavage cocktail for this compound?

A3: A cleavage cocktail typically consists of a strong acid to break the resin linker and scavengers to protect the cleaved molecule.

  • Acid: Trifluoroacetic acid (TFA) is the most common and effective acid for cleaving molecules from acid-labile resins.[1][5]

  • Scavengers: These are crucial for quenching reactive cationic species generated during cleavage, preventing side reactions. Common scavengers include:

    • Triisopropylsilane (TIS): An effective scavenger for trityl cations.

    • Water (H₂O): A general scavenger.

    • Phenol: Used to scavenge various carbocations.[1]

    • Thioanisole: Often used to prevent side reactions with certain amino acids, though less critical for Sarcosine.

Q4: Does the Z-protecting group get removed during TFA-mediated cleavage?

A4: The benzyloxycarbonyl (Z) group is generally stable to the strongly acidic conditions of TFA-mediated cleavage.[6] It typically requires catalytic hydrogenation for removal. Therefore, after cleavage from the resin, you will obtain this compound.

Troubleshooting Guide

This guide addresses common problems encountered during the cleavage of this compound from the solid support.

Problem Possible Cause Suggested Solution
Low Yield of Cleaved this compound Incomplete cleavage from the resin.- Increase the cleavage reaction time (e.g., from 1-2 hours to 3-4 hours).[1] - Use a stronger cleavage cocktail (higher percentage of TFA). - Ensure the resin was properly swollen in a suitable solvent (like DCM) before adding the cleavage cocktail.
This compound is partially soluble in the precipitation solvent (e.g., cold ether).- After precipitation and centrifugation, carefully check the ether supernatant for your product. If present, recover it by evaporating the ether.[1] - Concentrate the TFA solution to a smaller volume before precipitating with cold ether.[7]
The resin was not sufficiently dried before synthesis or cleavage.- Ensure the resin is thoroughly dried under vacuum before proceeding with the cleavage step.[8]
Presence of Unexpected Impurities Degradation of this compound.- While this compound is relatively stable, prolonged exposure to strong acid can cause some degradation. Consider optimizing the cleavage time with a small-scale test cleavage.[8][9]
Impurities from scavengers or old reagents.- Use fresh, high-purity TFA and scavengers. Old reagents, especially TFA and ether, can accumulate impurities that affect the reaction.[7]
No Precipitate Upon Addition of Cold Ether The concentration of the cleaved product is too low.- Reduce the volume of the TFA filtrate by gently blowing a stream of nitrogen over the surface before adding cold ether.[7]
The product is highly soluble in ether (unlikely for this compound but possible).- Try a different non-polar solvent for precipitation. - If the peptide is very hydrophobic, special precipitation or extraction techniques may be needed.[10]
Cleavage did not occur.- Re-treat the resin with a fresh cleavage cocktail.[7] - Verify the type of resin used and ensure the cleavage cocktail is appropriate for it.

Experimental Protocols

Protocol 1: Cleavage of this compound from Wang Resin
  • Resin Preparation: Place the dried this compound-Wang resin (e.g., 100 mg) in a reaction vessel.

  • Swelling: Wash and swell the resin with dichloromethane (DCM) for 15-20 minutes.

  • Cleavage: Remove the DCM and add the cleavage cocktail (e.g., 2 mL of TFA/H₂O/TIS, 95:2.5:2.5 v/v/v).

  • Reaction: Gently agitate the mixture at room temperature for 1.5 to 2 hours.[2]

  • Filtration: Filter the reaction mixture through a sintered glass funnel to separate the resin.

  • Washing: Wash the resin 2-3 times with small portions of fresh TFA and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the this compound.

  • Isolation: Centrifuge the mixture to pellet the precipitate. Decant the ether.

  • Washing and Drying: Wash the pellet with cold ether 2-3 times. Dry the final product under a stream of nitrogen or in a vacuum desiccator.[1]

Protocol 2: Cleavage of this compound from 2-Chlorotrityl Chloride (2-CTC) Resin
  • Resin Preparation: Place the dried this compound-2-CTC resin in a reaction vessel.

  • Swelling: Swell the resin in DCM.

  • Cleavage: Use a milder cleavage cocktail. A mixture of hexafluoroisopropanol (HFIP) and DCM (1:4 v/v) can be effective and fast.[3] Alternatively, a solution of 1-2% TFA in DCM can be used.[4]

  • Reaction: Agitate for 30-60 minutes. Monitor the cleavage progress as it is often faster with this resin.

  • Filtration and Neutralization: Filter the resin and immediately neutralize the filtrate with a base such as pyridine or DIPEA to prevent re-attachment or degradation.

  • Work-up: Proceed with solvent evaporation and purification as required. Precipitation with cold ether may also be employed after removing the neutralization base.

Cleavage Cocktail Comparison

Cocktail Composition (v/v/v) Target Resin Type Cleavage Time Key Scavengers & Purpose Yield Reference
95% TFA / 2.5% H₂O / 2.5% TISWang, Rink Amide1-2 hoursTIS (trityl scavenger), H₂O (general)81.2% (for a model peptide)[1]
88% TFA / 5% H₂O / 5% Phenol / 2% TISGeneral Purpose2-4 hoursPhenol & TIS (carbocation scavengers)General use[7]
1-2% TFA in DCM2-Chlorotrityl30-60 minMinimal scavengers needed due to mild conditionsHigh yields reported[4]
20% HFIP in DCM2-Chlorotrityl5-30 minNo scavengers typically requiredFast and effective[3]

Visualizations

G cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation DryResin Dried this compound Resin SwellResin Swell Resin in DCM DryResin->SwellResin AddCocktail Add Cleavage Cocktail (e.g., TFA/H2O/TIS) SwellResin->AddCocktail React React at Room Temp (1-4 hours) AddCocktail->React Filter Filter to Remove Resin React->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate WashDry Wash & Dry Product Precipitate->WashDry FinalProduct Pure this compound WashDry->FinalProduct G Start Low/No Yield After Cleavage CheckSupernatant Analyze ether supernatant for product? Start->CheckSupernatant ProductInSupernatant Product is present CheckSupernatant->ProductInSupernatant Yes NoProductInSupernatant Product is absent CheckSupernatant->NoProductInSupernatant No Success Yield Improved ProductInSupernatant->Success ReCleave Re-cleave resin with fresh cocktail NoProductInSupernatant->ReCleave IncreaseTime Increase cleavage time/strength ReCleave->IncreaseTime ReCleave->Success CheckReagents Check freshness of reagents IncreaseTime->CheckReagents IncreaseTime->Success

References

Validation & Comparative

A Comparative Guide to Z-Sar-OH and Fmoc-Sar-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as sarcosine (Sar), into peptide sequences is a widely employed strategy to enhance metabolic stability, improve cell permeability, and modulate conformation. The choice of the Nα-protecting group for sarcosine is a critical decision in solid-phase peptide synthesis (SPPS), directly impacting coupling efficiency, deprotection conditions, and the overall success of the synthesis. This guide provides an objective comparison of two commonly used protected sarcosine derivatives: Z-Sar-OH (benzyloxycarbonyl-sarcosine) and Fmoc-Sar-OH (9-fluorenylmethyloxycarbonyl-sarcosine), supported by representative experimental data and detailed protocols.

Performance Comparison at a Glance

While direct head-to-head quantitative comparisons in the literature are limited, the following table summarizes the expected performance of this compound and Fmoc-Sar-OH in SPPS based on the known characteristics of the Z- and Fmoc-protecting groups and the challenges associated with N-methylated amino acids.

ParameterThis compoundFmoc-Sar-OH
Protecting Group Benzyloxycarbonyl (Z)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Catalytic hydrogenation (e.g., H₂/Pd) or strong acid (e.g., HBr/AcOH)Mild base (e.g., 20% piperidine in DMF)[1][2]
Orthogonality Orthogonal to acid- and base-labile side-chain protecting groups.Orthogonal to acid-labile side-chain protecting groups.[2]
Coupling Efficiency Generally good, but can be slower for sterically hindered N-methylated residues.[3]High, often used in microwave-assisted synthesis for rapid coupling.[3]
Racemization Risk Generally low for urethane-type protecting groups.Low.
Compatibility with Automated SPPS Less compatible due to the need for specialized deprotection steps (hydrogenation).Highly compatible with standard automated SPPS protocols.[2]
Potential Side Reactions Incomplete deprotection; side reactions during harsh acid cleavage.Diketopiperazine formation, especially in sequences with proline.
Monitoring No straightforward real-time monitoring of deprotection.UV absorbance of the Fmoc group allows for real-time monitoring of deprotection.

Chemical Structures

G cluster_Z This compound cluster_Fmoc Fmoc-Sar-OH Z_Sar Fmoc_Sar

Caption: Chemical structures of this compound and Fmoc-Sar-OH.

Experimental Protocols

The following are representative protocols for the incorporation of this compound and Fmoc-Sar-OH into a peptide sequence during manual solid-phase peptide synthesis on a Rink Amide resin.

Fmoc-Sar-OH Coupling Protocol (Standard)

This protocol outlines the standard and widely used method for incorporating Fmoc-Sar-OH.

  • Resin Swelling: Swell 100 mg of Rink Amide resin in 1 mL of N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[4]

  • Fmoc Deprotection: Treat the resin with 1 mL of 20% piperidine in DMF for 5 minutes. Drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 mL) and dichloromethane (DCM) (3 x 1 mL).[5]

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Sar-OH (3 eq.), HCTU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test (will be negative for the secondary amine of sarcosine) or a chloranil test.

  • Washing: Wash the resin with DMF (5 x 1 mL) and DCM (3 x 1 mL) to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

This compound Coupling and Deprotection Protocol

This protocol is adapted for the use of this compound in a manner that is as compatible as possible with a standard SPPS workflow, utilizing catalytic transfer hydrogenation for deprotection.

  • Resin Swelling and Initial Deprotection: Follow steps 1 and 2 of the Fmoc-Sar-OH protocol to prepare the resin and deprotect the N-terminus of the growing peptide chain.

  • This compound Coupling:

    • In a separate vial, dissolve this compound (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the potential for slower coupling of N-methylated amino acids, extended coupling times or double coupling may be necessary.[6]

    • Monitor the coupling reaction using a chloranil test.

  • Washing: Wash the resin with DMF (5 x 1 mL) and DCM (3 x 1 mL).

  • Z-Group Deprotection (Catalytic Transfer Hydrogenation):

    • Swell the resin in a mixture of DMF/isopropanol.

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C) and a hydrogen donor (e.g., ammonium formate or cyclohexene).[7][8]

    • Agitate the reaction mixture at room temperature or with gentle heating for 2-4 hours.

    • Filter the resin to remove the catalyst and wash thoroughly with DMF and DCM.

  • Repeat: Repeat the coupling and deprotection steps for the subsequent amino acids.

Logical Workflow Comparison

The following diagram illustrates the key differences in the synthetic workflows for this compound and Fmoc-Sar-OH in SPPS.

SPPS_Workflow cluster_fmoc Fmoc-Sar-OH Workflow cluster_z This compound Workflow Fmoc_Start Resin with free amine Fmoc_Couple Couple Fmoc-Sar-OH Fmoc_Start->Fmoc_Couple Fmoc_Wash1 Wash Fmoc_Couple->Fmoc_Wash1 Fmoc_Deprotect Deprotect with 20% Piperidine/DMF Fmoc_Wash1->Fmoc_Deprotect Fmoc_Wash2 Wash Fmoc_Deprotect->Fmoc_Wash2 Fmoc_Next Couple next Fmoc-AA Fmoc_Wash2->Fmoc_Next Z_Start Resin with free amine Z_Couple Couple this compound Z_Start->Z_Couple Z_Wash1 Wash Z_Couple->Z_Wash1 Z_Deprotect Deprotect via Catalytic Transfer Hydrogenation Z_Wash1->Z_Deprotect Z_Wash2 Wash Z_Deprotect->Z_Wash2 Z_Next Couple next AA Z_Wash2->Z_Next

References

A Comparative Guide to Z-Sar-OH and Boc-Sar-OH for N-Methylation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of N-methylated peptides, the choice of protected amino acid building blocks is a critical decision that influences synthetic strategy, yield, and purity. N-methylated amino acids, such as sarcosine (N-methylglycine), are incorporated into peptide backbones to enhance metabolic stability, improve membrane permeability, and modulate conformation.[1] This guide provides an objective comparison of two commonly used protected forms of sarcosine, Z-Sar-OH (benzyloxycarbonyl-sarcosine) and Boc-Sar-OH (tert-butyloxycarbonyl-sarcosine), with a focus on their application in introducing N-methylation.

The fundamental difference between this compound and Boc-Sar-OH lies in their Nα-protecting groups, which dictates their compatibility with different peptide synthesis methodologies and their respective deprotection strategies.[2] The benzyloxycarbonyl (Z) group is traditionally associated with solution-phase peptide synthesis and is removed by catalytic hydrogenation, while the tert-butoxycarbonyl (Boc) group is a cornerstone of solid-phase peptide synthesis (SPPS) and is cleaved under acidic conditions.[2][3]

Performance Comparison: this compound vs. Boc-Sar-OH

ParameterThis compoundBoc-Sar-OH
Primary Synthesis Method Solution-Phase Peptide Synthesis (SPPS)[5]Solid-Phase Peptide Synthesis (SPPS)[2]
Deprotection Condition Catalytic Hydrogenation (e.g., H₂/Pd) or strong acids (e.g., HBr/AcOH, HF)[6]Acidolysis (e.g., Trifluoroacetic acid - TFA)[3]
Orthogonality Orthogonal to Boc and Fmoc protecting groups[6]Orthogonal to Fmoc protecting group[6]
Coupling Efficiency Generally good in solution-phase; can be influenced by solubility.[5] Steric hindrance from the N-methyl group can slow down the reaction.[7]High in SPPS, but can be lower than non-methylated amino acids due to steric hindrance.[7] Double coupling may be required.
Solubility Variable, dependent on the growing peptide chain.Generally good solubility in common SPPS solvents like DMF and NMP.[]
Potential Side Reactions Racemization risk is generally low with urethane-type protecting groups.[4]The tert-butyl cation generated during deprotection can lead to side reactions with sensitive residues if scavengers are not used.[6]
Automation Compatibility Not readily compatible with automated synthesizers.[5]Highly compatible with automated SPPS synthesizers.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound in a solution-phase synthesis and Boc-Sar-OH in a solid-phase synthesis.

Protocol 1: Incorporation of this compound in Solution-Phase Peptide Synthesis

This protocol outlines a general procedure for the coupling of this compound to an amino acid ester in solution.

1. Activation of this compound:

  • Dissolve this compound (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1 equivalent) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (1 equivalent).

  • Stir the mixture at 0°C for 30 minutes.[2]

2. Coupling:

  • To the activated this compound solution, add the amino acid ester hydrochloride (1 equivalent) and a tertiary amine such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1 equivalent) to neutralize the hydrochloride salt.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours or overnight.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

3. Work-up and Purification:

  • Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • The filtrate is then subjected to an appropriate aqueous work-up to remove water-soluble reagents and by-products.

  • The crude product is purified by column chromatography or recrystallization.

Protocol 2: Incorporation of Boc-Sar-OH in Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol describes the manual coupling of Boc-Sar-OH onto a resin-bound peptide chain using standard Boc-SPPS chemistry.

1. Resin Preparation:

  • Swell the peptide-resin (e.g., Merrifield resin) in DCM for 30 minutes.[9]

  • Wash the resin with DMF.

2. Boc Deprotection:

  • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes to ensure complete removal of the Boc group.[3]

  • Wash the resin with DCM, followed by a neutralization wash with a solution of 5-10% DIPEA in DCM.

  • Wash the resin thoroughly with DCM and then DMF to prepare for the coupling step.[3]

3. Coupling of Boc-Sar-OH:

  • In a separate vessel, dissolve Boc-Sar-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the activation mixture.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature. Due to the steric hindrance of the N-methyl group, a longer coupling time or a second coupling (double coupling) may be necessary.[7]

  • Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

4. Washing:

  • After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.

Logical Workflow for Peptide Synthesis

The choice between this compound and Boc-Sar-OH fundamentally alters the synthetic workflow. The following diagrams illustrate the generalized pathways for solution-phase and solid-phase peptide synthesis.

Solution_Phase_Synthesis cluster_solution Solution-Phase Synthesis (this compound) Z_Sar This compound Activation Activation (e.g., DCC/HOBt) Z_Sar->Activation AA_Ester Amino Acid Ester Coupling Coupling AA_Ester->Coupling Activation->Coupling Protected_Dipeptide Protected Dipeptide Coupling->Protected_Dipeptide Workup Work-up & Purification Protected_Dipeptide->Workup Purified_Dipeptide Purified Protected Dipeptide Workup->Purified_Dipeptide Deprotection Z-Group Deprotection (Hydrogenolysis) Purified_Dipeptide->Deprotection Final_Dipeptide Final Dipeptide Deprotection->Final_Dipeptide

Caption: Workflow for solution-phase synthesis using this compound.

Solid_Phase_Synthesis cluster_spps Solid-Phase Peptide Synthesis (Boc-Sar-OH) start Start with Resin-Bound Amino Acid deprotection Boc Deprotection (TFA in DCM) start->deprotection wash_neutralize Wash & Neutralize deprotection->wash_neutralize coupling Couple Boc-Sar-OH (e.g., HBTU/DIPEA) wash_neutralize->coupling wash Wash coupling->wash repeat Repeat Cycles for Additional Amino Acids wash->repeat repeat->deprotection Next cycle cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., HF or TFMSA) repeat->cleavage Final cycle crude_peptide Crude N-Methylated Peptide cleavage->crude_peptide purification Purification (HPLC) crude_peptide->purification final_peptide Pure N-Methylated Peptide purification->final_peptide

Caption: Workflow for solid-phase synthesis using Boc-Sar-OH.

Conclusion

The selection between this compound and Boc-Sar-OH for the introduction of N-methylation is fundamentally a choice between synthetic methodologies. This compound is a classic reagent best suited for solution-phase synthesis, which allows for purification of intermediates but is labor-intensive and not easily automated.[5][10] In contrast, Boc-Sar-OH is the standard choice for Boc-based solid-phase peptide synthesis, a methodology that is highly amenable to automation and allows for the rapid synthesis of long peptides.[2][3]

For the synthesis of short, N-methylated peptides where purification of intermediates is desired, this compound in a solution-phase strategy remains a viable option. However, for routine peptide synthesis, longer and more complex N-methylated peptides, and for leveraging the benefits of automated synthesis, Boc-Sar-OH within a Boc-SPPS framework is the more efficient and widely adopted approach. Researchers should consider the scale of the synthesis, the desired length of the peptide, and available equipment when making their selection.

References

A Comparative Guide to N-Terminal Protecting Groups: The Enduring Advantages of Z-Protection

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of peptide synthesis and drug development, the strategic use of N-terminal protecting groups is fundamental to achieving high-purity products. Among the arsenal of protective groups available to chemists, the Benzyloxycarbonyl (or Carboxybenzyl) group, commonly abbreviated as Z or Cbz, remains a cornerstone, offering distinct advantages over other widely used groups like tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). This guide provides an objective comparison of the Z-group with its counterparts, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal protective strategy for their synthetic endeavors.

The Strategic Importance of N-Terminal Protection

The primary role of an N-terminal protecting group is to temporarily block the reactivity of the amine group of an amino acid. This prevents self-polymerization and ensures that the peptide bond forms only at the desired position during the coupling of the next amino acid in the sequence. An ideal protecting group should be easy to introduce, stable under the reaction conditions for peptide bond formation, and readily removable under mild conditions that do not compromise the integrity of the newly formed peptide. The choice of a protecting group dictates the overall synthetic strategy, particularly concerning orthogonality—the ability to deprotect one type of group without affecting another.

Comparative Analysis of Z, Boc, and Fmoc Protecting Groups

The Z, Boc, and Fmoc groups represent three major classes of urethane-type protecting groups, each with a unique deprotection mechanism that forms the basis of their strategic application in peptide synthesis.[1]

  • Z (Benzyloxycarbonyl): Removed by hydrogenolysis or strong acids.

  • Boc (tert-Butoxycarbonyl): Removed by moderate to strong acids.

  • Fmoc (9-Fluorenylmethoxycarbonyl): Removed by bases.

The key advantages of the Z-group lie in its stability, contribution to crystallinity, and its role in minimizing racemization, particularly in solution-phase synthesis.

While direct, side-by-side comparative studies under identical conditions are scarce in the literature, the following tables summarize typical performance metrics gleaned from various sources. It is crucial to note that yields, deprotection times, and racemization levels are highly dependent on the specific amino acid sequence, coupling reagents, and reaction conditions.

Table 1: General Characteristics and Deprotection Conditions

CharacteristicZ (Benzyloxycarbonyl)Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethoxycarbonyl)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1]; Strong Acid (e.g., HBr/AcOH)Moderate to Strong Acid (e.g., TFA)[1]Base (e.g., 20% piperidine in DMF)[1]
Typical Synthesis Strategy Solution-Phase Synthesis[1]Solid-Phase & Solution-Phase Synthesis[1]Solid-Phase Peptide Synthesis (SPPS)[1]
Orthogonality Orthogonal to Boc and Fmoc[2]Orthogonal to Z and Fmoc[3]Orthogonal to Z and Boc[4]

Table 2: Performance Metrics in Peptide Synthesis

Performance MetricZ (Benzyloxycarbonyl)Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethoxycarbonyl)
Typical Coupling Yield >95%[5]>99% (in SPPS)>99% (in SPPS)
Typical Deprotection Time 1-16 hours (Hydrogenolysis)1-3 hours (TFA)[6]5-20 minutes (Piperidine)[6]
Racemization Potential Very low (<1% under optimized conditions)[5][7]Low to moderateLow to moderate[8]

Key Advantages of Z-Protection

  • Reduced Racemization: The Z-group is well-regarded for its ability to suppress racemization during peptide coupling.[9] The urethane bond structure helps to prevent the formation of the oxazolone intermediate, which is a primary pathway for the loss of stereochemical integrity.[6] Studies have shown that peptide coupling of N-Z-protected aminoacyl benzotriazoles can result in less than 1% racemization.[5]

  • Enhanced Crystallinity: Z-protected amino acids and small peptide fragments often exhibit a higher degree of crystallinity.[9] This property can be a significant advantage in solution-phase synthesis, as it facilitates purification by recrystallization, a cost-effective and scalable alternative to chromatography.

  • Orthogonality and Strategic Flexibility: The deprotection of the Z-group via catalytic hydrogenolysis provides a truly orthogonal strategy to the acid-labile Boc and base-labile Fmoc groups.[2][10] This allows for the selective deprotection of different parts of a complex molecule, which is invaluable in the synthesis of modified peptides or in fragment condensation strategies. For instance, a Z-protected lysine side chain will remain intact during the repeated acidolytic cleavage of a Boc group on the N-terminus in SPPS.

  • Stability: The Z-group is stable to a wide range of reagents and conditions encountered in organic synthesis, including mild acids and bases, making it a robust protecting group for multi-step syntheses.[2]

Experimental Protocols

Detailed methodologies for the introduction and removal of Z, Boc, and Fmoc groups are provided below.

  • Materials: Amino acid, sodium carbonate, water, dioxane, benzyl chloroformate (Cbz-Cl).

  • Procedure:

    • Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.

    • Cool the solution in an ice bath.

    • Add a solution of benzyl chloroformate in dioxane dropwise with vigorous stirring.

    • Allow the reaction to stir at room temperature for several hours.

    • Acidify the reaction mixture to precipitate the Z-protected amino acid.

    • Collect the product by filtration, wash with cold water, and dry.

  • Materials: Z-protected peptide, methanol (or other suitable solvent), 10% Palladium on carbon (Pd/C), Hydrogen gas.

  • Procedure:

    • Dissolve the Z-protected peptide in methanol in a round-bottom flask.[6]

    • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).[6]

    • Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

    • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent to obtain the deprotected peptide.

  • Materials: Boc-protected peptide, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the Boc-protected peptide in DCM.[6]

    • Cool the solution in an ice bath.[6]

    • Slowly add a solution of TFA in DCM (typically 25-50%). A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[6]

    • Stir the reaction at room temperature for 1-3 hours.[6]

    • Evaporate the solvent and TFA under reduced pressure.

    • Precipitate the deprotected peptide by adding cold diethyl ether.

    • Collect the product by filtration and dry under vacuum.[6]

  • Materials: Fmoc-protected peptide-resin, N,N-Dimethylformamide (DMF), Piperidine.

  • Procedure:

    • Swell the Fmoc-protected peptide-resin in DMF.[6]

    • Prepare a 20% (v/v) solution of piperidine in DMF.[6]

    • Drain the DMF from the swollen resin.[6]

    • Add the 20% piperidine/DMF solution to the resin.[6]

    • Agitate the mixture at room temperature for 5-20 minutes.[6]

    • Drain the piperidine solution and wash the resin thoroughly with DMF.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to N-terminal protecting groups.

Protection_Deprotection_Mechanisms cluster_Z Z-Group (Hydrogenolysis) cluster_Boc Boc-Group (Acidolysis) cluster_Fmoc Fmoc-Group (Base Cleavage) Z_Protected Z-NH-R Z_Deprotected H₂N-R Z_Protected->Z_Deprotected H₂, Pd/C Boc_Protected Boc-NH-R Boc_Deprotected H₃N⁺-R Boc_Protected->Boc_Deprotected TFA Fmoc_Protected Fmoc-NH-R Fmoc_Deprotected H₂N-R Fmoc_Protected->Fmoc_Deprotected Piperidine

Caption: Overview of deprotection pathways for Z, Boc, and Fmoc groups.

Experimental_Workflow start Start: Z-AA1-OH + H-AA2-OR coupling Peptide Coupling (e.g., DCC/HOBt) start->coupling dipeptide Z-AA1-AA2-OR coupling->dipeptide deprotection Z-Group Deprotection (Catalytic Hydrogenolysis) dipeptide->deprotection deprotected_dipeptide H-AA1-AA2-OR deprotection->deprotected_dipeptide next_coupling Couple with Z-AA3-OH deprotected_dipeptide->next_coupling tripeptide Z-AA3-AA1-AA2-OR next_coupling->tripeptide final_deprotection Final Deprotection (Z and Ester groups) tripeptide->final_deprotection final_product H-AA3-AA1-AA2-OH final_deprotection->final_product

Caption: Solution-phase peptide synthesis workflow using Z-protection.

Decision_Tree start Select N-Terminal Protecting Group synthesis_type Synthesis Type? start->synthesis_type sp_synthesis Solid-Phase synthesis_type->sp_synthesis SPPS sol_synthesis Solution-Phase synthesis_type->sol_synthesis Solution acid_labile Acid-labile side chains? sp_synthesis->acid_labile reducible_groups Reducible groups present? sol_synthesis->reducible_groups use_fmoc Use Fmoc acid_labile->use_fmoc Yes use_boc Use Boc acid_labile->use_boc No use_z Use Z (Hydrogenolysis) reducible_groups->use_z No use_z_acid Use Z (Acid Cleavage) reducible_groups->use_z_acid Yes

Caption: Decision tree for selecting an N-terminal protecting group.

Conclusion

While modern peptide synthesis, particularly automated SPPS, is dominated by Fmoc and Boc strategies, the Z-group retains significant advantages that make it an indispensable tool for chemists. Its robustness, contribution to crystallinity, and, most importantly, its ability to suppress racemization, ensure its continued relevance in solution-phase synthesis and the preparation of complex peptide fragments. The orthogonality of its deprotection by hydrogenolysis provides a level of strategic flexibility that is often crucial for the successful synthesis of intricate target molecules. A thorough understanding of the comparative strengths and weaknesses of Z, Boc, and Fmoc protecting groups allows researchers to make informed decisions, optimizing their synthetic routes for yield, purity, and efficiency.

References

Comparative Analysis of Coupling Reagents for Z-Sar-OH: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of peptides containing N-methylated amino acids, such as N-benzyloxycarbonylsarcosine (Z-Sar-OH), presents a significant challenge due to steric hindrance.[1] This steric hindrance, caused by the methyl group on the amide nitrogen, obstructs the approach of the activated amino acid, leading to slower and less efficient coupling reactions.[1] The reduced nucleophilicity of the N-methylated amine often necessitates the use of more potent coupling reagents to achieve high yields and minimize side reactions.[1] This guide provides a comparative analysis of various coupling reagents for the amidation of this compound and other sterically hindered N-methylated amino acids, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is critical for the successful incorporation of this compound into a peptide sequence. While standard uronium-based reagents like HBTU and HCTU often result in low yields, more potent phosphonium-based and specialized uronium/aminium reagents have demonstrated greater success.[1] The following table summarizes the performance of various coupling reagents in the context of sterically hindered N-methylated amino acid couplings.

Coupling ReagentReagent TypeTypical YieldKey AdvantagesPotential Drawbacks
HATU Uronium/AminiumHighFast reaction times, less epimerization, highly effective for difficult couplings.[2][3]Can react with unprotected N-termini if used in excess.[2]
PyBOP PhosphoniumHighGood for sterically hindered couplings, non-toxic by-product (compared to BOP).[4][5]May be less effective than HATU for the most challenging couplings.[6]
PyAOP PhosphoniumHighVery effective for coupling N-methyl amino acids.[2][7]
COMU UroniumHighSafer (non-explosive byproduct), good solubility, requires only one equivalent of base.[2][8]
HBTU/HCTU Uronium/AminiumLow to ModerateCommonly used, but less effective for N-methylated amino acids.[1]Can lead to incomplete couplings and deletion sequences.[1]
BOP-Cl PhosphoniumModerateCan be useful for couplings of N-methylated amino acids.[1]
PyBrOP PhosphoniumHighMore reactive than PyBOP, used for difficult couplings where other reagents are inefficient.[2][4]High reactivity can lead to racemization with prolonged coupling times.[4]
T3P PhosphoniumModerate
DIC/HOBt CarbodiimideModerateA classic method, addition of HOBt minimizes racemization.[2]Can be less efficient for sterically hindered couplings.

Note: Yields are generalized and can vary significantly based on the specific substrates and reaction conditions.

Experimental Protocols

The following are generalized experimental protocols for the coupling of a Z-protected N-methylated amino acid. Researchers should optimize these conditions for their specific application.

1. Solution-Phase Coupling using HATU

  • Activation: Dissolve this compound (1 equivalent) and HATU (1 equivalent) in an anhydrous aprotic solvent such as DMF or NMP. Add a tertiary amine base, typically N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (2 equivalents), to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amino component (e.g., an amino acid ester hydrochloride, 1.1 equivalents) and an additional equivalent of the tertiary amine base to the activated this compound solution.

  • Monitoring and Work-up: Monitor the reaction progress using an appropriate method such as TLC or LC-MS. Once the reaction is complete, the product can be isolated by aqueous work-up and purified by chromatography.

2. Solid-Phase Peptide Synthesis (SPPS) using PyBOP

  • Resin Preparation: Swell the resin (e.g., Rink amide resin) in DMF for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), PyBOP (3-5 equivalents), and an activating agent like HOBt (3-5 equivalents) in DMF. Add a tertiary amine base such as DIEA (6-10 equivalents) and allow the mixture to pre-activate for 5-10 minutes. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Washing and Capping: After the coupling is complete, wash the resin with DMF. To block any unreacted amino groups, a capping step using acetic anhydride and a base can be performed.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (for primary amines) or the isatin test (for secondary amines).

Visualizing the Process

Experimental Workflow for Peptide Coupling

The following diagram illustrates a generalized workflow for a peptide coupling reaction, a crucial step in peptide synthesis.[4]

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_outcome Reaction Outcome Z_Sar_OH This compound Activated_Ester Activated Ester Intermediate Z_Sar_OH->Activated_Ester Reacts with Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP) Coupling_Reagent->Activated_Ester Base Base (e.g., DIEA) Base->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Nucleophilic Attack Amino_Component Amino Component (e.g., Peptide-Resin) Amino_Component->Peptide_Bond Desired_Peptide Desired Peptide Product Peptide_Bond->Desired_Peptide Byproducts Byproducts Peptide_Bond->Byproducts G Coupling_Reagents Coupling Reagents Phosphonium Phosphonium-Based Coupling_Reagents->Phosphonium Uronium_Aminium Uronium/Aminium-Based Coupling_Reagents->Uronium_Aminium Carbodiimide Carbodiimides Coupling_Reagents->Carbodiimide Other Other Reagents Coupling_Reagents->Other PyBOP PyBOP Phosphonium->PyBOP PyAOP PyAOP Phosphonium->PyAOP BOP_Cl BOP-Cl Phosphonium->BOP_Cl PyBrOP PyBrOP Phosphonium->PyBrOP HATU HATU Uronium_Aminium->HATU HBTU HBTU Uronium_Aminium->HBTU COMU COMU Uronium_Aminium->COMU HCTU HCTU Uronium_Aminium->HCTU DIC DIC Carbodiimide->DIC DCC DCC Carbodiimide->DCC EDC EDC Carbodiimide->EDC T3P T3P Other->T3P

References

A Researcher's Guide to the Analytical Validation of Peptides Containing Z-Sar-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of synthetic peptides is paramount. The inclusion of modified amino acids, such as the N-terminally protected Z-Sar-OH (N-benzyloxycarbonyl-sarcosine), introduces unique challenges and considerations in the validation of peptide sequence and purity. This guide provides a comparative overview of the essential analytical techniques, complete with experimental protocols and data interpretation, to ensure the quality and reliability of your this compound-containing peptides.

The benzyloxycarbonyl (Z) group, a common protecting group in peptide synthesis, imparts a significant hydrophobic character to the peptide. This property, while useful during synthesis, can influence the peptide's behavior during purification and analysis, necessitating optimized protocols. This guide will compare the analytical profiles of a model peptide containing this compound with its counterparts, highlighting the key differences and best practices for validation.

Comparative Analysis of Analytical Techniques

The comprehensive validation of a this compound-containing peptide relies on a suite of orthogonal analytical methods. The primary techniques—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—each provide critical and complementary information regarding the peptide's purity, identity, and structural integrity.

Data Presentation: Purity and Sequence Validation

The following tables summarize typical quantitative data obtained from the analysis of a model this compound peptide compared to an analogous peptide with a more polar N-terminal protecting group (e.g., Fmoc) or a free N-terminus.

Table 1: Comparative RP-HPLC Purity Analysis

Analytical ParameterPeptide A: Z-Sar-PeptidePeptide B: Fmoc-Sar-PeptidePeptide C: H-Sar-Peptide
Retention Time (minutes) 22.518.210.8
Purity by UV at 220 nm (%) > 98%> 98%> 98%
Peak Shape SymmetricalSymmetricalSymmetrical
Common Impurities Detected Hydrophobic, synthesis-related impurities (e.g., deletion sequences with Z-group).[1][2][3][4][5]Less hydrophobic impurities.Polar impurities.

Note: Retention times are illustrative and highly dependent on the specific peptide sequence and chromatographic conditions.

Table 2: Mass Spectrometry Identity Confirmation

Analytical ParameterPeptide A: Z-Sar-PeptidePeptide B: Fmoc-Sar-PeptidePeptide C: H-Sar-Peptide
Observed [M+H]⁺ (m/z) Matches Theoretical MassMatches Theoretical MassMatches Theoretical Mass
Fragmentation Pattern (MS/MS) Characteristic b- and y-ion series observed. The Z-group can influence fragmentation efficiency.Clear b- and y-ion series.Unambiguous b- and y-ion series.
Potential for Ion Suppression Higher due to hydrophobicity.Moderate.Lower.

Table 3: NMR Spectroscopy Structural Confirmation

Analytical ParameterPeptide A: Z-Sar-Peptide
¹H NMR Chemical Shifts Characteristic peaks for Z-group protons (aromatic region) and sarcosine N-methyl protons.
2D NMR (COSY, TOCSY, NOESY) Confirms connectivity and spatial proximity of amino acid residues.[6][7][8][9]
Structural Integrity Confirms the absence of major structural impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate validation. The following are standard protocols that can be adapted for your specific this compound-containing peptide.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for assessing the purity of synthetic peptides.[10][11][12][13] The hydrophobicity of the Z-group necessitates a robust gradient to ensure sharp peaks and good resolution from impurities.[11]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size).[10]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

  • Gradient: A linear gradient tailored to the peptide's hydrophobicity. A typical starting point is 5-95% B over 30 minutes. Due to the Z-group, a shallower gradient may be required for optimal separation.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214-220 nm (for the peptide bond) and 280 nm (if aromatic residues are present).[10][13]

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.

Protocol 2: Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the peptide, thereby verifying its amino acid sequence.[14][15]

  • Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Sample Preparation (ESI): The eluent from the RP-HPLC can be directly coupled to the ESI-MS. Alternatively, dissolve the peptide in a suitable solvent (e.g., 50:50 ACN:water with 0.1% formic acid).

  • Sample Preparation (MALDI): Co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

  • Data Acquisition: Acquire spectra in positive ion mode. For sequence confirmation, perform tandem MS (MS/MS) on the parent ion to generate fragment ions (b- and y-ions).

  • Data Analysis: Compare the observed monoisotopic mass with the theoretical mass of the this compound-containing peptide. Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of the peptide and can be used to identify and quantify impurities that may not be resolved by HPLC.[6][7][8][9]

  • Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆) at a concentration of 1-5 mM.[8]

  • Experiments:

    • 1D ¹H NMR: To obtain a general spectrum and identify characteristic peaks of the Z-group and amino acid residues.

    • 2D COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within each amino acid residue.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the peptide's conformation.[16]

  • Data Analysis: Assign all proton resonances and analyze the chemical shifts and coupling constants to confirm the peptide's structure and identify any structural impurities.

Mandatory Visualizations

Experimental Workflow for Peptide Validation

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_validation Analytical Validation Synthesis Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude Crude Peptide Cleavage->Crude Purification Preparative RP-HPLC Crude->Purification Lyophilization Lyophilization Purification->Lyophilization PurePeptide Purified Peptide Lyophilization->PurePeptide HPLC Purity Analysis (RP-HPLC) PurePeptide->HPLC MS Identity Confirmation (Mass Spectrometry) PurePeptide->MS NMR Structural Characterization (NMR Spectroscopy) PurePeptide->NMR

Caption: Workflow for the synthesis, purification, and analytical validation of a this compound-containing peptide.

Hypothetical Signaling Pathway Inhibition

This compound containing peptides can be designed as inhibitors of specific protein-protein interactions. The Z-group can enhance cell permeability and binding affinity.

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor ProteinA Protein A Receptor->ProteinA Recruitment Ligand Ligand Ligand->Receptor Activation ProteinB Protein B ProteinA->ProteinB Interaction Downstream Downstream Signaling ProteinB->Downstream Response Cellular Response Downstream->Response Peptide Z-Sar-Peptide Inhibitor Peptide->ProteinA Inhibition

Caption: Inhibition of a signaling pathway by a this compound-containing peptide that disrupts a key protein-protein interaction.

By adhering to these rigorous analytical practices, researchers can confidently ascertain the quality of their this compound-containing peptides, ensuring the validity and reproducibility of their scientific findings.

References

comparing the stability of peptides with and without Z-Sar-OH incorporation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their inherent instability in biological systems. Rapid degradation by proteases necessitates frequent administration and can limit efficacy. A key strategy to overcome this challenge is the incorporation of modified amino acids. This guide provides a comprehensive comparison of peptide stability with and without the incorporation of Z-Sar-OH (N-benzyloxycarbonyl-sarcosine), a proline analog, offering insights into its potential to enhance peptide drug performance.

The Impact of this compound on Peptide Stability: A Quantitative Comparison

Peptide SequenceModificationHalf-life (t½) in Human SerumFold Increase in StabilityReference
Angiotensin II (DRVYIHPF)None~30 seconds-Fictionalized Data for Illustration
[Sar¹]-Angiotensin IISarcosine at position 1> 24 hours> 2880Fictionalized Data for Illustration
Bradykinin (RPPGFSPFR)None< 1 minute-Fictionalized Data for Illustration
[Sar¹]-BradykininSarcosine at position 1Several hours> 60Fictionalized Data for Illustration

Note: The data presented in this table is illustrative and based on the generally observed significant increase in stability upon N-methylation. Specific half-life improvements will vary depending on the peptide sequence and the position of the modification.

The benzyloxycarbonyl (Z) group in this compound is a common protecting group in peptide synthesis and is not expected to negatively impact the stabilizing effect of the N-methylated backbone of sarcosine. In fact, depending on the final application, the Z-group might offer additional benefits or could be removed in the final peptide product.

Experimental Protocols for Assessing Peptide Stability

To quantitatively assess the impact of this compound incorporation on peptide stability, a serum stability assay is a standard and crucial experiment.

Protocol: In Vitro Serum Stability Assay

1. Materials and Reagents:

  • Peptide with and without this compound incorporation (lyophilized)

  • Human serum (pooled, commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system with a C18 column

2. Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the native and the this compound modified peptides in an appropriate solvent (e.g., DMSO or water).

  • Incubation:

    • Pre-warm human serum and PBS to 37°C.

    • In microcentrifuge tubes, prepare a 50% human serum solution in PBS.

    • Spike the serum solution with the peptide stock solution to a final peptide concentration of 100 µg/mL.

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the peptide-serum mixture.

    • The time point 0 sample should be taken immediately after adding the peptide and processed to represent 100% intact peptide.

  • Reaction Quenching and Protein Precipitation:

    • To each aliquot, add an equal volume of a quenching solution (e.g., 10% TFA in ACN) to stop enzymatic degradation and precipitate serum proteins.

    • Vortex the samples and incubate at -20°C for at least 30 minutes.

  • Sample Clarification:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the peptide.

  • Analysis by HPLC or LC-MS:

    • Analyze the supernatant using a reverse-phase HPLC or LC-MS method capable of separating the intact peptide from its degradation products.

    • Monitor the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide by fitting the data to a one-phase decay model.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation

Many peptide hormones and neurotransmitters that act through G-protein coupled receptors (GPCRs) have very short half-lives. Enhancing their stability through this compound incorporation could prolong their signaling activity, leading to improved therapeutic outcomes.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide_Ligand Peptide Ligand (e.g., with this compound) GPCR G-Protein Coupled Receptor (GPCR) Peptide_Ligand->GPCR Binding G_Protein G-Protein (inactive) GPCR->G_Protein Activation G_Protein_active G-Protein (active) G_Protein->G_Protein_active Effector_Protein Effector Protein (e.g., Adenylyl Cyclase) G_Protein_active->Effector_Protein Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector_Protein->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: GPCR signaling pathway initiated by a stabilized peptide ligand.

Experimental Workflow: Peptide Stability Assessment

The following diagram illustrates the key steps involved in comparing the stability of a native peptide with its this compound modified counterpart.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_assay Serum Stability Assay cluster_data Data Analysis Native_Peptide Synthesize Native Peptide Incubation Incubate peptides in human serum at 37°C Native_Peptide->Incubation Modified_Peptide Synthesize Peptide with this compound Modified_Peptide->Incubation Sampling Collect aliquots at various time points Incubation->Sampling Quenching Quench reaction and precipitate proteins Sampling->Quenching Analysis Analyze supernatant by LC-MS Quenching->Analysis Quantification Quantify intact peptide Analysis->Quantification Half_Life Calculate Half-life (t½) Quantification->Half_Life Comparison Compare stability profiles Half_Life->Comparison

Assessing Racemization of Chiral Amino Acids During Peptide Synthesis with Z-Sar-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as sarcosine (Sar), into peptide structures is a widely used strategy to enhance their therapeutic properties, including increased metabolic stability and improved membrane permeability. However, the synthesis of peptides containing these residues can present challenges, particularly concerning the preservation of the stereochemical integrity of the adjacent chiral amino acids. This guide provides a comparative assessment of the factors influencing racemization during the coupling of a chiral amino acid to Z-Sar-OH (N-Benzyloxycarbonyl-sarcosine) and its alternatives.

It is crucial to note that sarcosine (N-methylglycine) is an achiral amino acid and, therefore, cannot itself undergo racemization. The focus of this guide is the racemization of the C-terminal chiral amino acid that is being coupled to the N-protected sarcosine derivative. The choice of protecting group on the sarcosine, the coupling reagents, and the reaction conditions all play a significant role in the extent of this undesirable side reaction.

The Mechanism of Racemization

Racemization during peptide bond formation primarily proceeds through two mechanisms: direct enolization and the formation of a 5(4H)-oxazolone intermediate. The oxazolone pathway is generally considered the major route for racemization. The activated carboxylic acid of the N-protected amino acid cyclizes to form the oxazolone. The α-proton of this intermediate is highly acidic and can be readily abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amine component on the achiral oxazolone intermediate results in a mixture of L- and D-isomers of the newly formed peptide.

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling P_AA N-Protected L-Amino Acid Activated_AA Activated L-Amino Acid P_AA->Activated_AA + CouplingReagent Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_AA->Oxazolone Cyclization Enolate Oxazolone->Enolate α-Proton Abstraction L_Peptide Desired L-Peptide Oxazolone->L_Peptide Nucleophilic Attack D_Peptide Diastereomeric D-Peptide Oxazolone->D_Peptide Nucleophilic Attack Base Base Amine Amine Component (e.g., H-Sar-Peptide)

Diagram 1: Mechanism of racemization via the oxazolone pathway.

Comparison of Racemization under Various Coupling Conditions

Direct comparative data on the racemization of chiral amino acids coupled to this compound versus other N-protected sarcosine derivatives is limited in the literature. However, extensive studies on racemization-prone amino acids like histidine and cysteine provide valuable insights into the impact of different coupling reagents and conditions. This data can be extrapolated to predict the potential for racemization when coupling to any N-methylated amino acid.

N-Protected Amino AcidCoupling Reagent/AdditiveBaseTemperature (°C)% D-Isomer (Racemization)Reference
Fmoc-L-His(Trt)-OHDIC/OxymaNMMRoom Temp1.8%[1]
Fmoc-L-His(Trt)-OHDIC/OxymaNMM5531.0%[1]
Fmoc-L-Cys(Trt)-OHHATU/NMMNMMRoom Temp>5% (estimated from graph)[1]
Fmoc-L-Cys(Trt)-OHDIC/OxymaNMMRoom TempNegligible[1]
Fmoc-L-Ser(tBu)-OHHATU/NMMNMMRoom Temp~1% (estimated from graph)[1]
Z-Phe-Val-OHCarbodiimide/HOBtDIEA-22%[2]
Z-Phe-Val-OHCarbodiimide/HOBt + CuCl₂DIEA-<0.1%[2]

*Coupled to Sarcosine. This highlights the significant potential for racemization when coupling to an N-methylated amino acid and a strategy to suppress it.

Key Observations:

  • Temperature: Elevated temperatures dramatically increase the rate of racemization, as seen with Fmoc-L-His(Trt)-OH.[1]

  • Coupling Reagents and Additives: The choice of coupling reagent and additive system is critical. Oxyma-based reagents like DIC/Oxyma are shown to be very effective at suppressing racemization.[1] Additives like HOBt are also beneficial, and the inclusion of copper(II) salts can virtually eliminate racemization in some cases.[2]

  • Amino Acid Structure: Amino acids with electron-withdrawing side chains or those that are sterically hindered are more susceptible to racemization. Histidine and cysteine are particularly notorious in this regard.[1]

  • Base: The type and amount of base used can influence racemization. Sterically hindered bases such as 2,4,6-collidine are generally preferred over less hindered bases like DIEA or triethylamine.

Experimental Protocols

Protocol 1: Peptide Coupling with Minimized Racemization

This protocol is a general guideline for coupling a Z-protected chiral amino acid to a sarcosine-containing peptide chain on a solid support, designed to minimize racemization.

Materials:

  • Z-protected amino acid (e.g., Z-L-Phe-OH)

  • Resin-bound peptide with N-terminal sarcosine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 2,4,6-Collidine

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the Z-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

  • Coupling: Add DIC (3 equivalents) to the amino acid solution and immediately add the resulting solution to the resin.

  • Base Addition: Add 2,4,6-collidine (6 equivalents) to the resin slurry.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (2x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Assessment of Racemization by Chiral HPLC

This protocol outlines the steps to determine the percentage of the undesired D-isomer in the synthesized peptide.

Materials:

  • Crude peptide cleaved from the resin

  • Trifluoroacetic acid (TFA)

  • Appropriate solvents for HPLC (e.g., acetonitrile, water, TFA)

  • Chiral HPLC column (e.g., CHIROBIOTIC V, Astec)

  • Reference standards for the desired L-peptide and the corresponding D-diastereomer (if available).

Procedure:

  • Peptide Cleavage: Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Sample Preparation: Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase. The mobile phase composition will depend on the specific column and peptide and may require optimization (e.g., a gradient of acetonitrile in water with 0.1% TFA).

    • Inject the prepared peptide sample.

    • Run the HPLC method and record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the desired L-peptide and the D-diastereomer. If a standard for the D-isomer is not available, the minor, closely eluting peak is often the diastereomer.

    • Integrate the peak areas for both isomers.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100

Experimental Workflow for Assessing Racemization

The following diagram illustrates a typical workflow for synthesizing a peptide and assessing the level of racemization.

ExperimentalWorkflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis Resin Start with Resin-bound Amine (e.g., H-Sar-Resin) Coupling Couple Z-Protected Chiral Amino Acid Resin->Coupling Wash Wash Resin Coupling->Wash Cleavage Cleave Peptide from Resin Wash->Cleavage CrudePeptide Crude Peptide Product Cleavage->CrudePeptide Purification Optional: Purify a small sample by RP-HPLC CrudePeptide->Purification ChiralHPLC Analyze by Chiral HPLC CrudePeptide->ChiralHPLC Purification->ChiralHPLC DataAnalysis Integrate Peaks and Calculate % Racemization ChiralHPLC->DataAnalysis

Diagram 2: Workflow for synthesis and racemization analysis.

References

A Comparative Study of Linkers for Z-Sar-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient solid-phase peptide synthesis (SPPS) of N-methylated amino acids, such as Z-Sar-OH (N-benzyloxycarbonyl-sarcosine), is a critical step in the development of peptide-based therapeutics. The choice of a suitable resin linker is paramount to the success of the synthesis, directly impacting loading efficiency, overall yield, and the purity of the final product. This guide provides a comparative analysis of two commonly used linkers, Wang and 2-chlorotrityl chloride (2-CTC), for the SPPS of this compound.

Performance Comparison of Linkers for this compound SPPS

The selection of a linker for the immobilization of this compound is a crucial decision that influences the entire synthesis strategy. The properties of the linker dictate the conditions required for both the initial attachment and the final cleavage, which in turn affect the stability of the Z-protecting group and the overall purity of the product.

ParameterWang Resin2-Chlorotrityl Chloride (2-CTC) ResinKey Considerations for this compound
Typical Loading Capacity (mmol/g) 0.5 - 1.00.8 - 1.6Higher loading on 2-CTC can be advantageous for maximizing yield from a smaller amount of resin.
Loading Conditions DIC/DMAP or other carbodiimide-based coupling agents. Can be sluggish.DIPEA in DCM. Generally faster and occurs under milder conditions.The sterically hindered nature of this compound may lead to slower loading on Wang resin.
Cleavage Conditions Strong acid (e.g., 95% TFA)Mild acid (e.g., 1-5% TFA in DCM) or stronger acids for complete deprotection.The acid lability of the Z-group must be considered. The milder cleavage from 2-CTC resin is a significant advantage for preserving the Z-group.
Expected Yield Moderate to HighHighHigher yields are often observed with 2-CTC resin due to more efficient loading and milder cleavage conditions that minimize side reactions.
Expected Purity Good to HighVery HighMilder cleavage from 2-CTC resin typically results in fewer side products and a purer crude product.
Side Reactions Risk of side reactions due to harsh acid cleavage.Reduced risk of side reactions due to mild cleavage conditions.The potential for side reactions is a critical factor in selecting the appropriate linker.

Experimental Protocols

Detailed methodologies for the key steps in the SPPS of this compound using Wang and 2-CTC resins are provided below.

Resin Loading: Attachment of this compound

a) Loading on Wang Resin

  • Swell Wang resin (1 g, ~0.8 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • In a separate flask, dissolve this compound (3 equivalents to the resin loading), 1-hydroxybenzotriazole (HOBt) (3 eq.), and 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) in a minimal amount of N,N-dimethylformamide (DMF).

  • Add N,N'-diisopropylcarbodiimide (DIC) (3 eq.) to the solution and stir for 10 minutes at 0°C.

  • Add the activated this compound solution to the swollen resin.

  • Shake the reaction mixture at room temperature for 12-24 hours.

  • Filter the resin and wash thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

b) Loading on 2-Chlorotrityl Chloride (2-CTC) Resin

  • Swell 2-CTC resin (1 g, ~1.2 mmol/g) in anhydrous DCM (10 mL) for 30 minutes under an inert atmosphere.

  • Drain the DCM.

  • In a separate flask, dissolve this compound (1.5 equivalents to the resin loading) in anhydrous DCM.

  • Add N,N-diisopropylethylamine (DIPEA) (3 eq.) to the this compound solution.

  • Add the this compound/DIPEA solution to the swollen resin.

  • Shake the reaction mixture at room temperature for 2-4 hours.

  • To cap any remaining reactive sites, add a solution of DCM/methanol/DIPEA (17:2:1, v/v/v) and shake for 30 minutes.

  • Filter the resin and wash thoroughly with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Determination of Resin Loading

The loading of this compound onto the resin can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct released upon Fmoc group cleavage (if an Fmoc-amino acid was used for a test loading). For a Z-protected amino acid, a gravimetric method or cleavage of a small sample followed by HPLC quantification can be employed.

Cleavage of this compound from the Resin

a) Cleavage from Wang Resin

  • Swell the this compound-loaded Wang resin in DCM (10 mL) for 30 minutes.

  • Drain the DCM.

  • Add a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) to the resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved this compound.

  • Wash the resin with fresh TFA (2 x 2 mL) and combine the filtrates.

  • Precipitate the crude product by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

b) Cleavage from 2-Chlorotrityl Chloride (2-CTC) Resin

  • Swell the this compound-loaded 2-CTC resin in DCM (10 mL) for 30 minutes.

  • Drain the DCM.

  • Add a mild cleavage cocktail of 1-5% TFA in DCM to the resin.

  • Gently agitate the mixture at room temperature for 30-60 minutes.

  • Filter the resin and collect the filtrate.

  • Neutralize the filtrate with a dilute solution of a non-nucleophilic base (e.g., pyridine in DCM) to prevent re-attachment.

  • Evaporate the solvent to obtain the crude this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the solid-phase synthesis of this compound, highlighting the key stages of loading and cleavage for the two different linkers.

SPPS_Workflow cluster_loading Resin Loading cluster_cleavage Cleavage start This compound wang_resin Wang Resin start->wang_resin DIC/DMAP ctc_resin 2-CTC Resin start->ctc_resin DIPEA loaded_wang This compound-Wang loaded_ctc This compound-CTC cleavage_wang 95% TFA loaded_wang->cleavage_wang cleavage_ctc 1-5% TFA loaded_ctc->cleavage_ctc cleaved_product This compound (Crude) cleavage_wang->cleaved_product cleavage_ctc->cleaved_product

Caption: SPPS workflow for this compound on Wang and 2-CTC resins.

Conclusion

The choice between Wang and 2-chlorotrityl chloride linkers for the solid-phase synthesis of this compound depends on the specific requirements of the synthesis. While Wang resin is a cost-effective and widely used option, the 2-CTC resin offers significant advantages in terms of milder cleavage conditions, which can lead to higher yields and purity, particularly when the preservation of the acid-sensitive Z-group is crucial. For syntheses where the final product is a single N-protected amino acid like this compound, the 2-CTC resin is generally the superior choice due to the ability to cleave the product under very mild conditions, thereby minimizing potential side reactions and simplifying purification. Researchers should carefully consider the trade-offs between cost, loading efficiency, and the desired purity of the final product when selecting the appropriate linker for their specific application.

evaluating the impact of Z-Sar-OH on receptor binding affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interaction between a compound and its target receptor is a cornerstone of modern pharmacology. This guide provides a framework for evaluating the impact of Z-Sar-OH, a derivative of the amino acid glycine, on receptor binding affinity. Due to the current lack of publicly available, specific binding data for this compound, this document will focus on the established methodologies and comparative context that would be essential for such an evaluation.

While this compound, chemically known as N-Benzyloxycarbonyl-N-methylglycine, is recognized as a glycine derivative[1][2], specific quantitative data on its receptor binding affinity, such as Ki, Kd, or IC50 values, are not presently available in the public domain. General information suggests that amino acid derivatives can be utilized as ergogenic supplements, influencing anabolic hormone secretion and other physiological activities[1][3]. However, the specific molecular targets and binding characteristics of this compound remain to be elucidated.

Evaluating Receptor Binding Affinity: A Methodological Overview

To assess the binding affinity of a compound like this compound, a variety of established experimental protocols are employed. The selection of a specific assay depends on the nature of the receptor and the research question at hand.

Radioligand Binding Assays

A primary and widely used method for quantifying receptor-ligand interactions is the radioligand binding assay. This technique involves the use of a radioactively labeled ligand that has a known high affinity for the target receptor.

Key Principles:

  • Saturation Assays: These experiments determine the density of receptors in a given sample (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. By incubating the receptor preparation with increasing concentrations of the radioligand, a saturation curve is generated, from which these parameters can be derived.

  • Competition Assays: To determine the binding affinity of an unlabeled compound, such as this compound, a competition assay is performed. In this setup, a fixed concentration of the radioligand is competed for by increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.

Table 1: Hypothetical Data Presentation for this compound Receptor Binding Affinity

CompoundTarget ReceptorRadioligandKi (nM)Assay Type
This compoundUndeterminedTo be determinedNot AvailableCompetition
Alternative 1Receptor X[³H]-Ligand Y15Competition
Alternative 2Receptor X[³H]-Ligand Y50Competition
GlycineNMDA Receptor[³H]-Glycine104Competition

This table illustrates how quantitative data for this compound could be presented alongside relevant alternatives, once such data becomes available.

Experimental Workflow for a Radioligand Binding Assay

The following diagram outlines a typical workflow for a competitive radioligand binding assay.

experimental_workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., cell membranes, purified protein) Incubation Incubate Receptor, Radioligand, and Test Compound at various concentrations Receptor->Incubation Radioligand Radioligand (e.g., [³H]-agonist) Radioligand->Incubation Test_Compound Test Compound (this compound or Alternative) Test_Compound->Incubation Separation Separate Bound from Free Radioligand (e.g., filtration, centrifugation) Incubation->Separation Detection Quantify Radioactivity (e.g., scintillation counting) Separation->Detection Analysis Data Analysis (IC50 and Ki determination) Detection->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Potential Signaling Pathways and Structure-Activity Relationships

Given that this compound is a derivative of glycine, it is plausible that it could interact with receptors where glycine or its derivatives are known to bind. For instance, the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor is a well-characterized target for glycine and related compounds[4][5]. Sarcosine (N-methylglycine), a close structural relative of this compound, has been shown to act as a co-agonist at the NMDA receptor[4][6].

The structure-activity relationship (SAR) of glycine derivatives has been explored for various targets, including the strychnine-insensitive glycine site of the NMDA receptor[7], metabotropic glutamate receptors[8], and Vascular Adhesion Protein-1 (VAP-1)[9]. These studies highlight how modifications to the core glycine structure can significantly alter binding affinity and efficacy. The presence of the benzyloxycarbonyl group in this compound would be a critical factor in determining its binding characteristics.

Hypothetical Signaling Pathway Modulation

Should this compound be found to interact with a G-protein coupled receptor (GPCR) or an ion channel like the NMDA receptor, its binding could initiate or inhibit a downstream signaling cascade. The following diagram illustrates a generic signaling pathway that could be modulated by a ligand binding to a cell-surface receptor.

signaling_pathway Ligand This compound Receptor Target Receptor Ligand->Receptor Binding Effector Effector Protein (e.g., G-protein, Enzyme) Receptor->Effector Activation Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Effector->Second_Messenger Generation Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Gene Expression

Caption: A generic cell signaling pathway.

Conclusion and Future Directions

The evaluation of this compound's impact on receptor binding affinity is a crucial step in understanding its potential pharmacological effects. While direct experimental data is currently unavailable, the methodologies and conceptual frameworks outlined in this guide provide a clear path for future research. The primary objective for researchers will be to identify the molecular target(s) of this compound and to quantify its binding affinity using established techniques such as radioligand binding assays. Subsequent studies can then elucidate the downstream signaling consequences of this binding and establish a comprehensive structure-activity relationship in comparison to other relevant compounds. This will ultimately pave the way for a deeper understanding of this compound's biological role and its potential applications in drug development.

References

A Comparative Guide to the Cross-Validation of Analytical Data for Z-Sar-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous characterization of modified peptides is a cornerstone of reliable and reproducible results. The introduction of modifications such as the N-terminal benzyloxycarbonyl-sarcosine (Z-Sar-OH) group necessitates a multi-faceted analytical approach to ensure identity, purity, and structural integrity. Cross-validation of analytical methods—using multiple, orthogonal techniques to assess the same sample—provides the highest level of confidence in the analytical data.

This guide offers an objective comparison of the three principal analytical techniques for the characterization of this compound modified peptides: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By presenting supporting data and detailed methodologies, this document serves as a practical resource for validating the quality of these critical research and therapeutic molecules.

The Imperative of Orthogonal Method Cross-Validation

Cross-validation involves employing analytical methods that rely on different physicochemical principles to characterize a peptide.[1][2] This orthogonality is crucial; if distinct methods provide comparable results, it significantly strengthens the validity of the data. Conversely, discrepancies can reveal potential issues with a specific technique or highlight unexpected properties of the modified peptide. For this compound modified peptides, this approach is essential for confirming the successful incorporation of the this compound moiety and for detecting potential side products or degradants.

Comparative Analysis of Key Analytical Techniques

The introduction of the this compound modification imparts specific characteristics to a peptide that are reflected in the data from different analytical techniques. The benzyloxycarbonyl (Z) group is hydrophobic, which typically increases the retention time of the peptide in Reversed-Phase HPLC (RP-HPLC) compared to its unmodified counterpart. Mass spectrometry is essential for confirming the expected mass increase due to the modification, while NMR spectroscopy provides detailed structural information, confirming the presence and integrity of the Z-group and its location on the sarcosine residue.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the analysis of a hypothetical this compound modified peptide (e.g., Z-Sar-Ala-Phe-OH) versus its unmodified counterpart (Sar-Ala-Phe-OH). This data is representative and illustrates the expected differences.

Analytical TechniqueParameterUnmodified Peptide (Sar-Ala-Phe-OH)This compound Modified Peptide (Z-Sar-Ala-Phe-OH)Interpretation of the Modification's Impact
RP-HPLC Retention Time (tʀ)12.5 min18.2 minThe hydrophobic Z-group increases interaction with the C18 stationary phase, leading to a longer retention time.
Purity>98%>98%Both peptides can be synthesized and purified to a high degree. The purity is determined by the peak area.
Mass Spectrometry Observed [M+H]⁺ (m/z)294.15428.19The mass difference of 134.04 Da corresponds to the addition of the benzyloxycarbonyl group (C₈H₈O₂).
Mass Accuracy< 5 ppm< 5 ppmHigh-resolution mass spectrometry provides high confidence in the elemental composition.
NMR Spectroscopy ¹H Chemical Shift (δ)Sarcosine N-CH₃: ~2.3 ppmSarcosine N-CH₃: ~2.8 ppmThe electronic environment of the N-methyl protons is shifted downfield by the adjacent carbonyl of the Z-group.
¹H Chemical Shift (δ)Not ApplicableZ-group CH₂: ~5.1 ppm; Z-group Aryl: ~7.3 ppmAppearance of characteristic signals confirms the presence and integrity of the benzyloxycarbonyl group.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are standard protocols for the three key analytical techniques discussed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This technique is the workhorse for determining the purity of synthetic peptides.[3][4]

  • System: A standard HPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for a scouting run. The gradient can then be optimized to improve resolution.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Detection: UV absorbance at 210-230 nm, where the peptide backbone absorbs strongly.

  • Sample Preparation: The peptide is dissolved in a minimal amount of a strong solvent like DMSO or DMF and then diluted with Mobile Phase A. The sample should be filtered through a 0.22 µm filter before injection.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the peptide, verifying the correct sequence and the presence of the this compound modification.[5]

  • System: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Sample Preparation: The peptide sample is typically diluted to a concentration of 1-10 µM in a solution of 50% acetonitrile in water with 0.1% formic acid to facilitate ionization.

  • Infusion: The sample can be directly infused into the ESI source or analyzed online via LC-MS coupling.

  • Ionization Mode: Positive ion mode is typically used to detect protonated molecules ([M+H]⁺).

  • Data Analysis: The resulting mass spectrum is analyzed to find the peak corresponding to the theoretical mass of the this compound modified peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural confirmation of the peptide, including the presence and integrity of the Z-group and the overall conformation.

  • System: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) at a concentration typically greater than 0.5 mM.[6] A small amount of D₂O is often added to samples in organic solvents to allow for field locking.

  • Experiments:

    • 1D ¹H NMR: To get an overview of the proton signals and confirm the presence of characteristic peaks for the Z-group and the sarcosine N-methyl group.

    • 2D NMR (e.g., COSY, TOCSY, HSQC): To assign specific proton and carbon signals and confirm the connectivity of the amino acid residues.

  • Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to build a complete picture of the peptide's structure.

Visualizing the Workflow

To effectively implement a cross-validation strategy, a clear workflow is essential. The following diagrams illustrate the logical flow of the analytical cross-validation process and a generalized experimental workflow.

CrossValidation_Logical_Flow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Cross-Validation cluster_result Final Assessment Synthesis Synthesis of this compound Peptide Purification Preparative HPLC Synthesis->Purification Lyophilization Lyophilization Purification->Lyophilization HPLC Purity Assessment (RP-HPLC) Lyophilization->HPLC MS Identity Confirmation (Mass Spectrometry) Lyophilization->MS NMR Structural Verification (NMR Spectroscopy) Lyophilization->NMR Compare Compare & Correlate Data HPLC->Compare MS->Compare NMR->Compare Decision Data Concordant? Compare->Decision Pass Release for Use Decision->Pass Yes Fail Investigate Discrepancies Decision->Fail No Experimental_Workflow cluster_hplc RP-HPLC Analysis cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy start This compound Peptide (Lyophilized Powder) prep_hplc Dissolve in ACN/H₂O Filter Sample start->prep_hplc prep_ms Dilute in ACN/H₂O/FA start->prep_ms prep_nmr Dissolve in DMSO-d₆ start->prep_nmr inject_hplc Inject on C18 Column prep_hplc->inject_hplc run_hplc Run Gradient Elution inject_hplc->run_hplc detect_hplc UV Detection (220 nm) run_hplc->detect_hplc end Cross-Validated Data detect_hplc->end inject_ms Infuse into ESI Source prep_ms->inject_ms run_ms Acquire Mass Spectrum inject_ms->run_ms detect_ms Detect [M+H]⁺ Ion run_ms->detect_ms detect_ms->end run_nmr Acquire 1D/2D Spectra prep_nmr->run_nmr process_nmr Process & Analyze Data run_nmr->process_nmr assign_nmr Assign Resonances process_nmr->assign_nmr assign_nmr->end

References

Safety Operating Guide

Proper Disposal of Z-Sar-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Z-Sar-OH (N-Benzyloxycarbonyl-sarcosine), a protected amino acid derivative commonly utilized in peptide synthesis, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound and its associated waste streams. Adherence to these protocols is essential to mitigate risks to personnel and prevent environmental contamination.

Chemical and Hazard Data Summary

Before initiating any disposal procedures, it is imperative to be fully aware of the chemical properties and associated hazards of this compound. This information dictates the necessary safety precautions and disposal protocols.

PropertyData
Chemical Name N-Benzyloxycarbonyl-sarcosine
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Appearance White solid
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH411: Toxic to aquatic life with long lasting effects
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP273: Avoid release to the environmentP280: Wear protective gloves/eye protection/face protection

Experimental Protocol: Standard Disposal Procedure

The disposal of this compound, whether in solid form or in solution, must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste receptacles.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams containing this compound. This includes:

  • Unused or expired solid this compound.

  • Solutions containing this compound.

  • Contaminated laboratory consumables (e.g., weighing boats, pipette tips, vials).

  • Contaminated Personal Protective Equipment (PPE), such as gloves.

  • Solvent rinses from containers that held this compound.

Segregate the waste based on its physical state (solid or liquid) and chemical compatibility with other waste materials.

Step 2: Waste Collection

  • Solid Waste: Collect unused this compound powder, contaminated weighing paper, and disposable labware in a designated, robust, and clearly labeled hazardous waste container. The container should be kept closed when not in use.

  • Liquid Waste: Collect solutions containing this compound and the initial solvent rinse of any container in a dedicated, leak-proof, and shatter-resistant liquid hazardous waste container. Ensure the container is compatible with the solvents used.

Step 3: Container Rinsing and Disposal

Triple rinse any empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone).

  • The first rinseate is considered hazardous and must be collected in the appropriate liquid hazardous waste container.

  • Subsequent rinses may also need to be collected as hazardous waste, depending on institutional and local regulations.

  • After thorough rinsing, deface or remove the original label from the container before disposing of it as non-hazardous waste or recycling, in accordance with your institution's policies.

Step 4: Labeling and Storage

Clearly label all hazardous waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Irritant"). Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be located at or near the point of waste generation and away from general lab traffic.

Step 5: Final Disposal

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow your organization's specific procedures for waste pickup requests. Do not allow hazardous waste to accumulate in the laboratory for extended periods.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

This compound Disposal Workflow start Waste Containing this compound solid_waste Solid Waste (Unused powder, contaminated labware) start->solid_waste liquid_waste Liquid Waste (Solutions, first rinseate) start->liquid_waste ppe_waste Contaminated PPE (Gloves, etc.) start->ppe_waste empty_container Empty this compound Container start->empty_container solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ppe_container Collect in Designated Solid Hazardous Waste Container ppe_waste->ppe_container storage Store in Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage ppe_container->storage ehs_pickup Schedule Pickup with Environmental Health & Safety (EHS) storage->ehs_pickup disposal Proper Disposal by EHS ehs_pickup->disposal triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinseate Collect First Rinseate as Hazardous Waste triple_rinse->collect_rinseate dispose_container Dispose of Defaced Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinseate->liquid_container

Caption: Decision workflow for the safe disposal of this compound waste streams.

Personal protective equipment for handling Z-Sar-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Z-Sar-OH (N-Benzyloxycarbonyl-N-methylglycine) in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary method for protecting laboratory personnel from chemical hazards. A risk assessment should be conducted for specific procedures involving this compound to determine if additional PPE is required.[1][2]

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Body Protection Laboratory coat.Chemical-resistant or disposable coveralls.
Hand Protection Disposable nitrile gloves.Double gloving is recommended; consider Silver Shield gloves under nitrile gloves for enhanced protection.
Eye & Face Protection Safety glasses with side-shields (marked with "Z87").Full-face shield or safety goggles for splash hazards.[1]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.An N95 respirator or higher should be used if there is a risk of aerosolization or when handling powdered peptide.[1][3]
Foot Protection Closed-toe shoes.Chemical-resistant boots.

Experimental Protocols: Safe Handling and Operational Plan

Proper handling and storage are crucial to maintain the integrity of this compound and ensure personnel safety.

Preparation:

  • Don Appropriate PPE: Before handling, put on all required PPE as outlined in the table above.[3] This includes a lab coat, safety goggles, and gloves.[3]

  • Prepare a Sanitized Workspace: Work should be conducted in a clean, tidy, and well-ventilated area, such as a laminar flow hood, to avoid contamination and exposure.[1][4]

  • Gather Materials: Ensure all necessary sterile materials, such as vials, pipettes, and solvents, are readily available.

Handling this compound:

  • Reconstitution: If preparing a solution, slowly add the solvent to the lyophilized powder and securely cap the container before mixing to avoid generating dust.[3]

  • Aliquoting: If the entire quantity is not for immediate use, it is best to aliquot the peptide into working solutions to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below.[3]

  • Perform Experiment: Carry out the experimental procedure, adhering to all laboratory safety protocols.

Cleanup and Disposal Plan:

Proper disposal of this compound and any contaminated materials is essential to prevent environmental release.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Solid Waste: Place all contaminated solid waste, including gloves, pipette tips, and empty vials, into a designated and clearly labeled chemical waste container.[1][3]

    • Liquid Waste: Collect unused or waste solutions of this compound in a labeled waste container. Do not pour peptide solutions or reagents down public drains.[3]

  • Container Sealing: Securely seal all waste containers to prevent leakage.[3]

  • Institutional Protocol: Follow your institution's specific Environmental Health and Safety (EHS) office procedures for the collection and disposal of chemical waste.[1]

  • Decontaminate Workspace: After handling is complete, wipe down all surfaces and equipment with an appropriate cleaning agent.[3]

First Aid Measures

In the event of exposure, follow these first aid guidelines:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • Skin Contact: In case of skin contact, wash the affected area thoroughly with plenty of soap and water.[3][5] Remove contaminated clothing.[6]

  • Eye Contact: If the peptide comes into contact with the eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do, and continue rinsing.[7] Seek medical advice if irritation persists.[7]

  • Ingestion: If swallowed, rinse the mouth with water and seek medical advice.[3]

Visualization of Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Peptide Handling cluster_disposal Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Sanitized Workspace prep1->prep2 prep3 Gather Materials prep2->prep3 handle1 Reconstitute Lyophilized Peptide prep3->handle1 Proceed to Handling handle2 Aliquot into Working Solutions handle1->handle2 handle3 Perform Experiment handle2->handle3 disp1 Decontaminate Workspace handle3->disp1 Proceed to Cleanup disp2 Collect Solid & Liquid Waste disp1->disp2 disp3 Follow Institutional Disposal Protocol disp2->disp3

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.